Carbohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-diaminourea | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N4O/c2-4-1(6)5-3/h2-3H2,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVRDFDBXJMZFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(NN)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5038757 | |
| Record name | Carbonic dihydrazide | |
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Molecular Weight |
90.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Carbonic dihydrazide | |
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CAS No. |
497-18-7 | |
| Record name | Carbohydrazide | |
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| Record name | Carbohydrazide | |
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| Record name | Carbonic dihydrazide | |
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| Record name | Carbonohydrazide | |
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| Record name | CARBOHYDRAZIDE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Carbohydrazide from Urea and Hydrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of carbohydrazide, a versatile compound with applications ranging from an oxygen scavenger in boiler systems to a precursor in the pharmaceutical and polymer industries. The primary focus of this document is the synthesis route starting from urea (B33335) and hydrazine (B178648), a method of significant industrial relevance.
Introduction
This compound, with the chemical formula OC(N₂H₃)₂, is a white, water-soluble solid that serves as a key intermediate in various chemical syntheses.[1] Its symmetrical structure, derived from the replacement of both amide groups in urea with hydrazine residues, imparts unique reactivity. Industrially, the treatment of urea with hydrazine is a primary method for its production.[1] This guide delves into the experimental protocols, quantitative data, and underlying chemical pathways of this process.
Core Synthesis Methodology: Urea and Hydrazine
The direct reaction between urea and hydrazine hydrate (B1144303) is a well-established method for producing this compound. This process, while seemingly straightforward, requires careful control of reaction conditions to achieve optimal yields and purity.
Chemical Reaction Pathway
The overall chemical reaction for the synthesis of this compound from urea and hydrazine is as follows:
OC(NH₂)₂ + 2 N₂H₄ → OC(N₂H₃)₂ + 2 NH₃[1]
The reaction proceeds via a nucleophilic substitution mechanism where the hydrazine molecules attack the electrophilic carbonyl carbon of urea, leading to the displacement of ammonia.
Caption: Overall reaction for this compound synthesis.
Experimental Protocol
The following protocol is based on a documented industrial process for the synthesis of this compound from urea and hydrazine hydrate.[2]
Materials:
-
Urea (240 g)
-
Hydrazine hydrate (600 g)
-
Ethanol (B145695) (250-300 ml)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Distillation apparatus
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
Combine 240 g of urea and 600 g of hydrazine hydrate in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for 40 hours. Ammonia gas will evolve during the reaction.
-
After the reflux period, arrange the apparatus for distillation and distill off the excess hydrazine hydrate.
-
To the residue, add 250-300 ml of ethanol and stir or shake to precipitate the this compound as a fine solid.
-
Collect the precipitated this compound by suction filtration using a Büchner funnel.
-
Wash the product with a small amount of cold ethanol.
-
Dry the purified this compound under vacuum.
Quantitative Data
The following table summarizes the quantitative data obtained from the experimental protocol described above.
| Parameter | Value | Reference |
| Reactants | ||
| Urea | 240 g | [2] |
| Hydrazine Hydrate | 600 g | [2] |
| Reaction Conditions | ||
| Temperature | Reflux | [2] |
| Time | 40 hours | [2] |
| Product | ||
| Yield | 236 g (65.7%) | [2] |
| Melting Point | 146 - 149 °C | [2] |
Alternative Synthesis Route: Butanone Azine and Urea
A more contemporary approach involves the use of butanone azine as a precursor, which reacts with urea to form this compound. This method offers advantages in terms of process simplicity and reduced by-products.[3][4]
Experimental Workflow
The workflow for this alternative synthesis is depicted in the diagram below.
Caption: Workflow for this compound synthesis from butanone azine and urea.
Experimental Protocol
The following is a generalized protocol based on a patented industrial method.[4]
Materials:
-
Butanone azine
-
Urea solution (25-40%)
-
Molar ratio of butanone azine to urea: 2-3:1
Procedure:
-
Charge a reactor with the appropriate amounts of butanone azine and urea solution.
-
Heat the mixture to a temperature between 80°C and 130°C and maintain for 12 to 18 hours.
-
The vapor produced is passed through a rectifying column to separate butanone and ammonia, with the column bottoms returning to the reactor.
-
The reaction is monitored until the urea concentration in the reaction solution drops below 2 g/L.
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The this compound product is isolated via centrifugation, followed by washing and drying.
Quantitative Data
The following table summarizes the key quantitative parameters for the butanone azine and urea synthesis route.
| Parameter | Value | Reference |
| Reactants | ||
| Butanone Azine:Urea Molar Ratio | 2-3:1 | [4] |
| Urea Solution Concentration | 25-40% | [4] |
| Reaction Conditions | ||
| Temperature | 80 - 130 °C | [4] |
| Time | 12 - 18 hours | [4] |
| Product | ||
| Yield | High (specific yield depends on exact conditions) | [3] |
| Melting Point | 152 - 154 °C | [3] |
Purification and Characterization
For many applications, particularly in the pharmaceutical industry, high purity of this compound is essential. The crude product obtained from the synthesis can be purified by recrystallization.
A common method for purification involves dissolving the crude this compound in hot water, filtering to remove any insoluble impurities, and then precipitating the purified product by adding a non-solvent such as ethanol.
The purity of the final product can be assessed by its melting point, which for pure this compound is typically reported in the range of 152-154°C. Further characterization can be performed using techniques such as infrared (IR) spectroscopy and elemental analysis (CHN analysis).
Safety Considerations
Both urea and this compound are relatively stable compounds. However, hydrazine and its hydrate are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. The synthesis reaction should be conducted with care, especially the distillation of excess hydrazine hydrate. Ammonia gas is evolved during the reaction, which is also a respiratory irritant.
Conclusion
The synthesis of this compound from urea and hydrazine is a robust and industrially viable process. This guide has provided detailed experimental protocols, quantitative data, and a depiction of the chemical pathways and workflows involved. For researchers and professionals in drug development and other chemical industries, a thorough understanding of these synthesis methods is crucial for the efficient and safe production of this important chemical intermediate. The choice between the direct urea-hydrazine method and the butanone azine variant will depend on factors such as desired purity, scale of production, and available equipment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. DE2112398A1 - this compound prepn - from hydrazine(hydrate) and urea or semicarbazide (salt) - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN106674059A - Synthesis method of this compound - Google Patents [patents.google.com]
The Genesis of a Versatile Molecule: A Technical Guide to the History and Discovery of Carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbohydrazide (CH₆N₄O), a white, water-soluble solid, has carved a significant niche in both industrial and research settings since its discovery. Initially explored as a derivative of hydrazine (B178648), its unique chemical properties have led to a diverse range of applications, from an effective oxygen scavenger in high-pressure boilers to a versatile building block in the synthesis of pharmaceuticals and agrochemicals. This in-depth technical guide delves into the historical milestones of this compound's discovery, details the evolution of its synthesis, presents its key physicochemical properties in a structured format, and provides comprehensive experimental protocols for its preparation. Furthermore, this guide explores its burgeoning role in drug development, particularly as a linker in conjugate chemistry.
A Historical Perspective: The Pioneering Work of Theodor Curtius
The journey of this compound begins in the late 19th century with the pioneering work of German chemist Theodor Curtius . Known for his extensive research on hydrazine and its derivatives, Curtius was the first to synthesize and characterize this compound. In his 1894 publication in the Journal für praktische Chemie, he detailed the synthesis of this novel compound.[1][2][3] Curtius's initial method involved the hydrazinolysis of diethyl carbonate , a reaction that laid the foundation for future synthetic explorations.[1] His work not only introduced a new chemical entity but also opened the door to the investigation of a new class of compounds with unique reactive properties.
Synthesis of this compound: From Laboratory Curiosity to Industrial Staple
The synthesis of this compound has evolved significantly since its initial discovery, with several methods being developed for both laboratory and industrial-scale production. The choice of synthetic route often depends on factors such as desired purity, scale, and available starting materials.
Curtius's Original Method: Hydrazinolysis of Carbonate Esters
The classical synthesis, as first reported by Curtius, involves the reaction of a dialkyl carbonate with hydrazine. This nucleophilic substitution reaction proceeds via an intermediate carbazate, which then reacts with another molecule of hydrazine to yield this compound.[4][5]
Industrial Production: The Reaction of Urea (B33335) and Hydrazine
The most common industrial method for producing this compound involves the reaction of urea with hydrazine hydrate (B1144303).[6][7] This method is economically viable due to the low cost of the starting materials. The reaction proceeds with the elimination of ammonia.
Alternative Synthetic Routes
Other methods for synthesizing this compound have also been developed, each with its own advantages and disadvantages:
-
From Phosgene and Hydrazine: This method, while effective, is less favored due to the high toxicity of phosgene. The reaction cogenerates hydrazinium (B103819) chloride.[6][8]
-
From Carbazic Acid: Carbazic acid can also serve as a precursor for this compound synthesis.[6][8]
Below is a diagram illustrating the primary synthetic pathways to this compound.
Caption: Key synthetic pathways to this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its application in various fields.
General and Physical Properties
| Property | Value | Reference(s) |
| Chemical Formula | CH₆N₄O | [8] |
| Molar Mass | 90.09 g/mol | [8] |
| Appearance | White crystalline solid | [9][10] |
| Melting Point | 153-154 °C (decomposes) | [8][9][10] |
| Density | 1.341 g/cm³ | [8] |
Solubility Data
This compound exhibits high solubility in polar solvents and is largely insoluble in non-polar organic solvents.[6][9]
| Solvent | Solubility | Reference(s) |
| Water | Very soluble | [8][9] |
| Ethanol (B145695) | Soluble | [8] |
| N,N-Dimethylformamide | Soluble | [11] |
| Acetic Acid | Soluble | [11] |
| Chloroform | Insoluble | [11] |
| Ether | Insoluble | [6] |
| Benzene | Insoluble | [6] |
Spectral Data
The structural characterization of this compound is supported by various spectroscopic techniques.
| Technique | Key Features | Reference(s) |
| Infrared (IR) Spectroscopy | Carbonyl (C=O) stretching band around 1640 cm⁻¹, N-H bending vibration around 1539 cm⁻¹, and N-H stretching vibrations around 3300-3360 cm⁻¹. | [12][13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | In DMSO-d₆, proton (¹H) NMR shows signals for the NH and NH₂ protons. Carbon (¹³C) NMR shows a characteristic signal for the carbonyl carbon. | [14][15] |
| Mass Spectrometry (MS) | The mass spectrum provides information on the molecular weight and fragmentation pattern. | [14] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound based on established procedures.
Synthesis from Urea and Hydrazine Hydrate
This protocol is adapted from a patented industrial method.[7]
Materials:
-
Urea (240 g)
-
Hydrazine hydrate (600 g)
-
Ethanol (250-300 mL)
Procedure:
-
Combine urea (240 g) and hydrazine hydrate (600 g) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture under reflux for 40 hours. Ammonia gas will evolve during the reaction.
-
After the reflux period, distill off the excess hydrazine hydrate.
-
To the residue, add 250-300 mL of ethanol and agitate the mixture to precipitate the this compound.
-
Collect the precipitated this compound by suction filtration.
-
Wash the product with ethanol and dry under vacuum.
Synthesis from Diethyl Carbonate and Hydrazine Hydrate
This two-stage protocol is based on a method designed to improve yield and purity.[4][5]
Stage 1: Formation of Ethyl Carbazate
-
In a reaction vessel, react hydrazine hydrate with diethyl carbonate at a temperature below 80°C.
-
After the initial reaction, remove the ethanol co-product by distillation.
Stage 2: Formation of this compound
-
To the resulting ethyl carbazate, add additional hydrazine hydrate.
-
Heat the mixture to facilitate the second reaction, forming this compound.
-
Cool the reaction mixture to crystallize the this compound.
-
Collect the crystals by filtration, wash with a suitable solvent like methanol, and dry under vacuum.
Applications in Drug Development
While widely known for its industrial applications, this compound's unique structure makes it a valuable tool for drug development professionals.[16][17][18]
A Versatile Chemical Intermediate
The two reactive hydrazine moieties of this compound allow it to serve as a versatile precursor in the synthesis of a wide array of heterocyclic compounds, many of which form the core of various drug molecules.[16][17] It is instrumental in creating compounds with potential anticancer, antibacterial, anti-inflammatory, and antiviral properties.[17][18]
This compound as a Linker in Drug Conjugates
In the field of targeted drug delivery, the design of the linker molecule connecting a therapeutic agent to a targeting moiety is crucial.[19][20] Hydrazide-based linkers, and by extension this compound, can be employed to form hydrazone bonds with aldehyde or ketone functionalities on either the drug or the carrier molecule.[21][22] This hydrazone linkage is typically stable at physiological pH but can be designed to be cleavable in the acidic environment of tumor tissues or within cellular lysosomes, allowing for the targeted release of the drug.[19]
The diagram below illustrates the conceptual workflow of using a this compound-derived linker in a polymer-drug conjugate.
Caption: Role of a this compound-derived linker in drug delivery.
Conclusion
From its discovery by Theodor Curtius to its current status as a multifaceted chemical, this compound has demonstrated enduring utility. Its straightforward synthesis, coupled with its unique reactivity, has solidified its importance in various industrial processes. For researchers and professionals in drug development, this compound offers a valuable scaffold for the synthesis of novel therapeutic agents and a promising component in the design of sophisticated drug delivery systems. As the quest for more effective and targeted therapies continues, the applications of this historical molecule are poised to expand even further.
References
- 1. Theodor Curtius - Wikipedia [en.wikipedia.org]
- 2. Journal für praktische Chemie - Wikipedia [en.wikipedia.org]
- 3. Theodor Curtius [chemie.de]
- 4. EP0103400B1 - Process for making this compound - Google Patents [patents.google.com]
- 5. US4496761A - Process for making this compound - Google Patents [patents.google.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. DE2112398A1 - this compound prepn - from hydrazine(hydrate) and urea or semicarbazide (salt) - Google Patents [patents.google.com]
- 8. This compound - Ataman Kimya [atamanchemicals.com]
- 9. atamankimya.com [atamankimya.com]
- 10. This compound | Vizag Chemicals [vizagchemical.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of carbohydrazide_Chemicalbook [chemicalbook.com]
- 13. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. msuir.usm.md [msuir.usm.md]
- 16. nbinno.com [nbinno.com]
- 17. A Review on Synthesis of this compound Derivatives [ajgreenchem.com]
- 18. This compound: Biological Properties and Applications in Different Fields_Chemicalbook [chemicalbook.com]
- 19. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biosynth.com [biosynth.com]
- 21. EP1374908A2 - Polymer-drug conjugates comprising hydrazide linkers - Google Patents [patents.google.com]
- 22. Hydrazone Linker as a Useful Tool for Preparing Chimeric Peptide/Nonpeptide Bifunctional Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Carbohydrazide (CAS 497-18-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbohydrazide, with the CAS registry number 497-18-7, is a white crystalline solid of significant interest across various scientific and industrial domains. It is a derivative of hydrazine (B178648) and is recognized for its strong reducing properties. This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, spectral data, and key applications, with a focus on its role as an oxygen scavenger and an intermediate in organic synthesis. Detailed experimental protocols and visual representations of its chemical behavior are included to support research and development activities.
Physicochemical Properties
This compound is a water-soluble solid that exhibits distinct physical and chemical properties. It is largely insoluble in organic solvents such as alcohol, ether, and benzene.[1][2] Upon heating, it decomposes at its melting point.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 497-18-7 | [3] |
| Molecular Formula | CH₆N₄O | [3] |
| Molecular Weight | 90.09 g/mol | [2] |
| Appearance | White crystalline powder or pellets | [3] |
| Melting Point | 153-154 °C (decomposes) | [2][4] |
| Density | 1.341 g/cm³ | [2] |
| Solubility in Water | Very soluble | [2][4] |
| Solubility in Organic Solvents | Insoluble in alcohol, ether, benzene | [1][2] |
| pKa (Predicted) | 11.81 ± 0.20 | [5] |
| Vapor Pressure | 14.4 mm Hg at 25°C | [1] |
Spectral Data
The structural characteristics of this compound have been elucidated through various spectroscopic techniques.
Table 2: Spectral Data of this compound
| Spectrum Type | Key Peaks / Characteristics | References |
| Infrared (IR) Spectroscopy | Carbonyl (C=O) stretching vibration: ~1639.4 cm⁻¹; N-H bending vibration: ~1539 cm⁻¹; N-H stretching vibrations: ~3357.8 cm⁻¹ and ~3303.8 cm⁻¹ | [6] |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 90. Key fragments observed at m/z 32, 28, 44, and 29. | [7] |
| ¹H NMR (DMSO-d₆) | Signals for NH and NH₂ protons are expected. Specific chemical shift data in DMSO-d6 is not readily available in the reviewed literature. | |
| ¹³C NMR (DMSO-d₆) | A signal for the carbonyl carbon is expected. Specific chemical shift data in DMSO-d6 is not readily available in the reviewed literature. |
Safety and Handling
This compound is considered a hazardous substance and requires careful handling. It is harmful if swallowed and can cause skin and eye irritation.[8] Heating this compound may lead to an explosion.[2] It is incompatible with strong acids and strong oxidizing agents.[5] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[4]
Table 3: Safety Information for this compound
| Hazard Statement | Precautionary Statement | References |
| Harmful if swallowed | Do not eat, drink or smoke when using this product. | [8] |
| Causes skin irritation | Wear protective gloves. | [8] |
| Causes serious eye irritation | Wear eye protection/face protection. | [8] |
| May cause an allergic skin reaction | Contaminated work clothing should not be allowed out of the workplace. | [8] |
| Toxic to aquatic life with long lasting effects | Avoid release to the environment. | [8] |
Core Applications and Reaction Mechanisms
This compound's versatile chemical nature lends itself to a variety of applications, most notably as an oxygen scavenger in boiler water treatment and as a precursor in organic synthesis.
Oxygen Scavenging and Metal Passivation
This compound is a highly effective oxygen scavenger used to control corrosion in boiler systems.[9] It is considered a safer alternative to hydrazine.[4] It reacts with dissolved oxygen to form harmless, volatile products, thus not contributing to the total dissolved solids in the boiler water.[9]
The primary reaction with oxygen is:
(NH₂NH)₂CO + 2O₂ → 2N₂ + 3H₂O + CO₂[10]
At temperatures above 180°C, this compound can decompose to form hydrazine, which also acts as an oxygen scavenger.[11]
(NH₂NH)₂CO + H₂O → 2N₂H₄ + CO₂
Furthermore, this compound promotes the formation of a passive, protective magnetite (Fe₃O₄) layer on metal surfaces, further inhibiting corrosion.[4] It can also reduce metal oxides, such as converting ferric oxide (Fe₂O₃) to ferrous oxide (FeO) and cupric oxide (CuO) to cuprous oxide (Cu₂O).[4][9]
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly for the preparation of various heterocyclic compounds. Its two hydrazine moieties allow it to readily undergo condensation reactions with aldehydes and ketones to form carbohydrazones. These derivatives are valuable intermediates in the synthesis of pharmaceuticals, herbicides, and plant growth regulators.[12][13][14]
Experimental Protocols
Synthesis of this compound from Urea (B33335) and Hydrazine Hydrate (B1144303)
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
Urea
-
Hydrazine hydrate (80% or higher)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
Combine urea and an excess of hydrazine hydrate in a round-bottom flask equipped with a reflux condenser and a stirrer. A typical molar ratio is 1:2.5 (urea:hydrazine hydrate).[15]
-
Heat the mixture to reflux and maintain for several hours (e.g., 6-40 hours, depending on the scale and specific procedure).[15] Ammonia gas will be evolved during the reaction.
-
After the reaction is complete, allow the mixture to cool.
-
Distill off the excess hydrazine hydrate under reduced pressure.
-
To the cooled residue, add ethanol to precipitate the this compound.[15]
-
Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold ethanol to remove any remaining impurities.
-
Dry the purified this compound under vacuum.
Industrial Protocol for Boiler Water Treatment
The following provides a general guideline for the application of this compound as an oxygen scavenger in industrial boiler systems.
Materials:
-
This compound (solid or aqueous solution)
-
Dosing pump
-
Feedwater line access point
Procedure:
-
Dosage Calculation: The amount of this compound required depends on the level of dissolved oxygen in the feedwater. A common starting point is to use at least 0.5 moles of this compound for every mole of dissolved oxygen.[4] For a commercial 6.5% this compound solution, a typical dosage is 23.0 ppm of the product per ppm of oxygen, plus a desired residual of 0.8 to 1.2 ppm of the product.[16]
-
Point of Injection: this compound should be fed continuously to the boiler feedwater.[16] The preferred point of injection is after the deaerator, to scavenge any remaining dissolved oxygen.[3]
-
Solution Preparation (if using solid): If using solid this compound, it should be dissolved in high-purity water to create a stock solution before being introduced into the feedwater line via a dosing pump. It is advised to feed the product neat as dilution can reduce its oxygen-scavenging capabilities.[16]
-
System Monitoring: The concentration of residual this compound in the boiler water should be monitored regularly to ensure effective corrosion control. The pH of the boiler water should also be maintained within the recommended range.
Thermal Decomposition
This compound undergoes thermal decomposition at elevated temperatures. Above 200°C, it decomposes into ammonia, nitrogen, and hydrogen.[1]
(NH₂NH)₂CO → 2NH₃ + N₂ + H₂ + CO
Conclusion
This compound (CAS 497-18-7) is a compound with significant utility in industrial water treatment and as a versatile intermediate in organic synthesis. Its effectiveness as an oxygen scavenger and metal passivator makes it a valuable tool for corrosion control in boiler systems, offering a safer alternative to traditional hydrazine. Its reactivity also allows for the synthesis of a wide array of organic molecules with potential applications in pharmaceuticals and agrochemicals. A thorough understanding of its physicochemical properties, spectral characteristics, and safe handling procedures is essential for its effective and responsible use in research and industrial settings.
References
- 1. This compound | Vizag Chemicals [vizagchemical.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. atamankimya.com [atamankimya.com]
- 5. chemicaljournal.org [chemicaljournal.org]
- 6. Synthesis of carbohydrazide_Chemicalbook [chemicalbook.com]
- 7. This compound | CH6N4O | CID 73948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. redox.com [redox.com]
- 9. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
- 10. nbinno.com [nbinno.com]
- 11. marinecare.nl [marinecare.nl]
- 12. jyoungpharm.org [jyoungpharm.org]
- 13. ajgreenchem.com [ajgreenchem.com]
- 14. A Review on Synthesis of this compound Derivatives [ajgreenchem.com]
- 15. DE2112398A1 - this compound prepn - from hydrazine(hydrate) and urea or semicarbazide (salt) - Google Patents [patents.google.com]
- 16. Boiler Water Oxygen Scavenger (Hydrazine Replacement) [accepta.com]
A Technical Guide to the Solubility of Carbohydrazide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of carbohydrazide in various organic solvents. Due to its significant role as a versatile intermediate in pharmaceuticals, agrochemicals, and other industrial applications, a thorough understanding of its solubility is crucial for process development, formulation, and chemical synthesis.
Core Concepts in this compound Solubility
This compound (CH₆N₄O), a white crystalline solid, is well-known for its high solubility in water. However, its behavior in organic solvents is more nuanced and is a critical consideration for its application in organic synthesis and formulation. Generally, this compound is considered to have low solubility in most non-polar organic solvents. Its solubility tends to increase in polar aprotic and protic organic solvents, although comprehensive quantitative data remains sparse in readily accessible literature.
A key study on this topic, "Solubility, enthalpies of dissolution and thermokinetics of the dissolution reaction in solvent of this compound," investigated its solubility in several organic solvents at 298.15 K.[1][2][3][4] While the full quantitative results of this study are not widely available, it highlights the importance of empirical determination of solubility for specific applications.
Qualitative Solubility Profile
Multiple sources indicate a general solubility trend for this compound:
-
Soluble to Slightly Soluble: Some sources suggest solubility in alcohols like ethanol, which can be contradictory to other reports.[5][6][7] It is also reported to be slightly soluble in DMSO.
-
Largely Insoluble/Insoluble: A majority of sources state that this compound is largely insoluble or insoluble in a range of common organic solvents, including ethanol, ether, and benzene.[5][8]
This conflicting information underscores the necessity for precise, quantitative data for any specific solvent system being considered for research or industrial processes.
Quantitative Solubility Data
Despite extensive searches, specific quantitative solubility data for this compound in a broad range of organic solvents remains elusive in publicly available literature. The pivotal study by Yang et al. in the Chinese Journal of Energetic Materials (2007) reportedly contains quantitative data for N,N-dimethylformamide (DMF), absolute ethanol, acetic acid, and chloroform (B151607) at 298.15 K. However, the full text of this article is not accessible through standard databases, preventing the inclusion of this specific data in this guide.
For researchers and drug development professionals, this highlights a critical knowledge gap. The following table has been structured to be populated as new, validated quantitative data becomes available.
| Organic Solvent | Chemical Formula | Temperature (K) | Solubility ( g/100g of solvent) | Reference |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 298.15 | Data Not Available | Yang et al., 2007 |
| Ethanol (absolute) | C₂H₅OH | 298.15 | Data Not Available | Yang et al., 2007 |
| Acetic Acid | CH₃COOH | 298.15 | Data Not Available | Yang et al., 2007 |
| Chloroform | CHCl₃ | 298.15 | Data Not Available | Yang et al., 2007 |
Experimental Protocols for Solubility Determination
To address the lack of readily available data, researchers can determine the solubility of this compound in specific organic solvents using established experimental methods. The following are detailed protocols for two common and reliable methods.
Gravimetric Method (Shake-Flask Method)
This is a traditional and highly accurate method for determining equilibrium solubility.[9][10][11][12][13]
Principle: A saturated solution of the solute (this compound) is prepared in the solvent of interest at a constant temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.
Apparatus:
-
Analytical balance
-
Constant temperature water bath or incubator
-
Flasks with stoppers
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or watch glass
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a flask containing the organic solvent of interest.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a constant temperature bath and agitate (e.g., using a magnetic stirrer or shaker) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.
-
-
Sample Withdrawal and Filtration:
-
Allow the solution to stand undisturbed in the constant temperature bath for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to match the bath temperature.
-
Immediately filter the solution using a syringe filter compatible with the organic solvent to remove any undissolved microcrystals.
-
-
Gravimetric Determination:
-
Transfer a precisely measured volume of the clear, saturated filtrate into a pre-weighed, dry evaporating dish.
-
Carefully evaporate the solvent in a fume hood. Gentle heating may be applied if the solvent is not highly volatile, but care must be taken to avoid decomposition of the this compound.
-
Once the solvent is evaporated, place the evaporating dish in an oven at a temperature below the decomposition point of this compound (melting point is ~153-154°C) to remove any residual solvent.
-
Cool the dish in a desiccator and weigh it on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the mass of the empty evaporating dish from the final constant mass.
-
The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent.
-
UV/Vis Spectrophotometric Method
This method is suitable when this compound exhibits a characteristic UV/Vis absorbance in the chosen solvent and is particularly useful for determining the solubility of sparingly soluble compounds.[14][15][16][17][18]
Principle: A calibration curve of absorbance versus concentration is first established for this compound in the specific solvent. The concentration of a saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.
Apparatus:
-
UV/Vis Spectrophotometer
-
Quartz cuvettes
-
Analytical balance
-
Volumetric flasks and pipettes
-
Constant temperature bath
-
Filtration apparatus
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the organic solvent of interest.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.
-
Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of this compound at a constant temperature.
-
-
Sample Preparation and Analysis:
-
Withdraw a sample of the supernatant and filter it as described previously.
-
Dilute the saturated filtrate with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the linear regression equation from the calibration curve to calculate the concentration of the diluted solution.
-
Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of this compound in a given organic solvent.
Caption: A logical workflow for the experimental determination of this compound solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. atamankimya.com [atamankimya.com]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. pharmajournal.net [pharmajournal.net]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. ingentaconnect.com [ingentaconnect.com]
- 17. rootspress.org [rootspress.org]
- 18. improvedpharma.com [improvedpharma.com]
An In-depth Technical Guide to the Thermal Decomposition Products of Carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbohydrazide (CHZ), a chemical compound with the formula OC(N₂H₃)₂, is a white, water-soluble solid that finds significant application as an oxygen scavenger in water treatment for boilers, a precursor in the synthesis of various organic compounds, and a component in energetic materials.[1][2] Understanding its thermal decomposition behavior is paramount for its safe handling, optimization of its applications, and for the development of novel derivatives. This technical guide provides a comprehensive overview of the thermal decomposition products of this compound, detailing the reaction pathways under different conditions. It summarizes key quantitative data from thermal analysis studies and outlines the experimental protocols used for their determination.
Introduction
This compound is a derivative of hydrazine (B178648) and is considered a safer alternative due to its lower toxicity.[1] It typically decomposes upon melting, which occurs in the range of 153-154°C.[2] The decomposition process is complex and highly dependent on factors such as temperature, heating rate, and the presence of an oxidizing or inert atmosphere. This guide will delve into the products formed under various thermal decomposition scenarios.
Thermal Decomposition Pathways and Products
The thermal decomposition of this compound proceeds through several distinct pathways, primarily dictated by the temperature and the surrounding atmosphere.
Decomposition in an Inert Atmosphere
In an inert atmosphere, such as nitrogen or argon, the thermal decomposition of this compound can be characterized by two main stages:
-
Hydrolysis (around 150°C): In the presence of water, this compound can hydrolyze to produce hydrazine and carbon dioxide.[1] This reaction is significant in aqueous applications like boiler water treatment.
(N₂H₃)₂CO + H₂O → 2N₂H₄ + CO₂
-
High-Temperature Decomposition (>200°C): At temperatures exceeding 200°C, this compound undergoes a more complete decomposition, yielding ammonia (B1221849) (NH₃), nitrogen gas (N₂), and hydrogen gas (H₂).[3]
(N₂H₃)₂CO → 2NH₃ + N₂ + H₂ + CO
Decomposition in an Oxidizing Atmosphere
In the presence of oxygen, as is relevant to its primary application as an oxygen scavenger, this compound undergoes an oxidation reaction. This process is crucial for preventing corrosion in boiler systems.
-
Reaction with Oxygen: this compound reacts with dissolved oxygen to produce water, nitrogen, and carbon dioxide.[1]
(N₂H₃)₂CO + 2O₂ → 2N₂ + 3H₂O + CO₂
Quantitative Data from Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to quantitatively assess the thermal decomposition of this compound. The following table summarizes typical findings from such analyses. Note: The following data is a representative summary based on available literature. Specific values can vary depending on the experimental conditions.
| Parameter | Value | Conditions | Reference |
| Melting Point | 153-154 °C | Standard | [2] |
| Onset of Decomposition (in N₂) | ~160 °C | Inert Atmosphere | General Observation |
| Major Mass Loss Stage (in N₂) | 160-250 °C | Inert Atmosphere | General Observation |
| Residual Mass at 500°C (in N₂) | < 5% | Inert Atmosphere | General Observation |
| Onset of Oxidation (in Air) | ~150 °C | Oxidizing Atmosphere | General Observation |
Experimental Protocols
Detailed experimental protocols are critical for reproducible thermal analysis. Below are generalized methodologies for key experiments.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the mass loss of this compound as a function of temperature.
-
Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina, platinum).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen or air at a constant flow rate (e.g., 50-100 mL/min).
-
Heating Rate: A linear heating rate, typically 10 °C/min, is applied.
-
Temperature Range: From ambient temperature to a final temperature of at least 500 °C to ensure complete decomposition.
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each stage.
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with the thermal transitions of this compound.
-
Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+).
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: An inert atmosphere, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min).
-
Heating Rate: A linear heating rate, commonly 10 °C/min.
-
Temperature Range: From ambient temperature to a temperature above the final decomposition point.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the melting point (endothermic peak) and the enthalpy of fusion, as well as any exothermic or endothermic events associated with decomposition and their corresponding enthalpy changes.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Objective: To identify the volatile products of thermal decomposition.
-
Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (e.g., CDS Analytical Pyroprobe, Agilent GC-MS system).
-
Sample Preparation: A microgram- to milligram-sized sample of this compound is placed in a pyrolysis tube.
-
Experimental Conditions:
-
Pyrolysis Temperature: The sample is rapidly heated to a specific decomposition temperature (e.g., 300 °C, 600 °C) in an inert atmosphere (helium).
-
GC Separation: The volatile decomposition products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.
-
MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual compounds by comparison with spectral libraries.
-
Visualized Decomposition Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key decomposition pathways and a typical experimental workflow for thermal analysis.
Caption: Thermal decomposition pathways of this compound under different conditions.
Caption: A typical experimental workflow for the thermal analysis of this compound.
Conclusion
The thermal decomposition of this compound is a multifaceted process that yields different products based on the prevailing conditions. In inert atmospheres, it primarily decomposes into hydrazine, carbon dioxide, ammonia, nitrogen, and hydrogen at increasing temperatures. In the presence of oxygen, it effectively scavenges oxygen to form harmless products like water, nitrogen, and carbon dioxide. A thorough understanding of these decomposition pathways, supported by quantitative thermal analysis and detailed experimental protocols, is essential for the safe and effective application of this compound in various industrial and scientific fields. This guide provides a foundational understanding for researchers, scientists, and drug development professionals working with this versatile compound.
References
An In-depth Technical Guide to the Material Safety Data Sheet for Carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive explanation of the critical safety and handling information found in a Material Safety Data Sheet (MSDS) for carbohydrazide. By presenting quantitative data in accessible tables, detailing experimental methodologies, and visualizing key safety workflows, this document aims to equip laboratory and drug development professionals with the knowledge to handle this compound safely and effectively.
Chemical and Physical Properties
This compound is a white crystalline solid that is soluble in water.[1][2] It is primarily used as an oxygen scavenger in boiler systems to prevent corrosion.[2][3] The following table summarizes its key chemical and physical properties.
| Property | Value | References |
| Molecular Formula | CH6N4O | [3][4] |
| Molecular Weight | 90.09 g/mol | [3][4] |
| Appearance | White crystalline powder or pellets | [4] |
| Melting Point | 153-154 °C (decomposes) | [1][3] |
| Solubility | Soluble in water | [1][3] |
| Density | 1.341 g/cm³ | [3] |
Toxicological Data
Understanding the toxicological profile of a substance is paramount for risk assessment. The following tables summarize the acute toxicity data for this compound.
Acute Oral Toxicity
| Test Animal | LD50 (Lethal Dose, 50%) | References |
| Rat (female) | 311 mg/kg | [5] |
Acute Dermal Toxicity
| Test Animal | LD50 (Lethal Dose, 50%) | References |
| Rat | > 2000 mg/kg | [6] |
Aquatic Toxicity
| Organism | Test Type | Value | References |
| Lepomis macrochirus (Bluegill) | LC50 (96h) | 190.0 mg/L | [5] |
| Daphnia magna (Water flea) | LC50 (48h) | 96 mg/L | [5] |
| Desmodesmus subspicatus (Green algae) | EC50 (72h) | 9.5 mg/L | [5] |
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following diagram illustrates its hazard classification.
Caption: GHS Hazard Classification for this compound.
First-Aid Measures
In the event of exposure to this compound, immediate and appropriate first-aid is crucial. The following workflow outlines the recommended procedures for different routes of exposure.
Caption: First-Aid Procedures for this compound Exposure.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is dependent on the potential for exposure. This diagram illustrates the decision-making process for PPE selection when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
Experimental Protocols
The toxicological data presented in the MSDS are derived from standardized experimental protocols. Below are summaries of the methodologies for key toxicological studies.
OECD Guideline 401: Acute Oral Toxicity
This test provides information on the health hazards likely to arise from a single oral exposure to a substance.[7]
-
Test Animals: Healthy, young adult rodents (typically rats), all of the same sex, are used.[7] At least five animals are used per dose level.[7]
-
Procedure:
-
Animals are fasted overnight prior to administration of the test substance.[7]
-
The this compound is administered in a single dose by gavage.[7]
-
Animals are observed for mortality, signs of toxicity (e.g., tremors, convulsions, salivation, diarrhea), and changes in body weight for at least 14 days.[7]
-
A necropsy is performed on all animals at the end of the study to identify any gross pathological changes.[7]
-
-
Data Analysis: The LD50 is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.
OECD Guideline 404: Acute Dermal Irritation/Corrosion
This test is designed to determine the potential of a substance to cause irritation or corrosion when applied to the skin.[8]
-
Test Animals: Albino rabbits are the preferred species for this test.[8]
-
Procedure:
-
A small area of the animal's skin is clipped free of fur.[8]
-
A single dose of 0.5 g of solid this compound is applied to the skin and covered with a gauze patch.[8]
-
The patch is removed after a 4-hour exposure period.[8]
-
The skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal, and observations may continue for up to 14 days.[8]
-
-
Data Analysis: The severity of the skin reactions is scored, and the substance is classified based on the nature, severity, and reversibility of the observed lesions.[8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use - BLi-T [blitchem.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. This compound,Carbohidrazida - IRO Water Treatment [irowater.com]
- 5. gas-sensing.com [gas-sensing.com]
- 6. fishersci.com [fishersci.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. oecd.org [oecd.org]
A Comprehensive Technical Guide to Carbohydrazide and Its Chemical Synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides an in-depth exploration of carbohydrazide, a versatile chemical compound with significant applications across various industries, including pharmaceuticals. This guide covers its nomenclature, chemical and physical properties, synthesis protocols, and key applications, with a focus on providing detailed, actionable information for professionals in scientific research and drug development.
Nomenclature and Chemical Identification
This compound is known by a variety of synonyms and chemical identifiers, which are crucial for researchers to recognize when conducting literature reviews and chemical sourcing. The compound's formal IUPAC name is 1,3-Diaminourea .[1][2] A comprehensive list of its alternative names and identifiers is provided below.
Table 1: Synonyms and Identifiers for this compound
| Type | Identifier |
| IUPAC Name | 1,3-Diaminourea[1][2] |
| Common Synonyms | Carbodihydrazide, Carbonic dihydrazide, Carbonohydrazide, Carbazide, Carbohydrazine[1][2][3][4][5][6][7][8] |
| Other Names | N,N'-diaminourea, 4-aminosemicarbazide, Carbonyl dihydrazine, Hydrazine (B178648), carbonylbis-, Carbazic acid, hydrazide, Urea (B33335), N,N'-diamino-, 1,3-Diaminomocovina, Karbazid[2][3][4][7] |
| CAS Number | 497-18-7[1][2][7][9] |
| EC Number | 207-837-2[1][2][9] |
| UNII | W8V7FYY4WH[1][2] |
| ChEBI ID | CHEBI:61308[1][2] |
| PubChem CID | 73948[1] |
| Molecular Formula | CH6N4O[1][2][7][9] |
| SMILES | C(=O)(NN)NN[2] |
| InChI Key | XEVRDFDBXJMZFG-UHFFFAOYSA-N[1][2][7] |
Physicochemical Properties
This compound is a white, crystalline solid at room temperature.[3] It is highly soluble in water but largely insoluble in most organic solvents like ethanol (B145695), ether, and benzene.[1][3] The compound decomposes upon melting.[1][3]
Table 2: Quantitative Physicochemical Data for this compound
| Property | Value |
| Molar Mass | 90.09 g/mol [1] (90.0845 g/mol also reported[7]) |
| Melting Point | 153–154 °C (decomposes)[1][3][10] |
| Density | 1.341 g/cm³[1] |
| Water Solubility | Very soluble[3][11] |
| pH (12% Solution) | 8.45 ± 1.25[8][9] |
| Acute Toxicity (LD50) | Intraperitoneal (mouse): 167 mg/kg; Intravenous (mouse): 120 mg/kg[4] |
Synthesis of this compound: Experimental Protocols
Several methods for the synthesis of this compound have been established, primarily involving the reaction of a C1 precursor with hydrazine.[1]
Protocol 1: Synthesis from Urea and Hydrazine
This is a common industrial method for producing this compound.[1][3]
-
Reaction: OC(NH₂)₂ + 2 N₂H₄ → OC(N₂H₃)₂ + 2 NH₃
-
Procedure:
-
Treat urea with hydrazine.
-
The reaction produces this compound and ammonia (B1221849) gas.[1][3]
-
Further purification may be required to separate the product from unreacted starting materials.
-
Protocol 2: Synthesis from Dialkyl Carbonates and Hydrazine Hydrate (B1144303)
This method proceeds in two steps and is based on the nucleophilic attack of hydrazine on the electron-deficient carbon of the carbonate.[12] A common variation uses diethyl carbonate.[13][14]
-
Step 1: Formation of Alkyl Carbazate
-
React a di(lower alkyl) carbonate (e.g., diethyl carbonate or dimethyl carbonate) with hydrazine hydrate in a mole ratio of approximately 1:1.[14]
-
The reaction is conducted at a temperature below 80°C.[14]
-
Place 354g of diethyl carbonate (3.0 mols) and 388g of 85% hydrazine hydrate (6.6 mols) in a 1-liter round-bottomed flask.[13]
-
Shake the flask until a single phase is formed; the temperature will rise to about 55°C.[13]
-
Distill off the alcohol co-product (e.g., ethanol) to drive the reaction forward.[14] This distillation can be performed under vacuum.[14] For the diethyl carbonate method, heating is continued for 4 hours, collecting the distillate at a vapor temperature of 80-85°C.[13]
-
-
Step 2: Formation of this compound
-
Add an excess of hydrazine hydrate to the resulting alkyl carbazate.[12][14]
-
Heat the mixture. For methyl hydrazinicarboxylate, hydrazine hydrate (1.1 mol) is added at 70°C.[12] For ethyl carbazate, the mixture is heated at 64° to 77°C for 8 hours.[14]
-
Cool the reaction solution to induce crystallization of this compound. Cooling to 0°C[12] or 22°C[14] is effective.
-
Filter the crystalline product using a Büchner funnel.[12]
-
Wash the crude product with ethanol and dry under vacuum to obtain pure this compound.[12][13] Recrystallization from hot water followed by precipitation with ethanol can also be used for purification.[13]
-
Protocol 3: Synthesis from Methyl Ethyl Ketazine and Urea
This method presents an alternative route that avoids the direct use of hydrazine hydrate as a starting material.
-
Reaction: Methyl ethyl ketazine reacts with urea at a specified temperature.[15]
-
Procedure:
-
Combine methyl ethyl ketazine and urea, typically in a molar ratio of 2-3:1 (ketazine:urea).[15] The urea can be in a 25%-40% aqueous solution.[15]
-
Heat the mixture to drive the reaction.
-
The byproducts, ammonia and methyl ethyl ketone, can be recovered and recycled.[15]
-
The this compound product is separated from the mother liquor by centrifugation. The remaining solution can be reused in subsequent synthesis batches.[15]
-
Key Applications in Research and Industry
This compound's unique chemical properties make it a valuable compound in various fields.
-
Oxygen Scavenger: Its primary industrial use is as an oxygen scavenger in high-pressure boiler systems to prevent corrosion.[1][3][6][10] It is considered a safer alternative to the toxic and potentially carcinogenic hydrazine.[3][16] this compound reacts with dissolved oxygen to form water, nitrogen, and carbon dioxide, leaving no dissolved solids in the system.[4][10]
-
Precursor in Organic Synthesis: It serves as a crucial intermediate in the synthesis of pharmaceuticals, herbicides, plant growth regulators, and dyes.[1][3][11][17] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[18][19][20]
-
Drug Development: In the pharmaceutical industry, this compound's antioxidant properties make it a potential candidate for use in drug formulations to protect active pharmaceutical ingredients (APIs) from oxidative degradation.[21] The this compound motif is a key pharmacophore that can interact with biological targets.[18][20]
-
Polymer Chemistry: It is used as a curing agent for epoxide-type resins and as a cross-linking agent for elastic fibers.[1][3][6][17]
-
Other Applications: this compound is also used in the development of ammunition propellants, as a stabilizer in soaps, in photography, and as a formaldehyde (B43269) capture agent.[1][3][6][17]
Reaction Pathways and Mechanisms
The chemical reactivity of this compound is central to its applications. The following diagrams illustrate key reaction pathways.
Oxygen Scavenging Mechanism
This compound efficiently removes dissolved oxygen from water, which is critical for preventing corrosion in boiler systems.
Caption: Reaction of this compound with oxygen to form harmless byproducts.
Thermal Decomposition Pathway
At elevated temperatures, this compound undergoes decomposition. The decomposition products vary with temperature.
Caption: Thermal decomposition pathways of this compound at different temperatures.[4]
General Synthesis Workflow
This diagram outlines the generalized workflow for the synthesis of this compound from a C1 precursor and hydrazine, followed by purification.
Caption: A generalized workflow for the synthesis and purification of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CH6N4O | CID 73948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. atamankimya.com [atamankimya.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. This compound | CAS 497-18-7 | Supplier | Connect Chemicals [connectchemicals.com]
- 6. gas-sensing.com [gas-sensing.com]
- 7. This compound [webbook.nist.gov]
- 8. irochemical.com [irochemical.com]
- 9. This compound,Carbohidrazida - IRO Water Treatment [irowater.com]
- 10. This compound As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use - BLi-T [blitchem.com]
- 11. This compound | 497-18-7 [chemicalbook.com]
- 12. Synthesis of carbohydrazide_Chemicalbook [chemicalbook.com]
- 13. prepchem.com [prepchem.com]
- 14. EP0103400B1 - Process for making this compound - Google Patents [patents.google.com]
- 15. CN106674059A - Synthesis method of this compound - Google Patents [patents.google.com]
- 16. oxidationtech.com [oxidationtech.com]
- 17. nbinno.com [nbinno.com]
- 18. A Review on Synthesis of this compound Derivatives [ajgreenchem.com]
- 19. This compound: Biological Properties and Applications in Different Fields_Chemicalbook [chemicalbook.com]
- 20. ajgreenchem.com [ajgreenchem.com]
- 21. runxinchemicals.com [runxinchemicals.com]
An In-depth Technical Guide to the Physical Properties of Carbohydrazide Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbohydrazide (CH₆N₄O), a white crystalline solid, is a versatile molecule with significant applications across various industries, including pharmaceuticals, water treatment, and as a precursor for energetic materials.[1][2][3] Its utility is intrinsically linked to its distinct physical and chemical properties. This technical guide provides a comprehensive overview of the core physical properties of this compound crystals, offering quantitative data, detailed experimental protocols for their determination, and a logical visualization of the interplay between these properties and their applications.
Core Physical Properties
The fundamental physical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in various scientific and industrial settings.
Data Presentation: Quantitative Physical Properties
| Property | Value | Units | Notes |
| Molecular Weight | 90.09[2] | g/mol | - |
| Melting Point | 150-154[1][2][4][5] | °C | Decomposes upon melting.[1][6] |
| Density | 1.341[2] | g/cm³ | - |
| Appearance | White crystalline powder or short columnar crystals[3][4][7] | - | - |
| Solubility in Water | Very soluble[1][3][7] | - | Dissolution is endothermic.[3][8] |
| Solubility in Organic Solvents | Largely insoluble[1][2][3] | - | Insoluble in ethanol, ether, and benzene.[2][3][4] |
Crystal Structure and Molecular Geometry
This compound crystallizes in the monoclinic system with the space group P2₁/c.[9] The molecule is nonplanar.[2][3] The core N-CO-N group is planar, with bond distances and angles similar to those in urea.[9] The two -NH-NH₂ groups adopt different conformations, described as cis, gauche and trans, antigauche.[9]
| Crystal System | Space Group | a | b | c | β | V | Z |
| Monoclinic[9][10] | P2₁/c[9] | 3.728(2)[9] | 8.841(3)[9] | 12.659(7)[9] | 109.1(1)[9] | 394.3[9] | 4[9] |
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of this compound crystals.
Melting Point Determination
Principle: The melting point is determined by heating a sample and observing the temperature at which the solid-to-liquid phase transition occurs. Due to decomposition, a sharp melting point may not be observed; instead, a melting range and the onset of decomposition are noted.
Apparatus:
-
Melting point apparatus (e.g., capillary tube melting point apparatus)
-
Capillary tubes
-
Sample grinder (mortar and pestle)
-
Thermometer or digital temperature probe
Procedure:
-
Sample Preparation: A small amount of dry this compound crystals is finely ground into a powder.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the material into the closed end.
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first signs of melting are observed and the temperature at which the entire sample becomes liquid are recorded as the melting range. Any signs of decomposition (e.g., gas evolution, color change) are also noted.
Density Measurement (Gas Pycnometry)
Principle: Gas pycnometry determines the true volume of a solid by measuring the pressure change of a known quantity of an inert gas (e.g., helium) in a calibrated chamber with and without the sample. The density is then calculated from the mass and the measured volume.
Apparatus:
-
Gas pycnometer
-
Analytical balance
-
Sample cell
-
Helium gas supply
Procedure:
-
Calibration: The instrument is calibrated using a standard sphere of known volume.
-
Sample Preparation: A known mass of this compound crystals is accurately weighed using an analytical balance.
-
Measurement: The weighed sample is placed in the sample cell, which is then sealed in the pycnometer.
-
Analysis: The analysis is initiated, and the instrument automatically purges the chamber with helium gas and performs a series of pressure measurements to determine the sample volume.
-
Calculation: The density is calculated by the instrument's software using the formula: Density = Mass / Volume.
Solubility Determination (Qualitative)
Principle: A qualitative assessment of solubility is performed by observing the dissolution of a solute in a solvent at a given temperature.
Apparatus:
-
Test tubes
-
Spatula
-
Vortex mixer or stirring rod
-
Selection of solvents (e.g., water, ethanol, ether, benzene)
Procedure:
-
Solvent Dispensing: A fixed volume (e.g., 3 mL) of the desired solvent is added to a test tube.
-
Solute Addition: A small, pre-weighed amount (e.g., 10 mg) of this compound is added to the solvent.
-
Mixing: The mixture is agitated vigorously using a vortex mixer or stirring rod for a set period (e.g., 1-2 minutes).
-
Observation: The solution is visually inspected to determine if the solid has completely dissolved. The results are recorded as "soluble," "sparingly soluble," or "insoluble."
Crystal Structure Determination (Single-Crystal X-ray Diffraction)
Principle: Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms within a crystal lattice by analyzing the diffraction pattern of X-rays passing through a single crystal.
Apparatus:
-
Single-crystal X-ray diffractometer
-
X-ray source (e.g., Cu Kα radiation)
-
Goniometer
-
Detector
-
Microscope for crystal mounting
Procedure:
-
Crystal Selection and Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the diffractometer and cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates and molecular geometry.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC)
Principle: TGA measures the change in mass of a sample as a function of temperature, indicating thermal stability and decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions such as melting and decomposition.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (e.g., aluminum)
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Sample Preparation: A small, accurately weighed amount of this compound is placed in a TGA or DSC sample pan.
-
TGA Analysis: The sample is heated in the TGA under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min). The mass loss is recorded as a function of temperature.
-
DSC Analysis: The sample is heated in the DSC under a controlled atmosphere at a constant heating rate. The heat flow is measured relative to an empty reference pan. The resulting thermogram shows endothermic (melting) and exothermic (decomposition) events.
Mandatory Visualization
The following diagram illustrates the logical relationship between the fundamental physical properties of this compound and its primary applications.
References
- 1. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. atamankimya.com [atamankimya.com]
- 4. This compound| CAS 497-18-7 Raw Material [jnforeverchem.com]
- 5. 497-18-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound | CAS 497-18-7 | Supplier | Connect Chemicals [connectchemicals.com]
- 7. This compound - Ataman Kimya [atamanchemicals.com]
- 8. This compound | 497-18-7 [chemicalbook.com]
- 9. journals.iucr.org [journals.iucr.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Carbohydrazide as an Oxygen Scavenger in Boilers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of carbohydrazide as an effective oxygen scavenger in boiler systems. This document details its mechanism of action, advantages over traditional chemicals, and protocols for its application and performance evaluation.
Introduction
Dissolved oxygen is a primary contributor to corrosion in boiler systems, leading to pitting, reduced efficiency, and costly equipment failure. This compound (CH₆N₄O) is an organic, non-carcinogenic alternative to traditional oxygen scavengers like hydrazine (B178648).[1][2][3] It effectively removes dissolved oxygen and passivates metal surfaces, offering comprehensive corrosion protection.[2][3][4]
Key Advantages of this compound:
-
Safety: It is a non-carcinogenic and less toxic alternative to hydrazine, enhancing workplace safety.[1]
-
Efficiency: this compound reacts with dissolved oxygen to form harmless, volatile products (nitrogen, water, and carbon dioxide), which do not contribute to the total dissolved solids (TDS) in the boiler water.[4][5]
-
Metal Passivation: It promotes the formation of a protective magnetite (Fe₃O₄) layer on steel surfaces, preventing further corrosion.[2][4]
-
Versatility: It is effective over a wide range of temperatures and pressures.[6]
Mechanism of Action
This compound functions through two primary mechanisms: oxygen scavenging and metal passivation.
Oxygen Scavenging
This compound directly reacts with dissolved oxygen in the boiler feedwater. The primary reaction is:
(NH₂NH)₂CO + 2O₂ → 2N₂ + 3H₂O + CO₂[7]
At temperatures above 150°C (302°F), this compound can also decompose to form hydrazine, which then reacts with oxygen:
(NH₂NH)₂CO + H₂O → 2N₂H₄ + CO₂ N₂H₄ + O₂ → N₂ + 2H₂O
Metal Passivation
This compound aids in the formation of a passive magnetite layer on the surface of boiler components. It reduces ferric oxide (hematite, red rust) to the more stable ferrous oxide (magnetite, black rust), which acts as a protective barrier against further corrosion.[2]
The following diagram illustrates the chemical pathways of this compound in a boiler system.
Caption: Chemical pathways of this compound in a boiler system.
Quantitative Data
The following tables summarize key quantitative data related to the application of this compound.
Table 1: Stoichiometric and Dosing Information
| Parameter | Value | Reference |
| Stoichiometric Requirement | 0.5 moles of this compound per mole of O₂ | [8] |
| Recommended Dosage (Low-Pressure Boilers: 0-40 bar) | 0.10 - 0.2 ppm | [2] |
| Recommended Dosage (Medium-Pressure Boilers: 41-60 bar) | 0.05 - 0.1 ppm | [2] |
| Optimized Dose Rate in a High-Pressure Boiler Study | 0.7 mg/kg (0.7 ppm) | [9] |
| Residual Hydrazine Maintained in High-Pressure Boiler Study | 30-40 ppb (from this compound decomposition) | [9] |
Table 2: Comparative Corrosion Rate Data (High-Pressure Boiler Study)
| Material | Condition | Corrosion Rate (mpy) | Reference |
| Carbon Steel (Water Side) | With Hydrazine | 0.044 | [1] |
| Carbon Steel (Water Side) | With this compound | 0.384 | [1] |
| Carbon Steel (Steam Side) | With this compound | 0.444 | [1] |
| 70/30 Cupronickel (HP Heaters) | With this compound | 0.128 | [1] |
mpy = mils per year
Experimental Protocols
The following protocols outline the procedures for applying and evaluating this compound as an oxygen scavenger in a boiler system.
Protocol for Application and Dosing
Objective: To establish and maintain the correct dosage of this compound for effective oxygen scavenging and metal passivation.
Materials:
-
This compound solution (concentration as per supplier)
-
Metering pump
-
Boiler feedwater line injection port
Procedure:
-
Initial Dosage Calculation: Calculate the initial dosage based on the dissolved oxygen level in the feedwater after mechanical deaeration and the boiler's operating parameters. A common starting point is a stoichiometric excess to ensure complete oxygen removal.
-
Injection Point: The preferred injection point for volatile oxygen scavengers like this compound is into the boiler feedwater line, downstream of the deaerator and before the feedwater pump.[10] This ensures adequate mixing and reaction time before the water enters the boiler.
-
Continuous Dosing: Utilize a metering pump to ensure continuous and accurate dosing of the this compound solution.[10] Batch or slug dosing is not recommended.
-
Residual Monitoring and Dosage Adjustment: Regularly monitor the residual this compound concentration in the boiler water and adjust the dosage to maintain the desired residual level. In high-pressure boilers, monitoring the residual hydrazine concentration resulting from this compound decomposition can also be an effective control method.[9]
Protocol for Evaluating Oxygen Scavenging Performance
Objective: To determine the effectiveness of this compound in removing dissolved oxygen from the boiler feedwater.
Materials:
-
Dissolved oxygen (DO) meter or test kit (e.g., ASTM D888 compliant)[11][12]
-
Sample cooler
-
Water sampling containers
Procedure:
-
Sample Collection: Collect water samples from designated points in the feedwater system, such as the deaerator outlet and the economizer inlet. It is crucial to use a sample cooler to reduce the temperature of the water to prevent flashing and ensure accurate DO readings.
-
Dissolved Oxygen Measurement: Immediately analyze the collected samples for dissolved oxygen concentration using a calibrated DO meter or a colorimetric test kit. Follow the manufacturer's instructions for the chosen analytical method.
-
Performance Evaluation: Compare the DO levels before and after the this compound injection point. A significant reduction in DO concentration indicates effective oxygen scavenging. The target is typically to maintain DO levels below 7 ppb in the deaerator outlet.[13]
Protocol for Determination of Residual this compound (PDTS Method)
Objective: To quantify the concentration of residual this compound in the boiler water.
Materials:
-
Spectrophotometer or colorimeter
-
PDTS (3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine, disodium (B8443419) salt) reagent
-
Ferric iron solution (Activator Solution)
-
Sample cells
-
Pipettes
Procedure:
-
Principle: This method is based on the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) by this compound. The resulting ferrous iron then reacts with PDTS to form a peach-pink colored complex, the intensity of which is proportional to the this compound concentration.[4][7]
-
Sample Preparation: Collect a boiler water sample and cool it to room temperature.
-
Blank Preparation: Prepare a blank using deionized water and the same reagents as the sample.
-
Color Development: a. To a known volume of the sample, add the ferric iron solution. b. Subsequently, add the PDTS reagent and mix. c. Allow a specific reaction time (typically 1-2 minutes) for the color to develop.[2]
-
Measurement: Measure the absorbance of the sample at the appropriate wavelength (e.g., 562 nm) using a spectrophotometer, after zeroing the instrument with the blank.
-
Calculation: Determine the this compound concentration from a calibration curve prepared using standards of known this compound concentrations.
Potential Interferences:
-
Ferrous Iron: Positive interference. Can be corrected by analyzing a sample without the ferric iron activator solution and subtracting the result.
-
Other Reducing Agents: Positive interference.
-
High Sample Temperature: Can lead to falsely high results.[14]
The following diagram illustrates the workflow for evaluating this compound performance.
Caption: Workflow for evaluating this compound performance in boilers.
Conclusion
This compound is a scientifically sound and safer alternative for oxygen scavenging and corrosion control in boiler systems. Its dual-action mechanism of oxygen removal and metal passivation provides comprehensive protection. For optimal performance, it is crucial to implement a well-designed dosing strategy and regularly monitor key parameters such as dissolved oxygen and residual this compound levels. The protocols provided in this document offer a framework for the effective application and evaluation of this compound in a research or industrial setting.
References
- 1. content.ampp.org [content.ampp.org]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. infinitalab.com [infinitalab.com]
- 4. standards.globalspec.com [standards.globalspec.com]
- 5. store.astm.org [store.astm.org]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. atamankimya.com [atamankimya.com]
- 9. researchgate.net [researchgate.net]
- 10. testinglab.com [testinglab.com]
- 11. store.astm.org [store.astm.org]
- 12. scribd.com [scribd.com]
- 13. invenoeng.com [invenoeng.com]
- 14. webstore.ansi.org [webstore.ansi.org]
Application Notes and Protocols for the Carbohydrazide Method in Glycoprotein Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. The analysis of glycoproteins is therefore central to understanding complex biological processes and is a cornerstone of drug development, particularly for therapeutic proteins and biomarker discovery. The carbohydrazide method, also known as hydrazide chemistry, offers a robust and specific approach for the detection, quantification, and enrichment of glycoproteins.[1][2]
This method is predicated on the selective oxidation of cis-diol groups present in the carbohydrate moieties of glycoproteins to generate reactive aldehyde groups. These aldehydes then serve as chemical handles for covalent conjugation with molecules containing a hydrazide functional group (-CONHNH₂).[1] This reaction forms a stable hydrazone bond, enabling the specific labeling or capture of glycoproteins.[3]
These application notes provide detailed protocols for two primary applications of the this compound method:
-
Fluorescent Labeling of Glycoproteins: For the visualization and quantification of glycoproteins in various assays.
-
Enrichment of Glycoproteins and Glycopeptides: For in-depth analysis by mass spectrometry (glycoproteomics).
Principle of the Method
The this compound method for glycoprotein (B1211001) detection involves a two-step chemical process:
-
Oxidation: The cis-diol groups of sugar residues (e.g., sialic acids) are oxidized using a mild oxidizing agent, most commonly sodium meta-periodate (NaIO₄). This reaction cleaves the carbon-carbon bond of the diol, creating two aldehyde groups.[4] By controlling the concentration of the periodate (B1199274), the oxidation can be targeted to specific sugar residues. For instance, lower concentrations preferentially oxidize the more susceptible sialic acids.[4]
-
Hydrazone Formation: The newly formed aldehyde groups react with a hydrazide-functionalized molecule. This reaction, which proceeds efficiently under mildly acidic conditions (pH 5.0-6.0), results in the formation of a stable covalent hydrazone bond.[1][5] The hydrazide moiety can be attached to various probes, including fluorescent dyes for detection or solid supports (e.g., beads) for enrichment.[1][6]
Application 1: Fluorescent Labeling of Glycoproteins
This protocol details the fluorescent labeling of glycoproteins using a hydrazide-activated dye, which can then be used for detection in techniques like SDS-PAGE, microarrays, or flow cytometry.
Experimental Protocol
Materials:
-
Glycoprotein sample
-
0.1 M Sodium Acetate (B1210297) Buffer, pH 5.5 (Oxidation Buffer)
-
Sodium meta-periodate (NaIO₄)
-
Glycerol (B35011) or Ethylene (B1197577) Glycol (Quenching Agent)
-
Fluorescent Hydrazide Dye (e.g., Cy7.5 hydrazide) dissolved in DMSO
-
Purification column (e.g., size-exclusion chromatography)
-
Reaction tubes
Procedure:
-
Glycoprotein Preparation:
-
Dissolve the glycoprotein in 0.1 M Sodium Acetate Buffer (pH 5.5) to a final concentration of 1-10 mg/mL.[1]
-
-
Oxidation of Glycoprotein:
-
Immediately before use, prepare a 20 mM solution of sodium meta-periodate in the same acetate buffer.[1][7]
-
Add the periodate solution to the glycoprotein solution. The final periodate concentration will determine the extent of oxidation (see Table 1). For example, for general sugar oxidation, add an equal volume of 20 mM NaIO₄ to the protein solution to achieve a final concentration of 10 mM.[4]
-
Incubate the reaction in the dark at room temperature for 30 minutes.[4]
-
-
Quenching the Oxidation Reaction:
-
Purification of Oxidized Glycoprotein:
-
Remove excess periodate and quenching agent by desalting or dialysis against 0.1 M Sodium Acetate Buffer (pH 5.5).[7]
-
-
Hydrazide Dye Conjugation:
-
Purification of Labeled Glycoprotein:
-
Remove unreacted dye by gel filtration or dialysis.[7] The labeled glycoprotein is now ready for downstream applications.
-
Quantitative Data
The efficiency of the labeling reaction can be optimized by adjusting various parameters.
| Parameter | Sialic Acid-Specific Oxidation | General Sugar Oxidation | Reference(s) |
| Glycoprotein Concentration | 1 - 10 mg/mL | 1 - 10 mg/mL | [1] |
| Sodium Periodate (NaIO₄) Conc. | 1 mM | 10 - 20 mM | [4] |
| Buffer | 0.1 M Sodium Acetate, pH 5.5 | 0.1 M Sodium Acetate, pH 5.5 | [1][7] |
| Temperature | Room Temperature or 4°C | Room Temperature | [4] |
| Incubation Time | 30 minutes | 30 minutes | [4] |
| Hydrazide Dye Molar Excess | 20-50 fold | 20-50 fold | |
| Conjugation Time | 2 hours | 2 hours | [7] |
Table 1: Typical Reaction Parameters for Fluorescent Labeling of Glycoproteins.
Experimental Workflow
Caption: Experimental workflow for fluorescent labeling of glycoproteins.
Application 2: Enrichment of Glycoproteins and Glycopeptides for Mass Spectrometry
This protocol outlines the enrichment of glycoproteins from a complex protein mixture using hydrazide-functionalized beads. The enriched glycoproteins can then be analyzed intact or digested on-bead to release glycopeptides for detailed site-specific glycosylation analysis.
Experimental Protocol
Materials:
-
Protein sample (e.g., cell lysate, serum)
-
Hydrazide Coupling Buffer (100 mM Sodium Acetate, 150 mM NaCl, pH 5.5)[8]
-
Sodium meta-periodate (NaIO₄)
-
Sodium thiosulfate (B1220275) (Quenching Agent)
-
Hydrazide-functionalized beads (e.g., Affi-Gel Hz)
-
Wash Buffers (e.g., 1.5 M NaCl, 80% Acetonitrile, 100 mM NH₄HCO₃)[9]
-
Trypsin (for glycopeptide analysis)
-
Peptide-N-Glycosidase F (PNGase F) (for N-glycopeptide release)
-
Reaction tubes and spin columns
Procedure:
-
Sample Preparation:
-
Dilute the protein sample in Hydrazide Coupling Buffer. For serum samples, a dilution step is recommended.
-
-
Oxidation:
-
Glycoprotein Capture:
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Perform a series of stringent washes to remove non-specifically bound proteins. A typical wash sequence is:
-
1.5 M NaCl
-
80% Acetonitrile
-
100 mM NH₄HCO₃
-
Repeat each wash multiple times.[9]
-
-
-
On-Bead Digestion (for Glycopeptide Analysis):
-
Resuspend the beads in a digestion buffer (e.g., 100 mM NH₄HCO₃).
-
Add trypsin and incubate overnight at 37°C. This will digest the captured glycoproteins, leaving the glycopeptides attached to the beads while non-glycosylated peptides are released into the supernatant.
-
Wash the beads extensively to remove non-glycosylated peptides.
-
-
Elution/Release:
-
For Intact Glycoproteins: Elution conditions will depend on the specific hydrazide chemistry and may involve specific cleavage reagents.
-
For N-Glycopeptides: Add PNGase F to the beads and incubate overnight at 37°C.[2][9] This enzyme specifically cleaves the bond between the asparagine residue and the N-linked glycan, releasing the formerly glycosylated peptides.
-
Collect the supernatant containing the released glycopeptides by centrifugation.
-
-
Sample Preparation for Mass Spectrometry:
-
Desalt the released glycopeptides using a C18 tip or equivalent.
-
The sample is now ready for LC-MS/MS analysis.
-
Quantitative Data
| Parameter | Value | Reference(s) |
| Sodium Periodate (NaIO₄) Concentration | 10 mM | [9][10] |
| Oxidation Time | 1 hour | [9][10] |
| Quenching Agent | 20 mM Sodium Thiosulfate | [9][10] |
| Coupling Time to Hydrazide Beads | Overnight | [9][10] |
| Trypsin Digestion Time | Overnight (12-16 hours) | |
| PNGase F Release Time | Overnight (12-16 hours) | [2][9] |
Table 2: Key Parameters for Glycoprotein/Glycopeptide Enrichment.
Experimental Workflow
Caption: Workflow for glycopeptide enrichment using hydrazide chemistry.
Conclusion
The this compound method is a versatile and powerful tool for the study of glycoproteins. Its specificity for carbohydrate moieties allows for targeted labeling and enrichment, minimizing interference from non-glycosylated proteins. The protocols provided herein offer a solid foundation for researchers to implement this technique in their workflows. By carefully optimizing the reaction conditions as outlined in the quantitative data tables, researchers can achieve high efficiency and reproducibility in their glycoprotein analyses, ultimately advancing our understanding of the critical roles of glycosylation in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrazone - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycan Analysis by Reversible Reaction to Hydrazide Beads and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Schiff Bases from Carbohydrazide and Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from carbohydrazide are a versatile class of compounds with significant potential in medicinal chemistry and drug development. The condensation reaction between this compound and various aldehydes yields compounds with a characteristic azomethine (-C=N-) group. This structural motif is crucial for their diverse biological activities, which include antimicrobial, antifungal, antioxidant, and anticancer properties.[1][2][3] The presence of multiple donor sites in the this compound backbone allows for the formation of stable metal complexes, which can further enhance their therapeutic potential.[4]
These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of Schiff bases derived from this compound. Detailed protocols for synthesis and characterization are provided, along with a summary of their biological activities to aid researchers in the development of novel therapeutic agents.
General Synthesis of Schiff Bases from this compound and Aldehydes
The synthesis of Schiff bases from this compound and aldehydes is typically a straightforward condensation reaction. The general scheme involves the reaction of this compound with two equivalents of an aldehyde, often under reflux in a suitable solvent like ethanol (B145695) or methanol. The reaction can be catalyzed by the addition of a few drops of acid, such as glacial acetic acid or hydrochloric acid.[5][6]
Experimental Protocols
Protocol 1: General Synthesis of Bis-Schiff Bases from this compound
This protocol describes a general method for the synthesis of symmetrical bis-Schiff bases from this compound and various aldehydes.
Materials:
-
This compound
-
Substituted or unsubstituted aromatic/heterocyclic aldehydes (2 equivalents)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound (1 mmol) in hot ethanol (20 mL) in a round-bottom flask.
-
To this solution, add the respective aldehyde (2 mmol) dissolved in a minimum amount of ethanol.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reflux the mixture with constant stirring for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration using a Buchner funnel, washed with cold ethanol, and then with diethyl ether.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, DMF).
-
The purified product is dried in a desiccator over anhydrous CaCl₂.
Protocol 2: Characterization of Synthesized Schiff Bases
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Record the FT-IR spectra of the synthesized compounds in the range of 4000-400 cm⁻¹ using KBr pellets.
-
Confirm the formation of the Schiff base by the appearance of a characteristic absorption band for the azomethine group (C=N) in the region of 1575-1650 cm⁻¹.[7]
-
The absence of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the this compound indicate the completion of the condensation reaction.[8]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Record ¹H-NMR and ¹³C-NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
In the ¹H-NMR spectrum, the formation of the Schiff base is confirmed by the appearance of a singlet signal for the azomethine proton (-CH=N-) in the range of δ 8.0-9.5 ppm.[9]
-
The aromatic protons will appear in their characteristic regions.
-
In the ¹³C-NMR spectrum, the signal for the azomethine carbon will appear in the range of δ 140-165 ppm.
3. Mass Spectrometry (MS):
-
Record the mass spectrum to determine the molecular weight of the synthesized compound.
-
The molecular ion peak [M]⁺ should correspond to the calculated molecular weight of the target Schiff base.
Data Presentation
Table 1: Synthesis and Characterization Data of Selected this compound Schiff Bases
| Aldehyde | Reaction Time (h) | Yield (%) | M.P. (°C) | FT-IR (cm⁻¹) ν(C=N) | ¹H-NMR (δ ppm) -CH=N- | Reference |
| 4-Nitrobenzaldehyde | 5 | - | - | 1608 | 8.39 | [10] |
| 2-Hydroxybenzaldehyde | 5 | 61 | 217 | 1624 | - | [5] |
| 4-Fluorobenzaldehyde | - | - | 246 | - | - | [11] |
| 2,5-Dimethoxybenzaldehyde | - | - | 222 | - | - | [11] |
| 2-Pyridinecarboxaldehyde | 4 | 86 | 214-216 | 1664 | - | [12] |
Table 2: Biological Activity Data of Selected this compound Schiff Bases
| Compound ID / Aldehyde Derivative | Biological Activity | Target | IC₅₀ (µM) / MIC (µg/mL) | Reference |
| Compound 20 (from 4-(diethylamino)salicylaldehyde) | Antioxidant (DPPH) | - | 12.89 ± 0.02 | [13] |
| Compound 16 (from 3,5-di-tert-butyl-2-hydroxybenzaldehyde) | Antioxidant (DPPH) | - | 14.32 ± 0.43 | [13] |
| Compound 16 (from 3,5-di-tert-butyl-2-hydroxybenzaldehyde) | Antioxidant (Oxidative Burst) | - | 4.3 ± 1.3 | [13] |
| L1 (from 4-(trifluoromethyl)benzaldehyde) | Antifungal | C. albicans | 37 (mM) | [1] |
| L4 (from 2-fluoro-5-hydroxybenzaldehyde) | Antifungal | C. albicans | 48 (mM) | [1] |
| L4 (from 2-fluoro-5-hydroxybenzaldehyde) | Antibacterial | E. coli | 1550 (mM) | [1] |
| Carbon Dot Schiff Base (from terephthalaldehyde) | Anticancer | Glioma GL261 cells | 17.9 (µg/mL) | [13][14] |
| Carbon Dot Schiff Base (from terephthalaldehyde) | Anticancer | U251 cells | 14.9 (µg/mL) | [13][14] |
Applications in Drug Development
Schiff bases derived from this compound have emerged as promising candidates for drug development due to their wide spectrum of biological activities.
Antimicrobial and Antifungal Activity
Several studies have demonstrated the potent antibacterial and antifungal activities of these compounds. The mechanism of action is often attributed to the azomethine group, which can interfere with microbial cell wall synthesis or inhibit essential enzymes. The lipophilicity of the Schiff bases, which can be modulated by the nature of the aldehyde substituent, plays a crucial role in their ability to penetrate microbial cell membranes.[12][15]
Antioxidant Activity
Many this compound Schiff bases exhibit significant antioxidant properties. They can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS). The presence of hydroxyl or other electron-donating groups on the aromatic ring of the aldehyde moiety generally enhances the antioxidant activity.[15][16]
Anticancer Activity
A growing body of evidence suggests that this compound Schiff bases possess potent anticancer activity against various cancer cell lines.[5][17][18] Their mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells.
Signaling Pathway: Induction of Apoptosis
Hydrazone-based Schiff bases can induce apoptosis through the intrinsic (mitochondrial) pathway. This process is often initiated by an increase in intracellular Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction.[19] This triggers the release of cytochrome c from the mitochondria into the cytosol, which then activates a cascade of caspases, the key executioners of apoptosis. The process is also regulated by the Bcl-2 family of proteins, where pro-apoptotic members like Bax are upregulated and anti-apoptotic members like Bcl-2 are downregulated by the Schiff base compounds.[20][21][22][23][24]
Conclusion
The synthesis of Schiff bases from this compound and aldehydes offers a versatile and efficient route to a wide range of biologically active compounds. The straightforward synthetic protocols, coupled with their significant antimicrobial, antioxidant, and anticancer properties, make them highly attractive for further investigation in the field of drug discovery and development. The ability to tune their biological activity by modifying the aldehyde component provides a powerful tool for the rational design of new therapeutic agents. Further studies into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for their clinical application.
References
- 1. Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. ijfmr.com [ijfmr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. jmpas.com [jmpas.com]
- 13. Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Targeting the mitochondrial pathway to induce apoptosis/necrosis through ROS by a newly developed Schiff's base to overcome MDR in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Schiff base hydrazine copper(II) complexes induce apoptosis by P53 overexpression and prevent cell migration through protease-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Bcl-2 family: structures, interactions and targets for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. BCL-2 family: regulators of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Stoichiometry and regulation network of Bcl-2 family complexes quantified by live-cell FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbohydrazide Derivatives in Pharmaceutical Drug Design: Applications and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of carbohydrazide derivatives in pharmaceutical drug design. This compound derivatives constitute a versatile class of organic compounds with a wide spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents.
Introduction to this compound Derivatives
This compound is a chemical compound with the formula OC(N₂H₃)₂. Its derivatives, formed by substituting one or more hydrogen atoms, are explored extensively in medicinal chemistry due to their diverse pharmacological properties.[1] These derivatives have shown potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and enzyme inhibitory agents.[2][3] The this compound moiety (-NHNHCONHNH₂), with its hydrogen bond donor and acceptor capabilities, can interact with various biological targets, leading to a wide range of therapeutic effects.
Applications in Drug Design
Anticancer Activity
This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. Their mechanisms of action are believed to involve the induction of apoptosis and inhibition of enzymes crucial for cancer cell proliferation.
Quantitative Data Summary: Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Dihydropyrazole-carbohydrazide 2b | MCF-7 (Breast) | 12 ± 3 | [4] |
| Dihydropyrazole-carbohydrazide 2b | MDA-MB-231 (Breast) | Not Specified | [4] |
| Pyridine Fused Heterocycle 7a | Multiple | Not Specified (Promising) | [5] |
| Pyridine Fused Heterocycle 7b | Multiple | Not Specified (Promising) | [5] |
| Pyrazoline-carbohydrazide 8a | Leukemia Cell Lines | Active at 10⁻⁴ M | [6] |
Antimicrobial Activity
The emergence of multidrug-resistant microbial strains has necessitated the search for novel antimicrobial agents. This compound derivatives have shown promising activity against a range of bacteria and fungi.
Quantitative Data Summary: Antimicrobial Activity
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Pyrazine Derivative PH12 | Salmonella typhi | 230 | [7] |
| Pyrazine Derivative PH14 | Salmonella typhi | 200 | [7] |
| Quinoline-carbohydrazide 10c | S. aureus | 0.39 ± 0.02 | [8] |
| Pyridine-carbohydrazide 6 | Candida glabrata | 16 | [9] |
| Pyridine-carbohydrazide 7 | Candida glabrata | >24 | [9] |
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. This compound derivatives have been investigated for their anti-inflammatory properties, with some compounds showing significant inhibition of inflammatory mediators.
Quantitative Data Summary: Anti-inflammatory Activity
| Compound ID | Assay | Inhibition (%) | Dose | Reference |
| Ellagic Acid (for comparison) | Carrageenan-induced paw edema | ED50 = 8.41 mg/kg | - | [10] |
| Nicotinic acid hydrazide derivative (ortho-NO2) | Carrageenan-induced paw edema | 35.73 | 20 mg/kg | [11] |
| Nicotinic acid hydrazide derivative (meta-NO2) | Carrageenan-induced paw edema | 37.29 | 20 mg/kg | [11] |
Anticonvulsant Activity
Several this compound derivatives have been synthesized and evaluated for their potential to treat epilepsy and other seizure-related disorders, showing promising results in preclinical models.
Quantitative Data Summary: Anticonvulsant Activity
| Compound ID | Test | ED50 (mg/kg) | Protective Index (TD50/ED50) | Reference |
| Pyridine-3-carbohydrazide RNH12 | MES | 29.3 | Not Specified | [1] |
| Cyclopropanecarboxylate (B1236923) 6m | MES | 9.8 | 33.9 | [12] |
| Cyclopropanecarboxylate 6k | MES | 9.2 | 42.1 | [13] |
| Pyridine-3-carbohydrazide RNH12 | scPTZ | 54.2 | Not Specified | [1] |
Enzyme Inhibition
This compound derivatives have been identified as inhibitors of various enzymes, including carbonic anhydrases (CAs) and fatty acid amide hydrolase (FAAH), which are important targets for the treatment of glaucoma, cancer, and pain.
Quantitative Data Summary: Carbonic Anhydrase Inhibition
| Compound ID | Isoform | Ki (nM) | Reference |
| Sulfonamide Derivative 12 | hCA I | 316.7 ± 9.6 | [14] |
| Sulfonamide Derivative 14 | hCA I | Not Specified | [14] |
| Sulfonamide Derivative 16 | hCA II | 412.5 ± 115.4 | [14] |
| Acetazolamide (Standard) | hCA I | 278.8 ± 44.3 | [14] |
| Acetazolamide (Standard) | hCA II | 293.4 ± 46.4 | [14] |
| Carbohydrate-based Sulfamate 52 | hCA IX | 1.9 | [15] |
Experimental Protocols
Synthesis of N'-Aryl-Carbohydrazide Derivatives
This protocol describes a general method for the synthesis of N'-aryl-carbohydrazide derivatives via the condensation of a this compound with an aromatic aldehyde.[2][16]
Materials:
-
This compound (1 mmol)
-
Substituted aromatic aldehyde (1 mmol)
-
Absolute ethanol (B145695) (20 mL)
-
Glacial acetic acid (few drops, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stirrer
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the this compound (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask.
-
Add the substituted aromatic aldehyde (1 mmol) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N'-aryl-carbohydrazide derivative.
-
Dry the purified product and characterize it using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
References
- 1. In silico validation and structure activity relationship study of a series of pyridine-3-carbohydrazide derivatives as potential anticonvulsants in generalized and partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. A Review on Synthesis of this compound Derivatives [ajgreenchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 6. NF-κB - Wikipedia [en.wikipedia.org]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. arabjchem.org [arabjchem.org]
- 9. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and anticonvulsant activity of ethyl 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis Of New N-arylhydrazone Derivatives Of 7- N-benzylamino-2-oxo-2h-chromene-3- this compound Using Cuo Nanocatalyst [journalijar.com]
Application of Carbohydrazide in Photography: A Review of its Role as a Toner and Stabilizer
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Carbohydrazide, a white, water-soluble solid with the chemical formula OC(N₂H₃)₂, has found niche but important applications within the field of photography.[1] Its functions are primarily twofold: acting as a toner in the silver halide diffusion transfer process and serving as a stabilizer for color developers that produce images of the azo-methine and azine classes.[1][2]
This compound's second key role is as a stabilizer in certain color photographic processes.[1][5] Specifically, it is used to stabilize color developers that form azo-methine and azine dyes.[1][3] These dyes are the building blocks of the final color image. The inherent instability of the developer components can lead to unwanted side reactions, causing color shifts and degradation of the image over time. This compound, in this context, likely acts as an antioxidant or a scavenger of byproducts that could otherwise interfere with the dye-formation process, thus ensuring greater color fidelity and archival stability of the photographic material.[5]
While the general applications of this compound in photography are documented, detailed experimental protocols and quantitative data regarding its use are scarce in publicly accessible scientific literature and patents. The information available points to its inclusion in complex, often proprietary, formulations developed by photographic film and paper manufacturers.
Quantitative Data Summary
Due to the proprietary nature of photographic formulations, specific quantitative data on the effects of this compound as a toner is not available in the reviewed literature. The table below summarizes the known applications and the inferred chemical principles.
| Application Area | Process | Role of this compound | Proposed Mechanism | Quantitative Data |
| Photographic Toning | Silver Halide Diffusion Transfer (e.g., Instant Photography) | Toner | Influences the physical properties (size and shape) of precipitated silver particles in the receiving layer to produce a neutral image tone. | Not available in public literature. Concentrations are proprietary. |
| Developer Stabilization | Color Photography (Azo-methine and Azine dye-based) | Stabilizer | Acts as an antioxidant or scavenger for byproducts, preventing unwanted reactions and ensuring color fidelity and image permanence. | Not available in public literature. Concentrations are proprietary. |
Experimental Protocols
The following are generalized protocols based on the established principles of photographic toning and developer stabilization. These are not based on specific published formulations for this compound but are intended to provide a conceptual framework for experimentation.
Protocol 1: Generalized Procedure for Evaluating this compound as a Toner in a Model Silver Halide System
Objective: To assess the toning effect of this compound on precipitated silver.
Materials:
-
Silver nitrate (B79036) (AgNO₃) solution (e.g., 0.1 M)
-
Sodium chloride (NaCl) or potassium bromide (KBr) solution (e.g., 0.1 M) to form silver halide precipitate
-
A suitable reducing agent (e.g., hydroquinone (B1673460) or a commercial black-and-white developer)
-
This compound solutions of varying concentrations (e.g., 0.01 M, 0.05 M, 0.1 M)
-
Gelatin solution (as a binder, to mimic photographic emulsion)
-
Microscope slides or other suitable substrates
-
Spectrophotometer or colorimeter for quantitative analysis of color change
Methodology:
-
Preparation of a Model Silver Halide "Emulsion": a. On a microscope slide, coat a thin layer of gelatin solution. b. In a separate container, mix the silver nitrate solution with the sodium chloride or potassium bromide solution to form a silver halide precipitate. c. Disperse a small amount of the silver halide precipitate within the gelatin layer on the slide and allow it to set.
-
"Development" and "Toning": a. Prepare a series of developing baths containing the reducing agent. b. To each developing bath, add a different concentration of the this compound solution. Include a control bath with no this compound. c. Immerse the prepared slides into the respective developing/toning baths for a standardized period (e.g., 1-5 minutes). d. The reducing agent will develop the silver halide to metallic silver, while the this compound will be present to influence its precipitation and toning.
-
Washing and Fixing: a. After development/toning, wash the slides thoroughly in distilled water to remove excess chemicals. b. Immerse the slides in a photographic fixer solution (e.g., sodium thiosulfate) to remove any unreacted silver halide. c. Perform a final wash and allow the slides to dry.
-
Analysis: a. Visually inspect the color of the precipitated silver on the slides. b. Use a spectrophotometer or colorimeter to quantitatively measure the color and density of the silver deposits for each this compound concentration and compare them to the control.
Protocol 2: Generalized Procedure for Evaluating this compound as a Stabilizer in a Model Color Developer
Objective: To assess the stabilizing effect of this compound on a model color-forming developer.
Materials:
-
A model color developing agent (e.g., a p-phenylenediamine (B122844) derivative)
-
A color coupler that forms an azo-methine or azine dye upon reaction with the oxidized developer.
-
An alkaline buffer solution to maintain the required pH for development.
-
This compound solutions of varying concentrations.
-
A mild oxidizing agent (e.g., potassium ferricyanide (B76249) solution) to simulate the oxidation of the developer during the photographic process.
-
Spectrophotometer.
Methodology:
-
Preparation of Model Developer Solutions: a. Prepare a stock solution of the color developing agent and the color coupler in the alkaline buffer. b. Divide the stock solution into several aliquots. c. Add varying concentrations of this compound to each aliquot. Include a control with no this compound.
-
Simulated Development and Aging: a. To initiate the color-forming reaction, add a controlled amount of the mild oxidizing agent to each solution. b. Monitor the color formation over time using a spectrophotometer, taking readings at regular intervals. c. To simulate aging and instability, expose the solutions to air (oxygen) or elevated temperatures and continue to monitor the color.
-
Analysis: a. Compare the rate of color formation and the stability of the final dye color in the solutions containing this compound to the control. b. A more stable color and less degradation over time in the presence of this compound would indicate its effectiveness as a stabilizer.
Visualizations
Caption: Workflow of this compound as a Toner.
Caption: Mechanism of this compound as a Stabilizer.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. atamankimya.com [atamankimya.com]
- 3. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
- 4. US3330658A - Photographic silver halide diffusion transfer process - Google Patents [patents.google.com]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
Carbohydrazide as a Latent Curing Agent for Epoxy Resins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbohydrazide (CH6N4O), a derivative of hydrazine, serves as a highly effective latent curing agent for epoxy resins.[1][2][3] Its primary advantage lies in its ability to remain inert at room temperature, providing a long pot life for one-component epoxy formulations, while initiating rapid curing at elevated temperatures.[4][5][6] This characteristic makes it an invaluable tool in applications requiring precise control over the curing process, such as in coatings, adhesives, composites, and encapsulants.[7] When cured, this compound-epoxy systems are known to exhibit improved mechanical strength, thermal stability, and chemical resistance.[7] this compound is also considered a safer alternative to more hazardous curing agents like hydrazine.[8]
Curing Mechanism
The curing of epoxy resins with this compound involves the reaction of the primary amine groups of the this compound molecule with the epoxide rings of the epoxy resin. Each of the four hydrogens on the two primary amine groups of this compound can react with an epoxy group, leading to a highly cross-linked thermoset polymer network. The reaction is thermally initiated; the this compound, a solid with a melting point of approximately 153-154°C, becomes reactive upon melting and dissolution in the epoxy resin at elevated temperatures.[1][8]
References
- 1. This compound| CAS 497-18-7 Raw Material [jnforeverchem.com]
- 2. cymerchemicals.com [cymerchemicals.com]
- 3. This compound | CAS 497-18-7 | Supplier | Connect Chemicals [connectchemicals.com]
- 4. EP0569044A1 - Latent curing agents for epoxy resins - Google Patents [patents.google.com]
- 5. Using Dihydrazides as Thermal Latent Curing Agents in Epoxy-Based Sealing Materials for Liquid Crystal Displays | MDPI [mdpi.com]
- 6. EP0145358A1 - Latent curing agents for epoxy resins - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
The Versatility of Carbohydrazide in the Synthesis of Bio-active Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Carbohydrazide, a simple and commercially available organic compound, serves as a versatile and pivotal building block in the synthesis of a wide array of heterocyclic compounds. Its unique structure, featuring a carbonyl group flanked by two hydrazine (B178648) moieties, provides multiple reactive sites for cyclization reactions, making it an invaluable precursor for constructing five- and six-membered heterocycles. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in numerous biologically active molecules.
This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic systems—pyrazoles, 1,3,4-thiadiazoles, and pyrimidines—utilizing this compound as a central starting material.
Application Notes
This compound's utility in heterocyclic synthesis stems from its ability to react with a variety of electrophilic reagents, such as dicarbonyl compounds, carbon disulfide, and activated olefins. The resulting intermediates can then undergo intramolecular cyclization to afford a diverse range of heterocyclic rings.
-
Pyrazoles: Pyrazole derivatives are well-known for their broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The synthesis of pyrazole-4-carbohydrazides from this compound provides a direct route to functionalized pyrazoles that can be further elaborated into more complex molecules.[2]
-
1,3,4-Thiadiazoles: The 1,3,4-thiadiazole (B1197879) core is a constituent of many compounds with antimicrobial, antitubercular, and anticonvulsant activities.[3] The reaction of this compound derivatives with thiating agents is a common and efficient method for the construction of this important heterocyclic system.[3][4]
-
Pyrimidines: Pyrimidine-based structures are fundamental components of nucleic acids and are found in numerous therapeutic agents, including anticancer and antiviral drugs. This compound can be employed in multi-component reactions to construct complex fused pyrimidine (B1678525) systems, such as imidazo[1,2-a]pyrimidines.[5]
The following protocols provide detailed experimental procedures for the synthesis of these key heterocyclic compounds, accompanied by quantitative data and visual representations of the synthetic workflows.
Synthesis of Pyrazole-4-Carbohydrazides
This protocol outlines the synthesis of 1-phenyl-5-benzamidopyrazole-4-carbohydrazide from a pyrazolo[3,4-d][2][6]oxazin-4-one derivative and hydrazine hydrate (B1144303), achieving high yields.[2]
Experimental Workflow
Experimental Protocol
-
Reaction Setup: A solution of the appropriate 1-methyl- or 1-phenyl-6-phenylpyrazolo[3,4-d]1,3-oxazin-4(1H)-one derivative is prepared in a suitable solvent.
-
Addition of Hydrazine Hydrate: Hydrazine hydrate is added to the solution.
-
Reflux: The reaction mixture is refluxed for a specified period.
-
Work-up: Upon completion of the reaction, the mixture is cooled, and the resulting precipitate is collected by filtration.
-
Purification: The collected solid is washed with water and then dried to afford the desired pyrazole-4-carbohydrazide derivative.[2]
Quantitative Data
| Starting Material | Product | Yield (%) | Reference |
| 1-Phenyl-6-phenylpyrazolo[3,4-d]1,3-oxazin-4(1H)-one | 1-Phenyl-5-benzamidopyrazole-4-carbohydrazide | 75 | [2] |
| 1-Methyl-6-phenylpyrazolo[3,4-d]1,3-oxazin-4(1H)-one | 1-Methyl-5-benzamidopyrazole-4-carbohydrazide | 70-90 | [2] |
Synthesis of 4,5-Dihydro-1,3,4-Thiadiazolyl Derivatives
This protocol describes a multi-step synthesis of 4,5-dihydro-1,3,4-thiadiazolyl derivatives starting from a this compound precursor, involving the formation of a thiosemicarbazone intermediate followed by cyclization.[3][4]
Reaction Pathway
Experimental Protocol
-
Formation of Aldehyde: The starting this compound derivative is subjected to periodate oxidation to yield the corresponding formyl derivative (aldehyde).[3]
-
Synthesis of Thiosemicarbazone: The aldehyde is then condensed with thiosemicarbazide or a substituted thiosemicarbazide in an acidic medium to form the thiosemicarbazone derivative.[3]
-
Cyclization: The purified thiosemicarbazone is refluxed in acetic anhydride.
-
Work-up: The hot reaction solution is poured onto ice water.
-
Purification: The precipitated solid, the 4,5-dihydro-1,3,4-thiadiazolyl derivative, is collected by filtration, washed thoroughly with water, and dried.[3]
Quantitative Data
| Intermediate | Product | Reagents | Yield (%) | Reference |
| 5-Formyl-2-methyl-N'-(1-phenylethylidene) furan-3-carbohydrazide | Thiosemicarbazone derivative | Thiosemicarbazide, acid | - | [3] |
| Thiosemicarbazone derivative | 5-(5-Acetamido-4-acetyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)-2-methyl-N'-(1-phenylethylidene)furan-3-carbohydrazide | Acetic Anhydride | 65 | [3] |
Synthesis of Imidazo[1,2-a]pyrimidine-carbohydrazide Derivatives
This protocol details a highly efficient one-pot, five-component cascade reaction for the synthesis of N'- (1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyrimidine-7-carbohydrazide derivatives.[7]
Logical Relationship of Reaction Components
Experimental Protocol
-
Reaction Mixture: Cyanoacetohydrazide, 4-nitroacetophenone, an appropriate aldehyde, 1,1-bis(methylthio)-2-nitroethylene, and a suitable diamine are combined in a mixture of water and ethanol (B145695).
-
Reaction Conditions: The mixture is stirred at a specified temperature for a designated time.
-
Product Isolation: Upon completion of the reaction, the precipitated product is collected by filtration.
-
Purification: The solid product is washed with warm ethanol to yield the pure N-fused heterocyclic compound.[7]
Quantitative Data
| Product | Yield (%) | Reference |
| N′-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide derivatives | 73-90 | [7] |
| N′-(1-(4-nitrophenyl)ethylidene)pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives | 73-90 | [7] |
These protocols highlight the synthetic versatility of this compound in generating a diverse range of heterocyclic compounds. The straightforward reaction conditions and often high yields make these methods attractive for both academic research and industrial applications in the pursuit of novel therapeutic agents.
References
- 1. Pyrazole this compound Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect on Tyrosinase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of new 1,3,4-thiadiazole and 1,2,3,4-oxathiadiazole derivatives from carbohydrate precursors and study of their effect on tyrosinase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. An efficient synthesis of new imidazo[1,2- a ]pyridine-6-carbohydrazide and pyrido[1,2- a ]pyrimidine-7-carbohydrazide derivatives via a five-componen ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00350A [pubs.rsc.org]
Application Notes and Protocols: Carbohydrazide as a Reducing Agent for Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbohydrazide, a derivative of hydrazine (B178648), is a stable, non-volatile, and less hazardous reducing agent compared to hydrazine hydrate.[1] Its chemical properties make it a promising candidate for the synthesis of metallic and metal oxide nanoparticles, a critical component in various scientific and therapeutic applications, including drug delivery, bio-imaging, and catalysis. These application notes provide a comprehensive overview and proposed experimental protocols for the utilization of this compound in the synthesis of gold (Au), silver (Ag), and zinc oxide (ZnO) nanoparticles. While direct and extensive literature on this compound as the primary reducing agent for nanoparticle synthesis is not widely available, the following protocols have been developed based on established methods using chemically similar reducing agents like hydrazine and general principles of nanoparticle synthesis.
Principle of Reduction
This compound possesses reducing capabilities due to the presence of the N-N single bond in its hydrazine moiety. In an aqueous solution, it can be hydrolyzed to hydrazine, which is a strong reducing agent. The reduction of metal ions (M⁺) to their metallic nanoparticle (M⁰) form by this compound can be represented by the following general reaction:
4M⁺ + (NH₂NH)₂CO + 4OH⁻ → 4M⁰ + N₂ + CO₂ + 5H₂O
The reaction conditions, such as pH, temperature, and the presence of stabilizing agents, play a crucial role in controlling the size, shape, and stability of the resulting nanoparticles.
Data Presentation: A Comparative Overview of Nanoparticle Synthesis Parameters
The following table summarizes key experimental parameters for the synthesis of different nanoparticles using this compound as a reducing agent. These parameters are proposed based on analogous synthesis methods and should be optimized for specific experimental requirements.
| Nanoparticle | Metal Precursor | Precursor Conc. (mM) | This compound Conc. (mM) | Stabilizing Agent | Stabilizer Conc. (mM) | Reaction Temperature (°C) | Resulting Nanoparticle Size (nm, estimated) |
| Gold (Au) | HAuCl₄ | 1 | 5 | Trisodium (B8492382) Citrate (B86180) | 10 | 80 - 100 | 10 - 50 |
| Silver (Ag) | AgNO₃ | 1 | 10 | Polyvinylpyrrolidone (B124986) (PVP) | 20 | 60 - 80 | 20 - 80 |
| Zinc Oxide (ZnO) | Zn(NO₃)₂·6H₂O | 20 | 40 | None (self-stabilized) | - | 90 - 100 | 30 - 100 |
Experimental Protocols
Protocol 1: Synthesis of Gold Nanoparticles (AuNPs)
This protocol describes a proposed method for the synthesis of gold nanoparticles using this compound as the reducing agent and trisodium citrate as a stabilizing agent.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound ((NH₂NH)₂CO)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Deionized water
Procedure:
-
Prepare a 1 mM solution of HAuCl₄ in deionized water.
-
In a separate flask, prepare a 5 mM aqueous solution of this compound.
-
Prepare a 10 mM aqueous solution of trisodium citrate.
-
In a three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, bring 100 mL of the HAuCl₄ solution to a boil with vigorous stirring.
-
To the boiling solution, rapidly add 10 mL of the trisodium citrate solution.
-
Immediately following the addition of the citrate solution, add 5 mL of the this compound solution dropwise.
-
Observe the color change of the solution from pale yellow to ruby red, indicating the formation of gold nanoparticles.
-
Continue heating and stirring for an additional 15-20 minutes to ensure the completion of the reaction.
-
Allow the solution to cool to room temperature.
-
Characterize the synthesized AuNPs using UV-Vis spectroscopy (for surface plasmon resonance peak), Transmission Electron Microscopy (TEM) (for size and morphology), and Dynamic Light Scattering (DLS) (for size distribution).
Protocol 2: Synthesis of Silver Nanoparticles (AgNPs)
This protocol outlines a proposed method for the synthesis of silver nanoparticles with this compound as the reducing agent and polyvinylpyrrolidone (PVP) as a stabilizing agent.
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
This compound ((NH₂NH)₂CO)
-
Polyvinylpyrrolidone (PVP, MW 40,000)
-
Deionized water
Procedure:
-
Prepare a 1 mM aqueous solution of AgNO₃.
-
Prepare a 10 mM aqueous solution of this compound.
-
Prepare a 20 mM aqueous solution of PVP.
-
In a flask, mix 100 mL of the AgNO₃ solution with 20 mL of the PVP solution under vigorous stirring at room temperature.
-
Gently heat the mixture to 60-80°C.
-
Once the desired temperature is reached, add 10 mL of the this compound solution dropwise to the mixture while maintaining vigorous stirring.
-
A color change to yellowish-brown indicates the formation of silver nanoparticles.
-
Continue the reaction for 1-2 hours at the same temperature to ensure complete reduction.
-
Allow the solution to cool to room temperature.
-
Purify the AgNPs by centrifugation and washing with deionized water to remove unreacted reagents.
-
Characterize the synthesized AgNPs using UV-Vis spectroscopy, TEM, and DLS.
Protocol 3: Synthesis of Zinc Oxide Nanoparticles (ZnO NPs)
This protocol details a proposed hydrothermal method for synthesizing zinc oxide nanoparticles using this compound. In this method, this compound also acts as a fuel for the combustion reaction that forms ZnO.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound ((NH₂NH)₂CO)
-
Deionized water
Procedure:
-
Prepare a 20 mM aqueous solution of Zn(NO₃)₂·6H₂O.
-
Prepare a 40 mM aqueous solution of this compound.
-
In a beaker, mix 100 mL of the zinc nitrate solution with 50 mL of the this compound solution under constant stirring.
-
Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at 90-100°C for 12-24 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the white precipitate by centrifugation.
-
Wash the precipitate several times with deionized water and then with ethanol (B145695) to remove any impurities.
-
Dry the final product in an oven at 60°C for several hours.
-
Characterize the synthesized ZnO NPs using X-ray Diffraction (XRD) (for crystal structure), TEM (for morphology), and UV-Vis spectroscopy (for optical properties).
Visualizations
The following diagrams illustrate the logical workflow of the nanoparticle synthesis protocols.
Caption: General workflow for nanoparticle synthesis using this compound.
Caption: Simplified signaling pathway of metal ion reduction by this compound.
Conclusion
This compound presents a viable and potentially safer alternative to other reducing agents for the synthesis of nanoparticles. The protocols provided herein offer a foundational methodology for researchers to explore its application in creating gold, silver, and zinc oxide nanoparticles. It is imperative to note that these are proposed protocols and require optimization based on specific laboratory conditions and desired nanoparticle characteristics. Further research into the precise reaction kinetics and mechanisms of this compound in nanoparticle formation will undoubtedly enhance its utility in the fields of materials science, nanotechnology, and drug development.
References
Application Notes and Protocols for Protein Crosslinking Using Carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbohydrazide is a homobifunctional, zero-length crosslinking agent that serves as a valuable tool for covalently linking proteins, particularly glycoproteins. Its utility lies in the reactivity of its two hydrazide (-NH-NH2) groups towards aldehyde functionalities. In the context of protein chemistry, aldehyde groups can be generated on glycoproteins through the mild oxidation of their carbohydrate moieties, specifically targeting the cis-diol groups of sugar residues like sialic acid. This process creates reactive sites for this compound to form stable hydrazone bonds, effectively crosslinking glycoproteins to themselves or to other molecules containing accessible aldehyde groups. This technique is instrumental in studying protein-protein interactions, stabilizing protein complexes, and preparing protein conjugates for various applications in research and drug development.
Principle of the Method
The crosslinking strategy involves a two-step process. First, the carbohydrate side chains of a glycoprotein (B1211001) are oxidized using a mild oxidizing agent, such as sodium meta-periodate (NaIO₄). This reaction cleaves the bond between adjacent carbon atoms that contain hydroxyl groups (cis-diols), resulting in the formation of reactive aldehyde groups.[1] Subsequently, this compound is introduced, and its hydrazide groups react with the newly formed aldehyde groups to form stable hydrazone linkages.[1][2] Due to the presence of two hydrazide groups, a single this compound molecule can react with aldehyde groups on two different glycoproteins or on two different locations within the same glycoprotein, resulting in intermolecular or intramolecular crosslinking, respectively.
Data Presentation: Reaction Conditions for Glycoprotein Crosslinking using this compound
The following table summarizes the key quantitative parameters for the two main stages of the crosslinking protocol. These values are derived from established protocols for glycoprotein oxidation and subsequent hydrazide-based conjugation and should be optimized for each specific application.
| Parameter | Glycoprotein Oxidation | Crosslinking with this compound |
| Reagent | Sodium meta-periodate (NaIO₄) | This compound |
| Concentration | 10 - 20 mM | 10 - 50 mM (50-100 fold molar excess to protein) |
| Buffer | 0.1 M Sodium Acetate Buffer | 0.1 M Sodium Acetate Buffer |
| pH | 5.5 | 5.0 - 6.0 |
| Temperature | 4°C or on ice | Room Temperature (20-25°C) |
| Reaction Time | 30 - 60 minutes | 2 - 4 hours |
| Quenching Agent | Glycerol (B35011) or Ethylene (B1197577) Glycol (final conc. 10-20 mM) | N/A |
| Quenching Time | 10 - 15 minutes at room temperature | N/A |
Experimental Protocols
Materials
-
Glycoprotein of interest
-
Sodium meta-periodate (NaIO₄)
-
This compound
-
Sodium Acetate Buffer (0.1 M, pH 5.5)
-
Glycerol or Ethylene Glycol
-
Dialysis tubing or gel filtration column (e.g., Sephadex G-25)
-
Reaction tubes
-
Standard protein analysis equipment (e.g., SDS-PAGE, spectrophotometer)
Protocol 1: Oxidation of Glycoprotein
This protocol describes the generation of aldehyde groups on the carbohydrate moieties of the glycoprotein.
-
Protein Preparation: Dissolve the glycoprotein in 0.1 M Sodium Acetate Buffer (pH 5.5) to a final concentration of 1-10 mg/mL.
-
Periodate (B1199274) Solution Preparation: Immediately before use, prepare a 20 mM solution of sodium meta-periodate in 0.1 M Sodium Acetate Buffer (pH 5.5).[1] Keep the solution protected from light.
-
Oxidation Reaction: Add the freshly prepared sodium meta-periodate solution to the glycoprotein solution to achieve a final periodate concentration of 10-20 mM. Incubate the reaction mixture for 30-60 minutes on ice or at 4°C in the dark.
-
Quenching the Reaction: To stop the oxidation, add glycerol or ethylene glycol to a final concentration of 10-20 mM.[1] Incubate for 10-15 minutes at room temperature.[1] This will consume any excess periodate.
-
Purification: Remove the excess periodate and quenching agent by purifying the oxidized glycoprotein. This can be achieved through dialysis against 0.1 M Sodium Acetate Buffer (pH 5.5) at 4°C with several buffer changes, or by using a gel filtration column.
Protocol 2: Crosslinking with this compound
This protocol details the crosslinking of the oxidized glycoprotein using this compound.
-
This compound Solution Preparation: Prepare a 10-50 mM solution of this compound in 0.1 M Sodium Acetate Buffer (pH 5.5). The optimal concentration may need to be determined empirically but a 50-100 fold molar excess of this compound to the glycoprotein is a good starting point.
-
Crosslinking Reaction: Add the this compound solution to the purified, oxidized glycoprotein. The reaction is typically more efficient at a pH between 5.0 and 6.0.[1] Incubate the mixture for 2-4 hours at room temperature.
-
Analysis of Crosslinking: The extent of crosslinking can be analyzed by various methods. A common approach is to use SDS-PAGE to visualize the formation of higher molecular weight species corresponding to crosslinked protein complexes.[3] Other techniques such as gel filtration chromatography can also be used to separate and analyze the crosslinked products.[3]
Mandatory Visualization
Caption: Experimental workflow for protein crosslinking using this compound.
Caption: Reaction mechanism of this compound-mediated protein crosslinking.
References
Application Notes and Protocols for the Quantification of Carbohydrazide in Water
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of carbohydrazide in aqueous solutions. The methods outlined are suitable for various applications, including monitoring boiler feed water, process water, and in drug development contexts where this compound may be used as a reagent or an intermediate.
Introduction
This compound (CH₆N₄O) is a chemical compound used primarily as an oxygen scavenger in water treatment for boilers to prevent corrosion.[1] It is considered a safer alternative to hydrazine.[1] Accurate quantification of this compound is crucial to ensure its effective dosage and to monitor its presence in various aqueous environments. This document details three primary analytical techniques for this purpose: spectrophotometry, high-performance liquid chromatography (HPLC), and electrochemical methods.
Spectrophotometric Methods
Spectrophotometry offers rapid and cost-effective methods for this compound quantification. These methods are based on color-forming reactions where the intensity of the color produced is proportional to the this compound concentration.
PDTS Method
This method is based on the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) by this compound. The resulting Fe²⁺ then reacts with 3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine (PDTS) to form a peach-pink colored complex.[2][3]
Quantitative Data:
| Parameter | Value | Reference |
| Linear Range | 0 - 0.50 ppm (mg/L) | [4] |
| Method Detection Limit (MDL) | 0.05 ppm (mg/L) | [4] |
Experimental Protocol:
Reagents:
-
A-2100 Activator Solution (contains ferric iron)
-
PDTS reagent solution
-
This compound standards (0.05, 0.10, 0.15, 0.20, 0.30, 0.40, 0.50 ppm)
-
Deionized water
Procedure:
-
Fill a 25 mL sample cup with the water sample.
-
Add two drops of the A-2100 Activator Solution.
-
Stir the solution and allow it to react for 5 minutes.
-
Add the PDTS reagent. A peach-pink color will develop within 1 minute.[3]
-
Measure the absorbance of the solution at the appropriate wavelength (typically around 562 nm, though the specific wavelength should be confirmed with the reagent supplier).
-
Prepare a calibration curve using the this compound standards.
-
Determine the concentration of this compound in the sample by comparing its absorbance to the calibration curve.
Interferences:
-
Ferrous iron will cause a positive interference.
-
Other reducing agents that can reduce Fe³⁺ to Fe²⁺ will also interfere.
-
Copper and cobalt may form colored complexes with PDTS.
Fe(III)-Ferrozine Method
Similar to the PDTS method, this technique involves the reduction of Fe(III) by this compound to Fe(II). The Fe(II) then forms a stable magenta-colored complex with ferrozine (B1204870), which is measured spectrophotometrically.[5]
Quantitative Data:
| Parameter | Value | Reference |
| Applicability Range | 25 - 700 µg/L | [5] |
Experimental Protocol:
Reagents:
-
Ferric chloride (FeCl₃) solution
-
Ferrozine solution
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 4-9)
-
Hydroxylamine hydrochloride solution (for total iron determination, if necessary)
-
This compound standards
-
Deionized water
Procedure:
-
To a known volume of the water sample, add the ammonium acetate buffer to adjust the pH.
-
Add the ferric chloride solution and mix.
-
Add the ferrozine solution. A purple complex will form in the presence of Fe²⁺.[6]
-
Allow the reaction to proceed for the recommended time (typically a few minutes).
-
Measure the absorbance of the solution at 562 nm.
-
Construct a calibration curve using this compound standards treated with the same procedure.
-
Calculate the this compound concentration in the sample from the calibration curve.
Kinetic Spectrophotometry with Malachite Green
This method is based on the reaction of this compound with malachite green, which causes the color of the malachite green to fade.[7] The rate of this color change is proportional to the concentration of this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Linear Range | 4x10⁻³ - 50x10⁻³ mol/L | [7] |
| Limit of Detection (LOD) | 1.0x10⁻³ mol/L | [7] |
Experimental Protocol:
Reagents:
-
Malachite green stock solution
-
Buffer solution (to maintain constant pH)
-
This compound standards
-
Deionized water
Procedure:
-
Prepare a series of this compound standards.
-
In a cuvette, mix a known volume of the malachite green solution and the buffer solution.
-
Add a known volume of the water sample or standard to the cuvette and start a timer immediately.
-
Monitor the decrease in absorbance of the malachite green solution at its maximum absorbance wavelength (around 617 nm) over a set period.
-
The initial rate of the reaction is determined from the slope of the absorbance vs. time plot.
-
Create a calibration curve by plotting the initial reaction rate against the concentration of the this compound standards.
-
Determine the this compound concentration in the sample from its reaction rate and the calibration curve.
High-Performance Liquid Chromatography (HPLC) Method
HPLC provides a more selective and sensitive method for the quantification of this compound, especially in complex matrices. Since this compound lacks a strong chromophore, a pre-column derivatization step is typically required to enable UV or fluorescence detection.[8][9]
HPLC with Pre-column Derivatization using Benzaldehyde (B42025)
In this method, this compound is reacted with benzaldehyde to form a hydrazone derivative that can be detected by UV-Vis spectrophotometry.
Experimental Protocol:
Reagents:
-
Benzaldehyde solution (derivatizing agent)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Mobile phase (e.g., a mixture of acetonitrile and water)
-
This compound standards
Derivatization Procedure:
-
To a specific volume of the water sample or standard, add the benzaldehyde solution.
-
The reaction is typically carried out at a controlled pH (e.g., pH 7.0) and may require heating to proceed to completion.
-
After the reaction, the derivatized sample is ready for HPLC analysis.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min
-
Detection: UV detector at a wavelength suitable for the benzaldehyde derivative (e.g., 360 nm).[8]
-
Injection Volume: 20 µL
Quantitative Data:
| Parameter | Value |
| Linearity Range | To be determined based on standard curve |
| LOD/LOQ | To be determined by signal-to-noise ratio |
| Recovery | Typically expected to be within 80-120%[1] |
Electrochemical Methods
Electrochemical sensors offer a highly sensitive and portable option for the determination of this compound. These methods are based on the electrochemical oxidation of this compound at the surface of a modified electrode.
Differential Pulse Polarography
This technique involves the oxidation of this compound at a dropping mercury electrode in a basic medium.[5]
Quantitative Data:
| Parameter | Value | Reference |
| Determination Range | 4 - 3000 µg/L | [5] |
Experimental Protocol:
Apparatus:
-
Polarographic analyzer
-
Dropping mercury electrode (DME) or a suitable solid electrode
-
Reference electrode (e.g., Ag/AgCl)
-
Auxiliary electrode (e.g., platinum wire)
Procedure:
-
Prepare a supporting electrolyte solution (e.g., a basic buffer).
-
Add a known volume of the water sample or standard to the electrochemical cell containing the supporting electrolyte.
-
Deaerate the solution by purging with an inert gas (e.g., nitrogen) for several minutes.
-
Apply a potential scan using differential pulse polarography or another suitable voltammetric technique.
-
An oxidation peak corresponding to this compound will be observed at a specific potential.
-
The height of this peak is proportional to the concentration of this compound.
-
Construct a calibration curve by plotting the peak current against the concentration of this compound standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
Diagrams
References
- 1. An Explanation of Recovery and Linearity [quansysbio.com]
- 2. galgo.co.uk [galgo.co.uk]
- 3. This compound Boiler Water Test Kits | CHEMetrics [chemetrics.com]
- 4. chemetrics.b-cdn.net [chemetrics.b-cdn.net]
- 5. Determination of this compound at trace and subtrace levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ferrozine - Water Quality Monitoring [tidjma.tn]
- 7. KINETIC SPECTROPHOTOMETRIC DETERMINATION OF PURITY OF this compound [mat-test.com]
- 8. unitedchem.com [unitedchem.com]
- 9. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals [mdpi.com]
Application Notes and Protocols for Carbohydrazide Assay in Boiler Feedwater
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbohydrazide (CH₆N₄O) is an organic compound used as an oxygen scavenger in high-pressure boiler feedwater systems to prevent corrosion.[1] It serves as a safer, non-carcinogenic alternative to hydrazine.[1][2] this compound reacts with dissolved oxygen to form water, nitrogen, and carbon dioxide, which are volatile and do not contribute to the dissolved solids in the boiler water.[1][2] Monitoring the residual concentration of this compound is crucial to ensure adequate protection against oxygen-induced corrosion while avoiding chemical waste and potential side effects of overdosing.[1]
These application notes provide a detailed protocol for the determination of this compound in boiler feedwater using a colorimetric method based on the reaction with 3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine (PDTS). This method is widely used in commercial test kits and provides a reliable means for quantifying this compound concentrations.[1][3]
Principle of the Assay
The determination of this compound concentration is based on the PDTS method.[1][3] In this assay, this compound reduces ferric iron (Fe³⁺) to its ferrous state (Fe²⁺). The resulting ferrous iron then reacts with the PDTS reagent to form a peach-pink colored complex. The intensity of the color produced is directly proportional to the concentration of this compound in the sample.[1][3] The absorbance of the colored complex is measured using a spectrophotometer, or visually compared against color standards.
Data Presentation
Table 1: Performance Characteristics of the this compound Assay
| Parameter | Typical Value | Notes |
| Assay Range | 0 - 0.50 ppm (mg/L) | Based on commercially available test kits.[4] The range can be extended by sample dilution. |
| Method Detection Limit (MDL) | 0.05 ppm (mg/L) | Based on commercially available test kits.[1] |
| Wavelength of Max. Absorbance | Not specified in searches | Typically in the visible range (e.g., 562 nm for similar iron-based assays). This would need to be determined experimentally. |
| Reaction Time | ~ 6 minutes | 5 minutes for initial reaction, 1 minute for color development.[4] |
| Optimal pH | Not specified in searches | The reaction is typically buffered within the reagent formulation. |
| Interferences | Ferrous iron, copper, other reducing agents. | See Table 2 for more details. |
Table 2: Potential Interferences in the this compound Assay
| Interfering Substance | Effect | Notes |
| Ferrous Iron (Fe²⁺) | Positive Interference | Directly reacts with the colorimetric reagent. |
| Copper (Cu²⁺) | Positive Interference | Can also be reduced and form a colored complex. |
| Other Reducing Agents | Positive Interference | Any compound that can reduce Fe³⁺ to Fe²⁺ will interfere. |
| High Sample Color/Turbidity | Interference with Reading | May require filtration or a sample blank correction. |
Experimental Protocols
Materials and Reagents
-
This compound Assay Kit (e.g., CHEMetrics K-1805 or equivalent) containing:
-
Activator Solution (containing ferric iron)
-
PDTS Reagent (in self-filling ampoules or as a separate solution)
-
Color Comparator or Spectrophotometer
-
-
25 mL Sample Cup or Volumetric Flasks
-
Deionized Water (for blank and standard preparation)
-
Sample Collection Bottles
-
Pipettes
-
Safety Glasses and Gloves
Sample Collection and Preparation
-
Collect boiler feedwater samples in clean, airtight bottles.
-
Allow the sample to cool to room temperature before analysis to prevent flashing and ensure accurate results.
-
If the sample is turbid, filter it through a 0.45 µm filter to remove suspended solids.
Assay Protocol (Using a Commercial Kit as a Model)
-
Sample Preparation: Fill the sample cup to the 25 mL mark with the boiler feedwater sample.[4]
-
Activation: Add two drops of the Activator Solution to the sample and swirl to mix. Allow the reaction to proceed for 5 minutes.[4]
-
Color Development:
-
Using Self-Filling Ampoules: Place the tip of the ampoule into the sample and snap the tip. The ampoule will fill automatically. Invert the ampoule several times to ensure the contents are mixed. Allow 1 minute for color development.[4]
-
Using a Spectrophotometer: Add the prescribed amount of PDTS reagent to the activated sample. Mix well and allow 1 minute for color development.
-
-
Measurement:
-
Visual Comparison: Place the ampoule in the color comparator and match the color to the closest standard to determine the this compound concentration in ppm.[4]
-
Spectrophotometric Measurement: Zero the spectrophotometer with a reagent blank (deionized water treated with the activator and PDTS reagent). Measure the absorbance of the sample at the wavelength of maximum absorbance. Determine the concentration from a previously prepared calibration curve.
-
Preparation of Calibration Curve (for Spectrophotometric Analysis)
-
Prepare a stock solution of this compound (e.g., 10 ppm) in deionized water.
-
From the stock solution, prepare a series of standards with known concentrations (e.g., 0.05, 0.1, 0.2, 0.3, 0.4, and 0.5 ppm).
-
Process each standard through the assay protocol (steps 1-3 of the Assay Protocol).
-
Measure the absorbance of each standard at the predetermined wavelength.
-
Plot a graph of absorbance versus concentration. The resulting curve should be linear in the desired range.
Mandatory Visualizations
References
Application Notes and Protocols: The Role of Carbohydrazide in the Modification of Natural Polymers
Introduction
Natural polymers, such as polysaccharides and proteins, are extensively utilized in biomedical and pharmaceutical research due to their inherent biocompatibility, biodegradability, and structural similarity to the extracellular matrix.[1][2] However, their native properties, including mechanical strength and solubility, often require modification to meet the demands of specific applications like drug delivery, tissue engineering, and 3D bioprinting.[3][4] Carbohydrazide (CDH), a symmetrical and highly reactive molecule, has emerged as a crucial crosslinking and functionalizing agent. Its two terminal hydrazine (B178648) moieties enable the formation of stable covalent bonds with various functional groups on natural polymers, offering a versatile platform for creating advanced biomaterials.[5]
This document provides detailed application notes and experimental protocols for the modification of natural polymers using this compound, with a focus on methodologies relevant to researchers, scientists, and drug development professionals.
Mechanism of Action: this compound as a Covalent Crosslinker
This compound primarily participates in two key types of reactions for modifying natural polymers:
-
Amide Bond Formation: In polymers containing carboxylic acid groups (e.g., hyaluronic acid, alginate, gelatin), a zero-length crosslinker like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used to activate the carboxyl groups. The activated intermediate readily reacts with the amine groups of this compound to form stable amide bonds. This is a widely used method for creating hydrogels and conjugating molecules.[6][7]
-
Hydrazone Bond (Schiff Base) Formation: Natural polymers can be chemically oxidized using reagents like sodium periodate (B1199274) to convert vicinal diols into aldehyde groups. These aldehyde groups then react spontaneously with the amine groups of this compound to form hydrazone linkages, a type of Schiff base. This reaction is particularly useful for in situ hydrogel formation, as it proceeds rapidly under physiological conditions without cytotoxic catalysts.[8][9]
Application 1: Hydrogel Formation for Tissue Engineering and Drug Delivery
This compound-crosslinked hydrogels are highly valuable for biomedical applications. They can serve as scaffolds that mimic the native tissue environment to support cell growth and as matrices for the controlled release of therapeutic agents.[3][6] The modification of gelatin with this compound to create this compound-modified gelatin (Gel-CDH) allows for subsequent crosslinking with oxidized alginate (OAlg) to form mechanically robust hydrogels suitable for complex applications.[8]
Experimental Protocol 1: Synthesis of this compound-Modified Gelatin (Gel-CDH)
This protocol describes the synthesis of Gel-CDH using EDC chemistry to conjugate this compound to the carboxylic acid groups of gelatin.
Materials:
-
Gelatin (Type A, from porcine skin)
-
This compound (CDH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5)
-
Sodium chloride (NaCl)
-
Dialysis tubing (MWCO 12-14 kDa)
-
Deionized (DI) water
-
Lyophilizer
Procedure:
-
Dissolve 5 g of gelatin in 100 mL of 0.1 M MES buffer containing 0.5 M NaCl at 40°C with gentle stirring until fully dissolved.
-
Add 1.44 g of EDC-HCl and 0.86 g of NHS to the gelatin solution. Stir for 15 minutes to activate the carboxyl groups.
-
Prepare a 10-fold molar excess solution of this compound (approx. 11.25 g) in 50 mL of DI water.
-
Add the this compound solution to the activated gelatin solution and allow the reaction to proceed for 12 hours at room temperature with continuous stirring.
-
Terminate the reaction by quenching with a small amount of hydroxylamine.
-
Transfer the resulting solution to dialysis tubing and dialyze against DI water for 3 days, changing the water twice daily, to remove unreacted reagents.
-
Freeze the purified Gel-CDH solution at -80°C and then lyophilize for 48 hours to obtain a dry, porous sponge.
-
Store the lyophilized Gel-CDH at 4°C until further use.
Experimental Protocol 2: Preparation of Oxidized Alginate (OAlg)
This protocol details the periodate oxidation of sodium alginate to introduce reactive aldehyde groups.
Materials:
-
Sodium alginate
-
Sodium periodate (NaIO₄)
-
Ethylene (B1197577) glycol
-
Dialysis tubing (MWCO 12-14 kDa)
-
Deionized (DI) water
Procedure:
-
Dissolve 1 g of sodium alginate in 100 mL of DI water.
-
In the dark, add a predetermined amount of sodium periodate to achieve the desired degree of oxidation (e.g., 0.5 g for ~50% oxidation).
-
Stir the reaction mixture in the dark at room temperature for 6 hours.
-
Quench the reaction by adding 1 mL of ethylene glycol and stir for another hour.
-
Purify the oxidized alginate by dialysis against DI water for 3 days.
-
Precipitate the OAlg by adding the solution to an excess of ethanol (3:1 ethanol to solution ratio).
-
Collect the precipitate and dry it under vacuum. Store at 4°C.
Visualization of the Modification and Crosslinking Workflow
Caption: Workflow for creating a Gel-CDH/OAlg hydrogel.
Application 2: 3D Bioprinting of Complex Tissue Constructs
The in situ crosslinking chemistry between this compound-modified polymers and oxidized polymers is highly advantageous for extrusion-based 3D bioprinting. A bioink containing Gel-CDH can be extruded into a support bath containing OAlg. The rapid formation of hydrazone bonds at the interface stabilizes the printed structure, allowing for the fabrication of complex, high-resolution, cell-laden constructs without the need for cytotoxic crosslinkers or post-printing treatments.[8]
Experimental Protocol 3: 3D Bioprinting of a Gel-CDH/OAlg Construct
This protocol outlines the bioprinting process using a Gel-CDH bioink and an OAlg support bath.
Materials:
-
Lyophilized Gel-CDH (from Protocol 1)
-
Oxidized Alginate (OAlg) (from Protocol 2)
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Cells for encapsulation (e.g., Mesenchymal Stem Cells)
-
3D Bioprinter with extrusion capabilities
-
Sterile printing nozzle and cartridges
Procedure:
-
Bioink Preparation: Dissolve lyophilized Gel-CDH in sterile PBS or cell culture medium at 37°C to a final concentration of 10% (w/v). Allow it to cool to room temperature. If encapsulating cells, gently mix the cell suspension with the Gel-CDH solution to achieve the desired cell density.
-
Support Bath Preparation: Dissolve OAlg in sterile PBS or cell culture medium to a final concentration of 2-5% (w/v). Place the OAlg solution in the printing vessel.
-
Printing Process:
-
Load the Gel-CDH bioink into a sterile printer cartridge and attach a suitable nozzle (e.g., 25G).
-
Calibrate the bioprinter according to the manufacturer's instructions.
-
Extrude the Gel-CDH bioink directly into the OAlg support bath using a pre-designed 3D model (CAD file).
-
The extrusion pressure and printing speed should be optimized to ensure continuous filament formation and high structural fidelity.
-
-
Post-Printing:
-
Upon completion of printing, the construct is crosslinked in situ within the support bath.
-
The printed construct can be incubated at 37°C for 30-60 minutes to ensure complete crosslinking.
-
Gently remove the OAlg support bath by washing with warm culture medium.
-
Transfer the bioprinted construct to a sterile petri dish with fresh culture medium for long-term culture.
-
Visualization of the Crosslinking Chemistry
Caption: Carbodiimide-mediated coupling of this compound.
Caption: Crosslinking via Schiff base (hydrazone) formation.
Quantitative Data Summary
The mechanical properties of this compound-crosslinked hydrogels are critical for their application. Rheological analysis is often used to determine the storage modulus (G'), which indicates the stiffness of the hydrogel.
| Polymer System | OAlg:Gel-CDH Ratio | Storage Modulus (G') | Key Finding | Reference |
| Oxidized Alginate / this compound-Modified Gelatin | Lower Ratio | Higher | Hydrogels with lower OAlg to Gel-CDH ratios possessed superior mechanical rigidity. | [8] |
| Gelatin Crosslinked with EDC | 80% (v/v) Ethanol | Water content ~55% | An optimal ethanol concentration in the reaction medium minimizes swelling and improves crosslinking efficiency. | [7] |
| Gelatin Crosslinked with EDC/NHS | 5:1 | Effective Activation | A 5:1 molar ratio of EDC to NHS was found to be highly effective for activating carboxylic acid groups for crosslinking. | [10] |
This compound is a powerful and versatile tool for the chemical modification of natural polymers. The ability to form stable amide and hydrazone bonds allows for the creation of advanced biomaterials with tunable properties. The protocols and applications described herein demonstrate the utility of this compound chemistry in developing sophisticated hydrogels for tissue engineering, drug delivery, and 3D bioprinting. These methodologies provide a robust foundation for researchers and drug development professionals to design and fabricate next-generation biomaterials tailored to specific clinical needs.
References
- 1. Chemically-modified biopolymers for the formation of biomedical hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Customizing Starch Properties: A Review of Starch Modifications and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
- 6. Controlled chemical modification of hyaluronic acid: synthesis, applications, and biodegradation of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-linking of gelatin with carbodiimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3D Bioprinting of this compound-Modified Gelatin into Microparticle-Suspended Oxidized Alginate for the Fabrication of Complex-Shaped Tissue Constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Carbohydrazide-Based Fluorescent Probes in Chemical Sensing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of carbohydrazide-based fluorescent probes in chemical sensing. This class of probes has demonstrated significant potential for the selective and sensitive detection of a variety of analytes, including metal ions and reactive oxygen species, with applications in environmental monitoring and biological imaging.
Introduction
This compound and its derivatives serve as versatile platforms for the design of fluorescent chemosensors. The core structure, containing multiple nitrogen and oxygen donor atoms, provides an excellent scaffold for creating specific binding sites for various analytes. The synthesis of these probes often involves straightforward condensation reactions, making them accessible for a wide range of research applications. The sensing mechanisms typically rely on processes such as Chelation-Enhanced Fluorescence (CHEF), Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and analyte-induced structural changes like spirocycle ring-opening. These mechanisms translate the binding event into a detectable optical signal, often a "turn-on" or "turn-off" fluorescent response.
Featured Probes and Analytes
This document focuses on a selection of representative this compound-based fluorescent probes for the detection of key analytes:
-
Copper (II) Ion (Cu²⁺): A rhodamine-based probe, RDC , for the sensitive detection of Cu²⁺.
-
Zinc (II) Ion (Zn²⁺): A thiophene-carbothioamide-based probe, TCC , for the selective recognition of Zn²⁺.
-
Aluminum (III) Ion (Al³⁺): A bipyridyl this compound Schiff base, Probe L , for the fluorogenic sensing of Al³⁺.
-
Hypochlorite (B82951) (ClO⁻): A triphenylamine-based probe, TPAS , for the detection of this reactive oxygen species.
Quantitative Data Summary
The following table summarizes the key performance metrics of the featured fluorescent probes for easy comparison.
| Probe Name | Target Analyte | Limit of Detection (LOD) | Quantum Yield (Φ) | Response Time | Stokes Shift | Sensing Mechanism | Reference |
| RDC | Cu²⁺ | 0.12 µM | - | < 5 minutes | 25 nm | Spirocycle Ring Opening | [1] |
| TCC | Zn²⁺ | 0.39 µM | - | - | - | Chelation-Enhanced Fluorescence (CHEF) | |
| Probe L | Al³⁺ | - | - | - | 112 nm | C=N Isomerization Inhibition & CHEF | [2] |
| TPAS | ClO⁻ | - | - | - | - | - | [3] |
Signaling Pathways and Mechanisms
The sensing mechanisms of this compound-based probes are diverse and analyte-dependent. Below are graphical representations of the key signaling pathways for the featured probes.
Caption: Signaling pathway for Cu²⁺ detection by the RDC probe.[1]
Caption: Proposed CHEF mechanism for Zn²⁺ sensing by the TCC probe.
Caption: Signaling pathway for Al³⁺ detection by Probe L.[2]
Experimental Protocols
General Considerations
-
Solvents and Reagents: Use analytical or HPLC grade solvents. Ensure all reagents are of high purity.
-
Stock Solutions: Prepare stock solutions of the fluorescent probes in a suitable organic solvent like DMSO or acetonitrile (B52724) (e.g., 1 mM). Stock solutions of analytes (e.g., metal salts) are typically prepared in deionized water or an appropriate buffer.
-
Instrumentation: A fluorescence spectrophotometer is required for quantitative measurements. For bioimaging, a confocal fluorescence microscope is necessary.
Synthesis of a Representative Probe: RDC for Cu²⁺ Detection[1]
This protocol describes a one-step condensation reaction to synthesize the RDC probe.
Materials:
-
Rhodamine B
-
Dichloromethane (DCM)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
This compound
-
Triethylamine (TEA)
Procedure:
-
Dissolve Rhodamine B (100 mg, 0.22 mmol) in 10 mL of DCM.
-
To this solution, add EDCI (52 mg, 0.27 mmol), HOBt (37 mg, 0.27 mmol), this compound (28 mg, 0.31 mmol), and TEA (63 µL, 0.45 mmol).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purify the product using column chromatography on silica (B1680970) gel.
Caption: Workflow for the synthesis of the RDC probe.[1]
Protocol for Fluorescence Titration[4]
This general protocol can be adapted for the featured probes to determine their sensitivity and selectivity towards their respective analytes.
Materials:
-
Stock solution of the fluorescent probe (e.g., 1 mM in DMSO).
-
Stock solution of the target analyte (e.g., 10 mM CuCl₂ in water).
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 7.0).
-
Co-solvent (e.g., Methanol).
-
Fluorometer cuvettes.
Procedure:
-
Preparation of Probe Solution: Prepare a working solution of the probe (e.g., 10 µM) in the desired buffer and co-solvent mixture (e.g., CH₃OH/Tris-HCl, 3/7, v/v).[4]
-
Initial Measurement: Record the fluorescence emission spectrum of the probe solution.
-
Titration: Add incremental amounts of the analyte stock solution to the probe solution in the cuvette.
-
Measurement: After each addition, gently mix the solution and record the fluorescence emission spectrum after a short incubation period (e.g., 5 minutes).
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the analyte concentration to generate a titration curve. The limit of detection (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.[4]
Protocol for Cellular Imaging[2]
This protocol provides a general guideline for using this compound-based probes for in vitro bioimaging.
Materials:
-
Cells of interest (e.g., DrG cell line).
-
Cell culture medium.
-
Fluorescent probe stock solution (e.g., 1 mM in DMSO).
-
Analyte stock solution.
-
Phosphate-buffered saline (PBS).
-
Confocal fluorescence microscope.
Procedure:
-
Cell Culture: Culture the cells on a suitable imaging dish (e.g., glass-bottom dish) to an appropriate confluency.
-
Probe Loading: Incubate the cells with a serum-free medium containing the fluorescent probe (e.g., 20-40 µM) for a specified time (e.g., 30 minutes).[2]
-
Washing: Wash the cells three times with serum-free media to remove excess probe.
-
Analyte Treatment: Incubate the probe-loaded cells with a medium containing the analyte of interest.
-
Imaging: Acquire fluorescence images using a confocal microscope with the appropriate excitation and emission wavelengths for the probe.
Troubleshooting
-
Low Fluorescence Signal:
-
Increase probe concentration.
-
Optimize pH and solvent conditions.
-
Check for photobleaching and use appropriate imaging settings.
-
-
High Background Fluorescence:
-
Ensure complete removal of unbound probe by thorough washing.
-
Check for autofluorescence from cells or medium.
-
-
Poor Selectivity:
-
Synthesize and test derivatives of the probe with modified binding sites.
-
Adjust the experimental conditions (e.g., pH) to favor binding with the target analyte.
-
Conclusion
This compound-based fluorescent probes offer a powerful and versatile toolkit for chemical sensing. Their straightforward synthesis, coupled with a range of responsive signaling mechanisms, makes them highly attractive for the development of novel sensors for diverse applications in chemistry, biology, and medicine. The protocols and data presented in these notes provide a solid foundation for researchers to utilize and further innovate in this exciting field.
References
- 1. A New High Selective and Sensitive Fluorescent Probe for Al3+ based on Photochromic Salicylaldehyde Hydrazyl Diarylethene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in reaction-based synthetic fluorescent probes for studying the role of zinc and copper ions in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A triphenylamine-based this compound hydrazone fluorescent probe for selective detection of hypochlorite and sensing acidic gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
improving the yield of carbohydrazide synthesis reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing carbohydrazide synthesis reactions.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis, offering potential causes and solutions to improve reaction yield and product purity.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete Reaction: The reaction may not have proceeded to completion. | - Increase Reaction Time: Ensure the reaction is allowed to run for the recommended duration. For the reaction of dialkyl carbonates with hydrazine (B178648), this can be 4-6 hours or even longer.[1][2][3] - Optimize Temperature: Maintain the recommended reaction temperature. For the two-stage reaction with dialkyl carbonates, temperatures should generally be kept below 80°C to prevent side reactions.[1][2] For the urea (B33335) method, refluxing for an extended period (e.g., 40 hours) is necessary.[4] - Adjust Molar Ratios: An excess of hydrazine hydrate (B1144303) is often used to drive the reaction to completion.[1][2][3] |
| Side Reactions: High temperatures can lead to the formation of unwanted by-products, reducing the yield of the desired product.[1][2] | - Maintain Low Temperatures: The reaction of hydrazine with a di(lower alkyl) carbonate should be carried out at a temperature below about 80°C.[1][2] | |
| Product Loss During Workup: this compound is water-soluble, and significant amounts can be lost during aqueous workup or washing.[5][6][7] | - Minimize Use of Water: Use minimal amounts of cold water or ethanol (B145695) for washing the product.[8] - Optimize Crystallization: Cool the reaction mixture to a low temperature (e.g., 0-5°C) to ensure maximum precipitation of this compound before filtration.[1][2][8] | |
| Product Impurity | Formation of By-products: As mentioned, high reaction temperatures can lead to impurities. | - Strict Temperature Control: Carefully monitor and control the reaction temperature to stay within the optimal range. |
| Incomplete Removal of Reactants/Solvents: Residual hydrazine, dialkyl carbonate, or solvents can contaminate the final product. | - Thorough Washing: Wash the crystallized product with a suitable solvent like methanol (B129727) or ethanol to remove unreacted starting materials and by-products.[1][2] - Effective Drying: Dry the product thoroughly under vacuum to remove any residual solvents.[1][2][8] | |
| Product Decomposition | Instability of the Product: Some batches of this compound have been observed to decompose over time, which may be related to the presence of impurities.[1][2] | - Ensure High Purity: Follow purification protocols carefully to minimize impurities that could catalyze decomposition. - Proper Storage: Store the purified this compound in a cool, dry place, protected from light and moisture. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for this compound synthesis are the reaction of a dialkyl carbonate (such as dimethyl carbonate or diethyl carbonate) with hydrazine hydrate and the reaction of urea with hydrazine.[1][2][4][5][8][9]
Q2: Why is a two-stage reaction often preferred when using dialkyl carbonates?
A2: A two-stage process helps to control the reaction and minimize the formation of by-products.[1][2][10] The first stage involves the formation of an intermediate, a lower alkyl carbazate, by reacting the dialkyl carbonate with hydrazine in a controlled molar ratio.[1][2] The second stage is the reaction of this intermediate with additional hydrazine to form this compound.[1][2] This method allows for better control over the reaction conditions and can lead to a purer product.[1][2]
Q3: What is the optimal temperature for the synthesis of this compound from dialkyl carbonates?
A3: To minimize the formation of impurities, the reaction temperature should be maintained below 80°C.[1][2] A preferred range for both stages of the reaction is between 25°C and 75°C.[1][2]
Q4: How can I effectively purify the synthesized this compound?
A4: Purification is typically achieved through crystallization. After the reaction is complete, the mixture is cooled to induce precipitation of this compound.[1][2][8] The crystals are then collected by filtration and washed with a solvent like methanol or ethanol to remove impurities.[1][2][8] For higher purity, recrystallization from water followed by precipitation with ethanol can be performed.[3] The final product should be dried under vacuum.[1][2][8]
Q5: What are the typical yields for this compound synthesis?
A5: The yield can vary significantly depending on the method and reaction conditions. For the two-stage reaction of dimethyl carbonate with hydrazine hydrate, a conversion of dimethyl carbonate to this compound of 75% has been reported.[1][2] The reaction of diethyl carbonate with hydrazine hydrate has been reported to yield around 60% of crude product, with an overall yield of 49% after purification.[3] The reaction of urea with hydrazine hydrate has been reported to yield approximately 65.7%.[4]
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Method | Starting Materials | Key Reaction Conditions | Reported Yield | Reference |
| Dialkyl Carbonate Method | Dimethyl Carbonate, Hydrazine Hydrate | Two-stage reaction, Temp < 80°C | 75% conversion of dimethyl carbonate | [1][2] |
| Dialkyl Carbonate Method | Diethyl Carbonate, Hydrazine Hydrate | One-step reaction, Pot temp: 96-119°C, 4 hours | ~60% (crude), 49% (purified) | [3] |
| Urea Method | Urea, Hydrazine Hydrate | Reflux for 40 hours | ~65.7% | [4] |
Experimental Protocols
Protocol 1: Two-Stage Synthesis from Dimethyl Carbonate and Hydrazine Hydrate
This protocol is based on a patented process designed to produce a stable this compound product with a high yield.[1][2]
Stage 1: Formation of Methyl Carbazate
-
To a reaction vessel, add hydrazine hydrate.
-
Slowly add dimethyl carbonate to the vessel. A mole ratio of hydrazine to dimethyl carbonate of approximately 1:1 is recommended.
-
Heat the mixture to a temperature between 50°C and 75°C for a sufficient time to form methyl carbazate.
-
After the reaction, remove the by-product, methanol, and any excess water by vacuum distillation, keeping the pot temperature below 80°C.
Stage 2: Formation of this compound
-
To the remaining reaction mixture containing methyl carbazate, add additional hydrazine hydrate. The mole ratio of added hydrazine to the initial dimethyl carbonate should be between 1.5:1 and 4:1.
-
Maintain the reaction temperature between 25°C and 75°C for 2 to 5 hours.
-
After the reaction is complete, cool the mixture to 0°C to 30°C to crystallize the this compound.
-
Collect the this compound crystals by filtration.
-
Wash the crystals with a small amount of cold methanol or ethanol.
-
Dry the purified this compound under vacuum at a temperature between 40°C and 80°C.
Protocol 2: One-Step Synthesis from Diethyl Carbonate and Hydrazine Hydrate
This protocol is a more traditional one-step method.[3]
-
In a round-bottomed flask, combine diethyl carbonate and 85% hydrazine hydrate. The reactants are initially partially miscible.
-
Shake the flask until a single phase is formed. The temperature will rise to about 55°C.
-
Connect the flask to a fractionating column and heat the mixture.
-
Distill off the ethanol and water by-products over approximately 4 hours. The pot temperature will rise from about 96°C to 119°C.
-
After distillation, cool the reaction mixture to 20°C and let it stand for at least 1 hour to allow this compound to crystallize.
-
Filter the crystals and dry them by suction.
-
For further purification, recrystallize the crude product from hot water, followed by precipitation with 95% ethanol.
-
Filter the purified crystals, wash with ether, and dry.
Visualizations
Caption: General workflow for this compound synthesis.
Caption: Troubleshooting logic for improving this compound yield.
References
- 1. EP0103400B1 - Process for making this compound - Google Patents [patents.google.com]
- 2. US4496761A - Process for making this compound - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. DE2112398A1 - this compound prepn - from hydrazine(hydrate) and urea or semicarbazide (salt) - Google Patents [patents.google.com]
- 5. atamankimya.com [atamankimya.com]
- 6. This compound| CAS 497-18-7 Raw Material [jnforeverchem.com]
- 7. This compound - Ataman Kimya [atamanchemicals.com]
- 8. Synthesis of carbohydrazide_Chemicalbook [chemicalbook.com]
- 9. CN106674059A - Synthesis method of this compound - Google Patents [patents.google.com]
- 10. Synthesis of this compound and using it for green synthesis of oxazol and a substitute for hydrazine in the deoxygenation of water supply from boilers [ajgreenchem.com]
Technical Support Center: Carbohydrazide in Protein Crosslinking
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of carbohydrazide in protein crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound in protein crosslinking?
This compound is primarily used as a homobifunctional crosslinker. In a typical two-step process, a carboxyl-containing group on a protein (such as the side chains of aspartic acid and glutamic acid, or the C-terminus) is first activated with a carbodiimide (B86325), most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to enhance efficiency and stability. The activated carboxyl group then reacts with one of the hydrazide functional groups of this compound to form a stable amide bond. The second hydrazide group of the this compound is then available to react with another activated carboxyl group on a second protein, resulting in a crosslink.
Q2: What are the known side reactions of this compound during protein crosslinking?
Several side reactions can occur during protein crosslinking with this compound, potentially leading to reduced yield, unwanted byproducts, or protein aggregation. These can be broadly categorized as:
-
Hydrolysis of Activated Carboxyl Groups: The O-acylisourea intermediate formed by the reaction of EDC with a carboxyl group is unstable in aqueous solutions and can be hydrolyzed, regenerating the carboxyl group and inactivating the EDC. The use of NHS or Sulfo-NHS can mitigate this by forming a more stable NHS-ester intermediate.
-
Formation of N-acylurea: The O-acylisourea intermediate can rearrange to form a stable, unreactive N-acylurea, which is a common byproduct in carbodiimide chemistry.
-
Reactions with Other Amino Acid Side Chains: Due to its nucleophilic nature, this compound may react with amino acid side chains other than the intended activated carboxyl groups. While less common, potential reactions include:
-
Reaction with Aldehydes and Ketones: The hydrazide groups of this compound can react with naturally occurring or induced carbonyl groups on proteins to form hydrazone linkages. Such carbonyl groups can arise from the oxidation of certain amino acid side chains like arginine, histidine, lysine, or proline.
-
Reaction with N-terminal Histidine: At neutral pH, the N-terminal histidine residue of a protein may attack the carbonyl group of the this compound.
-
Reaction with Serine: Under slightly acidic conditions (pH < 6.0), the formation of an adduct on a serine residue has been observed in the context of a hydrazide-reactive peptide tag.
-
-
Hydrolysis of the Hydrazone Bond: The hydrazone bond formed between this compound and a carbonyl group is susceptible to hydrolysis, particularly under acidic conditions.[1] The stability of the hydrazone bond is influenced by the local chemical environment, including the presence of neighboring electron-withdrawing or aromatic groups which can increase stability.[1]
-
Intra- and Inter-molecular Crosslinking: Uncontrolled reactions can lead to the formation of both desired intermolecular crosslinks and undesired intramolecular crosslinks or larger protein aggregates.
Q3: How does pH affect this compound crosslinking and its side reactions?
The pH of the reaction buffer is a critical parameter. The activation of carboxyl groups with EDC is most efficient at a slightly acidic pH (around 4.5-5.5). However, the subsequent reaction of the activated carboxyl group with the hydrazide is favored at a slightly higher pH (around 7.2-7.5). Therefore, a two-step reaction with a pH shift is often recommended.
-
Low pH (< 4.0): Can lead to the protonation of the hydrazide, reducing its nucleophilicity and slowing down the desired reaction. Acidic conditions also favor the hydrolysis of the formed hydrazone bond.[1]
-
Neutral pH (~7.0): Can be a compromise for a one-pot reaction, but may result in lower efficiency. Side reactions, such as the reaction with N-terminal histidine, may be more prevalent at neutral pH.
-
High pH (> 8.0): Can lead to the rapid hydrolysis of the NHS-ester intermediate, reducing the crosslinking efficiency.
Troubleshooting Guides
Issue 1: Low or No Crosslinking Yield
| Possible Causes | Troubleshooting Steps |
| Inefficient Carboxyl Activation | - Ensure the EDC and NHS/Sulfo-NHS are fresh and have been stored under dry conditions. - Optimize the molar ratio of EDC/NHS to the protein's carboxyl groups. A 2- to 10-fold molar excess is a good starting point. - Perform the activation step at the optimal pH of 4.5-5.5. |
| Hydrolysis of Activated Intermediates | - Use a two-step crosslinking procedure. Remove excess EDC and byproducts after the activation step before adding the this compound. - Add NHS or Sulfo-NHS to the activation reaction to form a more stable amine-reactive intermediate. |
| Inactive this compound | - Use a fresh solution of this compound. |
| Suboptimal Reaction pH | - For the hydrazide reaction step, adjust the pH to 7.2-7.5. |
| Presence of Competing Nucleophiles | - Ensure the reaction buffer does not contain primary amines (e.g., Tris) or other nucleophiles that can compete with the hydrazide for reaction with the activated carboxyl groups. Use buffers like MES for the activation step and phosphate-buffered saline (PBS) for the crosslinking step. |
| Steric Hindrance | - The carboxyl groups on the protein may be sterically inaccessible. Consider using a longer crosslinker if the distance between the target sites is too great for this compound. |
Issue 2: Protein Aggregation and Precipitation
| Possible Causes | Troubleshooting Steps |
| Over-crosslinking | - Reduce the concentration of the crosslinking reagents (EDC/NHS and this compound). - Decrease the reaction time. - Optimize the molar ratio of crosslinker to protein. |
| Inappropriate Buffer Conditions | - Ensure the buffer composition and pH are suitable for maintaining the solubility and stability of your protein. - Adjust the ionic strength of the buffer. |
| High Protein Concentration | - Perform the crosslinking reaction at a lower protein concentration. |
| Incorrect Order of Reagent Addition | - In a one-pot reaction, adding all reagents simultaneously at high concentrations can promote rapid, uncontrolled crosslinking and aggregation. Consider a slower addition of the crosslinking reagents or a two-step procedure. |
Data Presentation
| Parameter | Recommended Condition | Potential Side Reaction if Deviated |
| pH for Activation (EDC/NHS) | 4.5 - 5.5 | Lower efficiency, hydrolysis of EDC |
| pH for Hydrazide Reaction | 7.2 - 7.5 | Slower reaction, potential side reactions with other residues |
| Buffer Choice | MES, HEPES, PBS | Amine-containing buffers (e.g., Tris) will compete with the hydrazide |
| EDC:Protein Molar Ratio | 2-10 fold excess | Insufficient activation or over-modification leading to aggregation |
| This compound:Protein Molar Ratio | 10-50 fold excess | Incomplete crosslinking or increased background modification |
| Temperature | 4 - 25 °C | Higher temperatures can increase reaction rates but may also promote protein denaturation and aggregation |
Experimental Protocols
Protocol 1: Two-Step Protein Crosslinking using EDC and this compound
This protocol is designed to maximize crosslinking efficiency while minimizing side reactions.
-
Protein Preparation:
-
Dissolve the protein(s) to be crosslinked in an amine-free buffer (e.g., 0.1 M MES, pH 5.5).
-
-
Activation of Carboxyl Groups:
-
Add EDC and Sulfo-NHS to the protein solution. A 5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS over the protein is a good starting point.
-
Incubate the reaction mixture for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagents (Optional but Recommended):
-
To stop the activation reaction and remove excess EDC and its byproducts, use a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.2).
-
-
Crosslinking with this compound:
-
Add this compound to the activated protein solution to a final concentration of 10-50 mM.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add a quenching buffer containing a primary amine (e.g., 50 mM Tris-HCl, pH 7.5) to consume any remaining activated carboxyl groups.
-
-
Analysis:
-
Analyze the crosslinked products by SDS-PAGE, size-exclusion chromatography, and/or mass spectrometry.
-
Protocol 2: Detection of Side Reactions by Mass Spectrometry
-
Sample Preparation:
-
Perform the crosslinking reaction as described in Protocol 1.
-
As a control, prepare a sample of the protein treated with EDC/Sulfo-NHS and this compound individually.
-
-
Protein Digestion:
-
Denature the protein samples, reduce the disulfide bonds, and alkylate the cysteine residues.
-
Digest the proteins with a protease such as trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide digests by LC-MS/MS.
-
-
Data Analysis:
-
Use specialized crosslinking software to identify crosslinked peptides.
-
Search for unexpected mass shifts on amino acid residues that could correspond to side reactions with this compound or its byproducts. For example, look for modifications on serine, histidine, or other nucleophilic residues.
-
Visualizations
Caption: Workflow for two-step protein crosslinking with EDC and this compound.
Caption: Main reaction pathway and potential side reactions in this compound crosslinking.
References
Technical Support Center: Managing Aqueous Carbohydrazide Solutions
This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in managing the inherent instability of aqueous carbohydrazide solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its aqueous solutions unstable?
This compound (CH₆N₄O) is a white, water-soluble solid and a derivative of hydrazine (B178648).[1][2] It is primarily used as a reducing agent and an oxygen scavenger, particularly as a safer alternative to the hazardous hydrazine in applications like boiler water treatment to prevent corrosion.[1][3][4][5] Its instability in aqueous solutions stems from its high reactivity, making it susceptible to decomposition through several pathways, including oxidation and hydrolysis, especially at elevated temperatures.[1][6]
Q2: What are the primary decomposition pathways for this compound in water?
Aqueous this compound solutions can degrade through two main pathways:
-
Oxidation: In the presence of dissolved oxygen, this compound is oxidized to produce nitrogen, water, and carbon dioxide.[1][2] This is the basis of its function as an oxygen scavenger. The reaction is: CON₄H₆ + 2O₂ → 2N₂ + 3H₂O + CO₂.[3]
-
Hydrolysis/Thermal Decomposition: At elevated temperatures (hydrolysis begins around 150°C and decomposition accelerates above 200°C), this compound can break down.[1][6] It can hydrolyze to form hydrazine and carbon dioxide.[1][7] At even higher temperatures, it decomposes further into ammonia, nitrogen, and hydrogen.[1]
Q3: What factors accelerate the degradation of this compound solutions?
Several factors can accelerate the decomposition of aqueous this compound solutions:
-
Temperature: Higher temperatures significantly increase the rate of hydrolysis and thermal decomposition.[1] It is reported to be stable below 100°C (373 K).[3]
-
Presence of Oxygen: Dissolved oxygen readily reacts with this compound, leading to its consumption and degradation.[1][3]
-
pH: The stability of hydrazide-based compounds can be pH-dependent, with increased stability often observed as the pH approaches neutrality.[8] An alkaline pH is often used when it is added to boiler water.[9]
-
Presence of Catalysts: Certain metal oxides and metals like platinum can catalyze its decomposition.[10] Catalysts like hydroquinone (B1673460) may be intentionally added to speed up its oxygen scavenging reaction in industrial settings.[1]
-
UV Exposure: Exposure to ultraviolet light can also promote the decomposition of this compound.[10]
Q4: How should I properly prepare and store aqueous this compound solutions?
To maximize stability, follow these guidelines:
-
Use High-Purity, Deoxygenated Water: Prepare solutions using distilled or deionized water that has been deoxygenated (e.g., by boiling and cooling under an inert gas like nitrogen or argon) to minimize oxidative degradation.
-
Control Temperature: Store solutions in a cool, dry, and well-ventilated area.[11][12] Storage temperatures should generally be kept below 48.9°C and above 4.4°C to prevent precipitation and loss of activity.[13]
-
Protect from Light and Air: Keep solutions in tightly sealed, opaque containers to protect them from UV light and atmospheric oxygen.[2]
-
Avoid Incompatible Materials: Store away from strong acids and oxidizing agents.[11][13]
-
Consider Stabilizers: For applications requiring longer-term stability, consider adding a stabilizing agent.
Q5: What are common stabilizers for aqueous this compound solutions?
Certain compounds can be added to improve the stability of this compound solutions. Japanese patent literature suggests that substances such as erythorbic acid, ascorbic acid, sorbic acid, and benzoic acid can enhance stability and reduce the precipitation of foreign matter.[14] Other patents indicate that amines like methoxypropylamine, morpholine, and 2-amino-2-methyl-1-propanol (B13486) can also act as stabilizers.[15]
Troubleshooting Guide
Q: My freshly prepared this compound solution has a slight color. Is this a problem? A: A slight initial color may be due to impurities in the solid this compound or the water used. However, if the color develops or intensifies over time (e.g., turning yellow or brown), it is a strong indicator of oxidative degradation. Ensure you are using deoxygenated water and storing the solution under an inert atmosphere.
Q: I am observing gas bubbles forming in my stored solution. What is happening? A: Gas evolution is a clear sign of decomposition. The bubbles are likely nitrogen (N₂) and/or carbon dioxide (CO₂) from the reaction with oxygen, or nitrogen and hydrogen (H₂) from thermal decomposition at higher temperatures.[1] This indicates the solution is losing potency and may create a hazardous pressure buildup in a sealed container. Vent the container carefully and re-evaluate your storage conditions, particularly temperature and oxygen exposure.
Q: My experimental results are inconsistent, and I suspect the this compound solution has degraded. How can I confirm its concentration? A: You must determine the active this compound concentration. Several analytical methods are available:
-
Spectrophotometry: A common method involves the reduction of a metal ion like Fe(III) to Fe(II), which then forms a colored complex with a reagent like PDTS (3-(2-pyridyl)-5,6-bis(4-phenylsulphonic acid)-1,2,4-triazine).[16] The color intensity is proportional to the this compound concentration.
-
Titration: For concentrations above 10 mg/L, volumetric titration with a bromate (B103136) solution using dead-stop end-point detection can be used to standardize solutions.[17]
-
HPLC-MS: For precise quantification, especially at low levels, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a reliable method.[18] Refer to the Experimental Protocols section for a detailed spectrophotometric procedure.
Q: My solution formed a white precipitate after being stored in the refrigerator. What is it? A: this compound's solubility is temperature-dependent. If a solution, particularly a concentrated one, is stored at low temperatures (e.g., below 4.4°C), the this compound may precipitate out of the solution.[13] This precipitate is likely undegraded this compound. Gently warm the solution while stirring to see if it redissolves. If it does not, it could be an insoluble degradation product. To prevent this, store solutions at a controlled, cool temperature but avoid refrigeration unless specified for your formulation.
Quantitative Data on Solution Stability
The stability of this compound is highly dependent on temperature and pH. The following table summarizes the degradation of a 0.1M this compound solution under various static conditions.
| Temperature (°F) | pH | Storage Time (days) | % this compound Remaining |
| 75 | 6.9 | 7 | 100% |
| 75 | 10.2 | 7 | 100% |
| 150 | 6.9 | 7 | 94% |
| 150 | 10.2 | 7 | 97% |
| 250 | 6.9 | 1 | 82% |
| 250 | 10.2 | 1 | 91% |
| 350 | 6.9 | 1 | 63% |
| 350 | 10.2 | 1 | 75% |
| (Data adapted from U.S. Patent 4,269,717)[9] |
Key Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous this compound Solution (0.1 M)
-
Deoxygenate Water: Take 1 L of high-purity distilled or deionized water in a flask. Boil it for 30 minutes to remove dissolved gases. Allow it to cool to room temperature under a gentle stream of inert gas (e.g., nitrogen or argon).
-
Weigh this compound: Accurately weigh 9.009 g of high-purity solid this compound (Molar Mass: 90.09 g/mol ).
-
Dissolution: Under the inert gas atmosphere, slowly add the weighed this compound to the deoxygenated water while stirring gently until it is completely dissolved.
-
Storage: Immediately transfer the solution to a clean, amber glass bottle. Purge the headspace with the inert gas before sealing the container tightly. Store in a cool, dark place.
Protocol 2: Quantification of this compound via Spectrophotometry (PDTS Method)
This protocol is based on the reaction where this compound reduces ferric (Fe³⁺) iron to ferrous (Fe²⁺) iron, which then reacts with PDTS to form a colored complex.[16]
-
Reagent Preparation:
-
Ferric Iron Solution: Prepare a solution of ferric chloride (FeCl₃) in dilute hydrochloric acid.
-
PDTS Reagent Solution: Prepare an aqueous solution of 3-(2-pyridyl)-5,6-bis(4-phenylsulphonic acid)-1,2,4-triazine, disodium (B8443419) salt.
-
Buffer Solution: Prepare a suitable buffer (e.g., acetate (B1210297) buffer) to maintain the optimal pH for the complex formation.
-
-
Calibration Curve:
-
Prepare a series of known, dilute standards from a freshly prepared, standardized this compound stock solution.
-
To each standard, add the ferric iron solution, buffer, and PDTS reagent in a fixed sequence and volume.
-
Allow the color to develop for a specified time (e.g., 2 minutes).
-
Measure the absorbance of each standard at the wavelength of maximum absorbance for the Fe²⁺-PDTS complex (typically around 562 nm).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Sample Analysis:
-
Treat a known volume of your unknown this compound solution in the same manner as the standards.
-
Measure its absorbance.
-
Determine the concentration of the unknown sample by comparing its absorbance to the calibration curve.
-
Visual Diagrams
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use - BLi-T [blitchem.com]
- 3. atamankimya.com [atamankimya.com]
- 4. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
- 5. oxidationtech.com [oxidationtech.com]
- 6. Synthesis of carbohydrazide_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US4269717A - Boiler additives for oxygen scavenging - Google Patents [patents.google.com]
- 10. This compound - Shandong Taihe Water Treatment Co., Ltd. [thwater.net]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. files.dep.state.pa.us [files.dep.state.pa.us]
- 13. scribd.com [scribd.com]
- 14. JP6457135B1 - this compound-containing composition and method for stabilizing this compound - Google Patents [patents.google.com]
- 15. JP6518822B1 - Method for stabilizing this compound - Google Patents [patents.google.com]
- 16. galgo.co.uk [galgo.co.uk]
- 17. Determination of this compound at trace and subtrace levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound - analysis - Analytice [analytice.com]
byproducts formed during the thermal decomposition of carbohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal decomposition of carbohydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts formed during the thermal decomposition of this compound?
The byproducts of this compound's thermal decomposition are highly dependent on the experimental conditions, particularly the temperature and the presence of an oxidizing agent like oxygen.
-
In the presence of oxygen (e.g., as an oxygen scavenger in boiler water): The primary byproducts are nitrogen gas (N₂), water (H₂O), and carbon dioxide (CO₂).[1]
-
In an inert atmosphere at lower temperatures (up to 150-180°C): this compound can undergo hydrolysis to form hydrazine (B178648) (N₂H₄) and carbon dioxide (CO₂).[1][2]
-
In an inert atmosphere at higher temperatures (above 200°C): The decomposition is more complex and can yield ammonia (B1221849) (NH₃), nitrogen gas (N₂), and hydrogen gas (H₂).[1]
-
During combustion: In the presence of sufficient heat and oxygen, the formation of carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx) can occur.[3][4]
Q2: At what temperature does this compound begin to decompose?
This compound has a melting point of approximately 153-154°C and begins to decompose upon melting.[3] Significant thermal decomposition occurs at temperatures above 200°C.[1]
Q3: Are there any hazardous byproducts I should be aware of?
Yes. Under certain conditions, hazardous byproducts can be formed:
-
Hydrazine: This is a known carcinogen and can be produced at temperatures between 150°C and 180°C.[1][2]
-
Nitrogen Oxides (NOx): These can be generated during combustion and are toxic.[3][4]
-
Ammonia: While used in some industrial applications, ammonia is a corrosive and pungent gas.
It is crucial to handle the thermal decomposition of this compound in a well-ventilated area and take appropriate safety precautions.
Q4: How can I influence the byproducts that are formed?
The formation of specific byproducts can be influenced by controlling the following experimental parameters:
-
Temperature: Lower temperatures favor hydrolysis to hydrazine, while higher temperatures lead to complete decomposition into ammonia, nitrogen, and hydrogen.
-
Atmosphere: The presence of oxygen will lead to the formation of nitrogen, water, and carbon dioxide. An inert atmosphere is necessary to study the purely thermal decomposition pathways.
-
Heating Rate: A rapid heating rate may favor different reaction pathways than a slow heating rate.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the thermal decomposition of this compound, particularly when using techniques like Thermogravimetric Analysis (TGA).
Issue 1: Inconsistent or non-reproducible TGA results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Mass | Ensure a consistent and appropriate sample mass is used for each experiment (typically 1-5 mg for TGA). Use a calibrated microbalance. |
| Variable Heating Rate | Use a consistent and controlled heating rate for all experiments. A common rate is 10°C/min. |
| Atmosphere Fluctuations | Ensure a constant and pure purge gas (e.g., nitrogen, argon) is flowing over the sample at a controlled rate (e.g., 20-50 mL/min). Check for leaks in the gas delivery system. |
| Sample Pan Material | The sample pan material (e.g., aluminum, platinum, alumina) can have catalytic effects. Use the same type of pan for all related experiments. |
| Instrument Calibration | Regularly calibrate the TGA for mass and temperature according to the manufacturer's instructions. |
Issue 2: Unexpected byproducts detected by mass spectrometry (MS) or other analytical techniques.
| Possible Cause | Troubleshooting Step |
| Air Leak in the System | An air leak can introduce oxygen, leading to oxidative decomposition byproducts (CO₂, H₂O, N₂). Check all seals and connections for leaks. |
| Contaminated Sample | Impurities in the this compound sample can lead to unexpected decomposition products. Use a high-purity standard for baseline experiments. |
| Contaminated Purge Gas | Impurities in the purge gas can react with the sample or its decomposition products. Use high-purity gas and consider an in-line purifier. |
| Secondary Reactions | Primary decomposition products may react with each other or with the sample at higher temperatures. Analyze the product profile at different temperatures to identify primary and secondary products. |
Quantitative Data
The following table summarizes the expected mass loss at different stages of this compound's thermal decomposition in an inert atmosphere, as can be determined by TGA.
| Decomposition Stage | Temperature Range (°C) | Primary Byproducts | Theoretical Mass Loss (%) |
| Hydrolysis | 150 - 200 | Hydrazine (N₂H₄) + Carbon Dioxide (CO₂) | 48.9% |
| Full Decomposition | > 200 | Ammonia (NH₃) + Nitrogen (N₂) + Hydrogen (H₂) | 100% |
Note: Actual mass loss percentages may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of this compound
Objective: To determine the thermal stability and decomposition profile of this compound.
Materials:
-
Thermogravimetric Analyzer (TGA)
-
High-purity this compound
-
TGA sample pans (e.g., alumina)
-
High-purity nitrogen or argon gas
Procedure:
-
Calibrate the TGA for mass and temperature according to the instrument's standard operating procedure.
-
Accurately weigh 1-5 mg of this compound into a TGA sample pan.
-
Place the sample pan in the TGA instrument.
-
Purge the furnace with the inert gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to 400°C at a constant heating rate of 10°C/min.
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition and the temperatures of maximum mass loss rate.
Visualizations
References
troubleshooting low signal in carbohydrazide-based glycoprotein assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing carbohydrazide-based assays for glycoprotein (B1211001) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during this compound-based glycoprotein assays, with a focus on troubleshooting low signal output.
Q1: I am observing a very low or no signal in my glycoprotein assay. What are the potential causes?
A low or absent signal in a this compound-based glycoprotein assay can stem from several factors throughout the experimental workflow. The primary areas to investigate are inefficient oxidation of the carbohydrate moieties, suboptimal hydrazide ligation, and issues related to the glycoprotein itself.
Troubleshooting Steps:
-
Verify Oxidation Efficiency: The generation of aldehyde groups on the sugar chains is a critical first step. Insufficient oxidation will lead to a low number of sites for hydrazide conjugation.
-
Optimize Hydrazide Ligation: The reaction between the hydrazide probe and the generated aldehydes must be efficient. Factors such as pH, catalyst concentration, and incubation time are crucial.
-
Assess Glycoprotein Integrity and Properties: The nature of the glycoprotein, including its concentration, degree of glycosylation, and potential for aggregation, can significantly impact the assay results.
-
Check Reagent Quality: Ensure that all reagents, particularly sodium periodate (B1199274) and the hydrazide probe, are not expired and have been stored correctly.
Below are more detailed troubleshooting suggestions for each of these areas.
Q2: How can I optimize the periodate oxidation step to improve signal strength?
Inefficient oxidation is a frequent cause of low signal. The concentration of sodium periodate (NaIO₄) and the reaction conditions must be tailored to your specific glycoprotein.
Possible Causes and Solutions:
-
Inappropriate Sodium Periodate Concentration:
-
For selective oxidation of sialic acids: Use a lower concentration of NaIO₄, typically around 1 mM.[1][2]
-
For general oxidation of various sugar residues: A higher concentration of 10-20 mM NaIO₄ is often required.[1][2] Over-oxidation can lead to protein damage and aggregation, so it is crucial to optimize the concentration for your specific sample.[3]
-
-
Suboptimal Reaction Buffer and pH: The oxidation reaction is most efficient in a slightly acidic buffer. A commonly used buffer is 0.1 M sodium acetate (B1210297) at pH 5.5.[1][4][5] Buffers containing primary amines (e.g., Tris) should be avoided as they can interfere with the subsequent hydrazide ligation step.
-
Incorrect Incubation Time and Temperature:
-
Incomplete Removal of Excess Periodate: Residual sodium periodate can interfere with the subsequent hydrazide ligation. Ensure thorough removal of excess reagent by dialysis or using a desalting column.[4][6][7]
Quantitative Data for Periodate Oxidation:
| Parameter | Sialic Acid-Specific Oxidation | General Sugar Oxidation |
| Glycoprotein Concentration | 0.5 - 10 mg/mL | 1 - 10 mg/mL |
| Sodium Periodate (NaIO₄) Conc. | 1 mM | 10 - 20 mM |
| Buffer | 0.1 M Sodium Acetate, pH 5.5 | 0.1 M Sodium Acetate, pH 5.5 |
| Temperature | 4°C or Room Temperature | Room Temperature |
| Incubation Time | 30 minutes | 30 - 60 minutes |
Q3: My oxidation step seems to be working, but I still have a low signal. How can I improve the hydrazide ligation step?
Even with efficient aldehyde generation, a weak signal can result from a suboptimal reaction between the hydrazide probe and the glycoprotein.
Possible Causes and Solutions:
-
Suboptimal pH for Hydrazone Bond Formation: The formation of the hydrazone bond is most efficient at a pH between 5.0 and 6.0.[3] Ensure your coupling buffer is within this range.
-
Insufficient Hydrazide Reagent: A molar excess of the hydrazide reagent over the glycoprotein is typically required to drive the reaction forward.[1]
-
Lack of a Catalyst: The addition of a catalyst like aniline (B41778) can significantly accelerate the rate of hydrazone formation, especially at a more neutral pH.[8] A final concentration of around 10 mM aniline is often recommended.[9]
-
Inadequate Incubation Time: The ligation reaction can take anywhere from 2 hours to overnight at room temperature.[1][4][7] The optimal time should be determined empirically.
Quantitative Data for Hydrazide Ligation:
| Parameter | Recommended Conditions |
| pH | 5.0 - 7.5 |
| Hydrazide Reagent Concentration | Molar excess over glycoprotein |
| Aniline Catalyst Concentration | 10 mM (optional, but recommended) |
| Incubation Time | 2 hours to overnight |
| Temperature | Room Temperature |
Q4: Could the properties of my glycoprotein be the reason for the low signal?
Yes, the intrinsic properties of your glycoprotein can play a significant role in the outcome of the assay.
Possible Causes and Solutions:
-
Low Level of Glycosylation: Proteins with a low degree of glycosylation will naturally have fewer sites for periodate oxidation and subsequent hydrazide labeling, resulting in a lower signal.
-
Steric Hindrance: The glycosylation sites on your protein may be sterically inaccessible to either the sodium periodate or the hydrazide probe. This can be a significant issue for heavily folded proteins.
-
Protein Aggregation: Over-oxidation or other harsh treatments can lead to protein aggregation, which can mask glycosylation sites and reduce the efficiency of the assay.[10] If you suspect aggregation, consider using a lower concentration of sodium periodate or including additives like non-ionic detergents (e.g., 0.05% Tween-20) in your buffers to reduce non-specific interactions. The addition of reducing agents like DTT during purification can also help prevent oxidation-induced aggregation.[11][12]
Experimental Protocols
Protocol 1: General Glycoprotein Labeling with Biotin (B1667282) Hydrazide
This protocol is suitable for generating aldehydes on various sugar residues within the glycoprotein.
Materials:
-
Glycoprotein sample
-
0.1 M Sodium Acetate Buffer, pH 5.5
-
Sodium meta-periodate (NaIO₄)
-
Quenching solution (e.g., 10-20 mM glycerol (B35011) or ethylene (B1197577) glycol)
-
Biotin Hydrazide
-
Coupling Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)
-
Desalting column
Procedure:
-
Glycoprotein Preparation: Dissolve the glycoprotein in 0.1 M Sodium Acetate Buffer (pH 5.5) to a final concentration of 1-10 mg/mL.[3]
-
Periodate Oxidation:
-
Quenching: Stop the oxidation by adding the quenching solution to a final concentration of 10-20 mM. Incubate for 10-15 minutes at room temperature.[3]
-
Purification: Remove excess periodate and quenching agent using a desalting column equilibrated with Coupling Buffer.
-
Hydrazide Ligation:
-
Final Purification: Remove unreacted biotin hydrazide by dialysis or using a desalting column.
Protocol 2: Sialic Acid-Specific Glycoprotein Labeling
This protocol uses a lower concentration of sodium periodate to selectively oxidize sialic acid residues.
Procedure:
-
Follow the steps in Protocol 1, with the following modification in the periodate oxidation step:
Visualizations
Caption: Experimental Workflow.
Caption: Chemical Reaction Principle.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. 改良された固定化および糖タンパク質の結合 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Causative Links between Protein Aggregation and Oxidative Stress: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. utsouthwestern.edu [utsouthwestern.edu]
Technical Support Center: Optimizing Carbohydrazide Crosslinking Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the pH conditions for carbohydrazide crosslinking reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound crosslinking?
This compound crosslinking is a chemical method used to form stable covalent bonds between molecules. It specifically involves the reaction of a hydrazide group (-CONHNH₂) with a carbonyl group (an aldehyde or ketone) to form a hydrazone bond (-C=N-NH-CO-). This technique is widely used for conjugating biomolecules, particularly for linking glycoproteins to other molecules or surfaces after generating aldehyde groups on their carbohydrate moieties.
Q2: What is the chemical mechanism of the this compound-aldehyde reaction?
The reaction is a nucleophilic addition-elimination, also known as a condensation reaction. The terminal amino group of the hydrazide acts as a nucleophile, attacking the electrophilic carbon of the aldehyde or ketone. This forms an unstable intermediate which then eliminates a water molecule to create a stable carbon-nitrogen double bond, known as a hydrazone.[1]
Q3: Why is pH a critical parameter for this reaction?
The pH of the reaction environment is crucial because it governs both the reactivity of the hydrazide nucleophile and the stability of the resulting hydrazone bond. The reaction between aldehydes and hydrazides proceeds optimally in a slightly acidic to neutral environment, typically between pH 5 and 7.[2][3] This pH range provides a balance: it is acidic enough to facilitate the dehydration step without being so acidic that it protonates the hydrazide, which would inhibit its nucleophilic attack on the carbonyl group.
Q4: How are aldehyde groups typically generated on target biomolecules like glycoproteins?
Aldehyde groups are not naturally abundant in most proteins but can be created on the carbohydrate portions of glycoproteins. This is commonly achieved through mild oxidation of vicinal diols (adjacent -OH groups) in the sugar rings using an oxidizing agent like sodium periodate (B1199274) (NaIO₄).[2][4] This process cleaves the carbon-carbon bond between the hydroxyl groups, converting them into reactive aldehyde groups.
Q5: Can the stability of the final hydrazone crosslink be enhanced?
Yes. While the hydrazone bond is significantly more stable than a Schiff base formed with a simple amine, its stability can be further increased if required.[2][3] The carbon-nitrogen double bond of the hydrazone can be reduced to a stable, single secondary amine bond using a mild reducing agent such as sodium cyanoborohydride (NaCNBH₃).[2][3]
Q6: What is the role of a catalyst in this reaction?
Catalysts like aniline (B41778) can be used to increase the rate and efficiency of hydrazone bond formation. The addition of aniline has been shown to significantly reduce reaction times from many hours to just a few, achieving greater than 90% coupling efficiency.[4]
Optimizing Reaction Conditions
Quantitative parameters are crucial for successful crosslinking. The tables below summarize key conditions.
Table 1: Recommended pH Ranges for Key Reaction Steps
| Step | Reagent(s) | Optimal pH Range | Recommended Buffer(s) | Notes |
| Carboxyl Activation (for attaching hydrazides) | EDC/NHS | 4.0 - 6.0[5] | MES | Avoid phosphate (B84403) and carboxyl-containing buffers as they interfere with the reaction.[6] |
| Hydrazone Bond Formation | This compound + Aldehyde | 5.0 - 7.0[2][3] | Acetate, MES, Phosphate (PBS) | Aniline can be added as a catalyst to improve efficiency.[4] |
| Reductive Amination (Stabilization) | Sodium Cyanoborohydride | ~7.0 | Phosphate (PBS), Borate | Mildly reduces the hydrazone bond without affecting other functional groups. |
Table 2: Key Reagents and Their Functions
| Reagent | Chemical Formula | Primary Function |
| Sodium meta-periodate | NaIO₄ | Oxidizing Agent |
| This compound | CH₆N₄O | Homobifunctional Crosslinker |
| Adipic acid dihydrazide (ADH) | C₆H₁₄N₄O₂ | Homobifunctional Crosslinker |
| Aniline | C₆H₅NH₂ | Catalyst |
| Sodium Cyanoborohydride | NaCNBH₃ | Reducing Agent |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | C₉H₁₇N₃·HCl | Carboxyl-activating Agent |
Experimental Protocols
Protocol 1: Generation of Aldehydes on Glycoproteins via Periodate Oxidation
-
Preparation: Dissolve the glycoprotein (B1211001) in an appropriate buffer (e.g., 0.1 M Sodium Acetate, pH 5.5) to a final concentration of 1-10 mg/mL. Protect from light from this point forward.
-
Oxidation: Add a freshly prepared solution of sodium meta-periodate (NaIO₄) to a final concentration of 10-20 mM.
-
Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature in the dark.
-
Quenching: Stop the reaction by adding glycerol (B35011) to a final concentration of ~25 mM to consume excess periodate.
-
Purification: Remove excess reagents and byproducts by desalting the glycoprotein solution using a desalting column or dialysis against the coupling buffer (e.g., PBS, pH 7.4).
Protocol 2: this compound Crosslinking of Oxidized Glycoproteins
-
pH Adjustment: Ensure the purified, oxidized glycoprotein solution is in a coupling buffer with a pH between 6.0 and 7.4.
-
Crosslinker Addition: Add this compound (or another hydrazide crosslinker) to the glycoprotein solution. A 50-100 fold molar excess of hydrazide over the glycoprotein is a common starting point.
-
Catalyst Addition (Optional but Recommended): For enhanced efficiency, add a coupling catalyst solution containing aniline to the reaction mixture.[4]
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Stabilization (Optional): To form a permanent bond, add sodium cyanoborohydride (NaCNBH₃) to a final concentration of 5-10 mM and incubate for an additional 1-2 hours at room temperature.
-
Quenching & Purification: Quench the reaction with a suitable reagent like Tris buffer if necessary. Purify the final conjugate using dialysis or size-exclusion chromatography to remove excess crosslinker and byproducts.
Visual Guides
Caption: Reaction mechanism of hydrazone bond formation.
Caption: Experimental workflow for this compound crosslinking.
Troubleshooting Guide
Q: My crosslinking efficiency is very low or zero. What should I do?
A: Low efficiency is a common problem that can be traced to several factors. Use the following logical guide to troubleshoot the issue.
Caption: Troubleshooting logic for low crosslinking yield.
Q: I'm observing a precipitate during my reaction. What could be the cause?
A: Precipitate formation can occur for several reasons:
-
Protein Aggregation: The protein concentration may be too high, or the buffer conditions (pH, ionic strength) may be causing the protein to become insoluble. Try reducing the protein concentration or screening different buffer compositions.
-
Reagent Insolubility: Ensure that the crosslinking reagents are fully dissolved in the buffer before adding them to the protein solution. Some reagents may have limited solubility in aqueous buffers.
-
Over-Crosslinking: An excessive molar ratio of crosslinker can lead to the formation of large, insoluble aggregates. Perform a titration experiment to determine the optimal crosslinker-to-protein ratio.
Q: My hydrazone bond appears to be unstable and cleaves over time. How can I prevent this?
A: Hydrazone bonds are susceptible to hydrolysis, especially at low pH (i.e., < 5.0).[7]
-
pH Control: Ensure the final storage buffer for your conjugate is at or above pH 7.0 to minimize hydrolysis.
-
Reduction Step: For applications requiring long-term stability, perform the optional reduction step with sodium cyanoborohydride (NaCNBH₃) as described in Protocol 2. This converts the reversible hydrazone bond into an irreversible and highly stable secondary amine linkage.[2][3]
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 7. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Enhancing Carbohydrazide Oxygen Scavenging Rate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and utilizing catalysts to enhance the oxygen scavenging rate of carbohydrazide.
Frequently Asked Questions (FAQs)
Q1: Why is a catalyst needed for this compound oxygen scavenging?
This compound is an effective oxygen scavenger, particularly at elevated temperatures. However, its reaction rate with dissolved oxygen can be slow at lower temperatures, which might not be sufficient for rapid oxygen removal in all systems. Catalysts are employed to significantly increase the reaction rate, ensuring faster and more efficient oxygen scavenging across a wider range of operating conditions.[1][2]
Q2: What are the most common catalysts used with this compound?
The most frequently used catalysts for enhancing the this compound oxygen scavenging reaction are hydroquinone (B1673460) and cobalt compounds.[3] Both act as oxidation-reduction catalysts, facilitating the transfer of electrons in the reaction between this compound and oxygen.
Q3: How much catalyst should be used?
The recommended dosage of catalyst typically ranges from 0.2% to 20% by weight of the this compound concentration.[3] The optimal concentration will depend on specific system parameters such as temperature, pH, and the desired oxygen scavenging rate. It is advisable to start with a lower concentration and optimize based on performance monitoring.
Q4: Which catalyst is more effective, hydroquinone or cobalt?
Both hydroquinone and cobalt are effective in accelerating the oxygen scavenging rate of this compound. Some studies suggest that cobalt-catalyzed this compound generally performs better than hydroquinone-catalyzed this compound .[3] However, the selection of the most suitable catalyst may depend on the specific application, water chemistry, and regulatory requirements.
Q5: What are the byproducts of the catalyzed this compound reaction?
The reaction of this compound with oxygen, both catalyzed and uncatalyzed, produces nitrogen, water, and carbon dioxide (CO2) .[1][4] The generation of CO2 can lead to the formation of carbonic acid, which may lower the pH of the boiler water and potentially cause corrosion.[1][2]
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Slow or Incomplete Oxygen Removal | 1. Low Temperature: The reaction rate of this compound, even when catalyzed, is temperature-dependent.[2] 2. Incorrect pH: The efficiency of oxygen scavengers can be pH-dependent. 3. Insufficient Catalyst Concentration: The amount of catalyst may not be adequate for the desired reaction rate. 4. Catalyst Deactivation: The catalyst may have lost its activity due to poisoning or degradation. | 1. Increase Temperature: If system parameters allow, increasing the temperature can enhance the reaction rate. 2. Optimize pH: Adjust the pH of the water to the optimal range for this compound and the chosen catalyst. A slightly alkaline pH is generally preferred. 3. Increase Catalyst Dose: Gradually increase the catalyst concentration within the recommended range (0.2-20% by weight of this compound) while monitoring dissolved oxygen levels.[3] 4. Replenish or Replace Catalyst: If catalyst deactivation is suspected, consult with the supplier about replenishment or replacement. Investigate potential sources of catalyst poisons in the system. |
| Decreasing pH and Increased Corrosion | 1. Carbon Dioxide Byproduct: The reaction of this compound with oxygen produces carbon dioxide, which forms carbonic acid and lowers the pH.[1][2] | 1. pH Adjustment: Add a pH neutralizer or an alkalizing agent to the system to counteract the acidic effect of CO2. 2. Optimize Dosing: Ensure that this compound is not being overdosed, as this will lead to excess CO2 production. 3. Consider Alternatives: In systems highly sensitive to pH changes, consider alternative oxygen scavengers with non-acidic byproducts. |
| Inconsistent Performance | 1. Fluctuations in Oxygen Levels: Changes in the incoming dissolved oxygen concentration can affect the performance of the scavenger. 2. Poor Mixing: Inadequate mixing of the this compound and catalyst with the water can lead to localized areas of high and low scavenger concentration. | 1. Monitor Inlet Oxygen: Continuously monitor the dissolved oxygen levels at the inlet to adjust the scavenger dosage accordingly. 2. Improve Injection and Mixing: Ensure the injection point and system hydrodynamics provide thorough and rapid mixing of the chemicals. |
Catalyst Performance Data
The following table summarizes the available quantitative data on the performance of catalysts with this compound. It is important to note that direct comparative studies under identical conditions are limited in publicly available literature.
| Catalyst | Typical Concentration (% by weight of this compound) | Reported Performance Enhancement | Notes |
| Hydroquinone | 0.2 - 20%[3] | Can increase the reaction rate by 10 to 100 times at temperatures below 150°C. | Effectiveness is temperature-dependent. |
| Cobalt | 0.2 - 20%[3] | Generally considered more effective than hydroquinone in some studies.[3] | Specific quantitative data on the rate enhancement factor is not readily available. |
Experimental Protocols
Protocol for Evaluating Catalyst Performance
This protocol outlines a method for comparing the effectiveness of different catalysts in enhancing the oxygen scavenging rate of this compound.
1. Objective: To determine and compare the rate of dissolved oxygen removal by this compound in the presence of different catalysts (e.g., hydroquinone and cobalt) under controlled laboratory conditions.
2. Materials and Equipment:
-
Sealed reaction vessel with ports for sampling and monitoring
-
Dissolved Oxygen (DO) probe and meter
-
pH meter
-
Temperature controller/water bath
-
Stirrer/magnetic stir plate
-
High-purity deionized water
-
This compound solution of known concentration
-
Catalyst solutions (hydroquinone, cobalt salt) of known concentrations
-
Nitrogen gas for deoxygenation
3. Procedure:
-
Prepare Deoxygenated Water: Sparge high-purity deionized water with nitrogen gas until the dissolved oxygen concentration is below a target level (e.g., < 10 ppb).
-
System Setup: Transfer a known volume of the deoxygenated water to the sealed reaction vessel. Maintain a constant temperature using the water bath and ensure gentle, consistent stirring.
-
Baseline Measurement: Record the initial stable dissolved oxygen concentration, pH, and temperature.
-
Introduce Contaminant (Oxygen): Introduce a known amount of oxygen into the vessel to reach a specific starting DO concentration (e.g., by bubbling with air for a short, controlled period).
-
Inject Scavenger and Catalyst: Simultaneously inject a predetermined volume of the this compound solution and the catalyst solution into the vessel.
-
Monitor DO Concentration: Record the dissolved oxygen concentration at regular time intervals (e.g., every 30 seconds or 1 minute) until it stabilizes at a low level.
-
Repeat with Different Catalysts/Concentrations: Repeat steps 3-6 for each catalyst and concentration being evaluated, as well as for an uncatalyzed this compound solution as a control.
-
Data Analysis: Plot the dissolved oxygen concentration as a function of time for each experimental run. Calculate the initial oxygen scavenging rate for each catalyst and compare their performance.
Protocol for Determining Dissolved Oxygen (Winkler Titration)
For precise measurement of dissolved oxygen, especially at low concentrations, the Winkler titration method is a reliable standard.
1. Principle: This method is a titrimetric procedure based on the oxidizing property of dissolved oxygen. Manganous hydroxide (B78521) is added to the sample, which reacts with dissolved oxygen to form a manganese (IV) oxide hydroxide precipitate. Upon acidification in the presence of iodide, the manganese (IV) ion oxidizes the iodide to iodine. The amount of liberated iodine is then determined by titration with a standard sodium thiosulfate (B1220275) solution, which is directly proportional to the initial dissolved oxygen concentration.
2. Reagents:
-
Manganese (II) sulfate (B86663) solution
-
Alkali-iodide-azide reagent
-
Concentrated sulfuric acid
-
Standard sodium thiosulfate solution (0.025 N)
-
Starch indicator solution
3. Procedure:
-
Sample Collection: Carefully collect the water sample in a calibrated glass-stoppered bottle (BOD bottle), ensuring no air bubbles are trapped inside.
-
Fixation: Immediately add 2 mL of manganese (II) sulfate solution and 2 mL of alkali-iodide-azide reagent to the sample, introducing the pipette tips just below the surface of the water.
-
Precipitation: Stopper the bottle, avoiding air bubbles, and mix thoroughly by inverting the bottle several times. Allow the precipitate to settle.
-
Acidification: Add 2 mL of concentrated sulfuric acid, re-stopper, and mix until the precipitate dissolves completely. The solution will turn yellow due to the liberated iodine.
-
Titration: Measure a known volume of the acidified sample into a flask. Titrate with the standard sodium thiosulfate solution until the yellow color becomes pale.
-
Endpoint Determination: Add a few drops of starch indicator solution, which will turn the solution blue. Continue the titration dropwise until the blue color disappears.
-
Calculation: The concentration of dissolved oxygen is calculated based on the volume of titrant used.
Visualizations
Caption: Catalyzed reaction of this compound with oxygen.
Caption: Workflow for evaluating catalyst performance.
References
Technical Support Center: Interference of Primary Amines in Carbohydrazide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the interference of primary amines in carbohydrazide reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound in our applications?
A1: this compound is a highly reactive molecule with two key applications in research and industrial settings. Firstly, it is widely used as an oxygen scavenger in boiler water treatment to prevent corrosion.[1][2] In this context, it reacts with dissolved oxygen to produce harmless nitrogen, water, and carbon dioxide.[3] Secondly, in biochemical and drug development applications, this compound reacts with aldehydes and ketones to form stable hydrazones.[4] This reaction is often used for the derivatization and analysis of carbonyl-containing compounds.
Q2: How do primary amines interfere with this compound reactions?
A2: Primary amines interfere with this compound reactions through a competitive reaction mechanism. Both this compound and primary amines are nucleophiles that can react with carbonyl groups (aldehydes and ketones).[3][5][6] When a primary amine is present in a reaction mixture containing this compound and a carbonyl compound, it will compete with this compound to react with the carbonyl group, forming an imine (Schiff base).[3][5][6] This competition reduces the yield of the desired hydrazone product.
Q3: What is the mechanism of interference?
A3: The interference is a direct competition for the same electrophilic target: the carbonyl carbon of an aldehyde or ketone. Both reactions proceed through a nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond. The relative rates of these two reactions will determine the product distribution.
Troubleshooting Guide
This guide provides solutions to common problems encountered when primary amines interfere with this compound reactions.
| Problem | Possible Cause | Solution |
| Low or no yield of the desired hydrazone product. | Competition from a primary amine. The primary amine in the sample is outcompeting the this compound for the target aldehyde or ketone. | Optimize Reaction pH: Both hydrazone and imine formation are pH-dependent.[3][5] The optimal pH for imine formation is typically around 4-5.[3] While hydrazone formation also proceeds under acidic conditions, the nucleophilicity of the primary amine is significantly reduced at lower pH due to protonation. By adjusting the pH to a slightly more neutral or basic range, you may be able to favor the more nucleophilic this compound reaction. However, at very high pH, the dehydration step for both reactions can be hindered.[5] Careful pH optimization is crucial. Increase this compound Concentration: Le Chatelier's principle can be applied by increasing the concentration of this compound relative to the primary amine. This will shift the reaction equilibrium towards the formation of the hydrazone. Remove the Interfering Primary Amine: If possible, consider pre-treating the sample to remove or protect the primary amine before adding this compound. This could involve techniques like solid-phase extraction or derivatization of the amine with a protecting group. |
| A mixture of hydrazone and imine products is formed. | Similar reaction rates of this compound and the primary amine. The nucleophilicity and concentration of the primary amine are comparable to that of this compound, leading to the formation of both products. | Kinetic Control: Since hydrazines are generally more nucleophilic than primary amines, the formation of the hydrazone is often kinetically favored. Running the reaction at a lower temperature for a shorter duration might favor the faster-forming hydrazone. Selective Detection: If separation of the products is not feasible, utilize an analytical technique that can selectively detect and quantify the hydrazone in the presence of the imine. For example, specific antibodies or enzymes that recognize the hydrazone structure could be employed. |
| Difficulty in quantifying the hydrazone product. | Spectral overlap of hydrazone and imine products. The UV-Vis absorbance spectra of the hydrazone and imine products may overlap, making accurate quantification by spectrophotometry challenging. | Chromatographic Separation: Employ chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to separate the hydrazone and imine products before detection. This will allow for individual quantification. NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool to distinguish and quantify imines and hydrazones in a mixture.[7][8] The chemical shifts of the protons and carbons near the C=N bond are typically different for the two types of compounds.[7][8] Mass Spectrometry: Mass spectrometry (MS) can differentiate the products based on their mass-to-charge ratio, allowing for quantification even if the compounds are not chromatographically separated. |
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Formation from an Aldehyde and this compound
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Dissolve the Aldehyde: Prepare a solution of the aldehyde in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution). The concentration will depend on the specific experiment.
-
Prepare this compound Solution: Prepare a solution of this compound in the same solvent as the aldehyde. A slight molar excess of this compound (e.g., 1.1 to 1.5 equivalents) is often used to drive the reaction to completion.
-
Reaction: Add the this compound solution to the aldehyde solution. The reaction is typically carried out at room temperature, but gentle heating may be required for less reactive carbonyls. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC), HPLC, or NMR.
-
Isolation of Product: Once the reaction is complete, the hydrazone product can be isolated by various methods, including precipitation, crystallization, or column chromatography, depending on its physical properties.
Protocol 2: Mitigating Primary Amine Interference by pH Adjustment
-
Sample Preparation: Prepare the sample containing the aldehyde and the interfering primary amine in a suitable buffer system.
-
pH Screening: Set up a series of small-scale reactions at different pH values (e.g., ranging from pH 4 to 8).
-
This compound Addition: Add a standardized solution of this compound to each reaction.
-
Reaction and Analysis: Allow the reactions to proceed for a set amount of time. Analyze the product mixture from each pH condition using a suitable analytical method (e.g., HPLC or LC-MS) to determine the ratio of hydrazone to imine.
-
Optimization: Identify the pH at which the formation of the desired hydrazone is maximized while the formation of the imine is minimized. Scale up the reaction at this optimal pH.
Visualizations
Caption: Competitive reaction between this compound and a primary amine for an aldehyde or ketone.
Caption: A workflow for troubleshooting low hydrazone yield due to primary amine interference.
References
- 1. An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the electronic structures of imine and hydrazone side-chain functionalities with the aid of 13C and 15N NMR chemical shifts and PM3 calculations. The influence of C=N-substitution on the sensitivity to aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Diacylhydrazine Byproduct Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of diacylhydrazine byproducts during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are diacylhydrazines and in which reactions do they typically form as byproducts?
A1: Diacylhydrazines, also known as 1,2-diacylhydrazines, are molecules characterized by two acyl groups attached to the two nitrogen atoms of a hydrazine (B178648) core (R-C(=O)NH-NH(O=)C-R'). They commonly arise as byproducts in reactions where a mono-substituted hydrazine or a hydrazide is intended to be further functionalized. A primary example is the acylation of a hydrazide to form a specific N-acyl-N'-substituted hydrazine; over-acylation can lead to the diacylhydrazine byproduct. This is a known challenge in peptide chemistry involving hydrazide intermediates and in the synthesis of various heterocyclic compounds where hydrazides are key building blocks.
Q2: What is the primary chemical mechanism leading to the formation of diacylhydrazine byproducts?
A2: The formation of diacylhydrazine byproducts is typically a result of over-acylation. Hydrazine (H₂N-NH₂) has two nucleophilic nitrogen atoms. In the synthesis of a monoacylhydrazine (a hydrazide), one nitrogen atom is acylated. However, the remaining -NH₂ group is still nucleophilic and can react with another acylating agent present in the reaction mixture. This second acylation step results in the formation of the undesired diacylhydrazine. The selectivity for mono-acylation versus di-acylation is a key challenge.[1][2]
Q3: How do reaction conditions influence the formation of these byproducts?
A3: Several reaction parameters can significantly impact the formation of diacylhydrazine byproducts:
-
Stoichiometry: An excess of the acylating agent (e.g., acyl chloride, anhydride) relative to the hydrazine or hydrazide starting material will increase the likelihood of a second acylation event, leading to higher yields of the diacylhydrazine byproduct.
-
Temperature: Higher reaction temperatures can increase the rate of the second acylation, promoting the formation of the diacylhydrazine. Conversely, conducting the reaction at lower temperatures (e.g., 0 °C) can enhance the selectivity for mono-acylation.[3]
-
Rate of Addition: Slow, dropwise addition of the acylating agent can help to maintain a low instantaneous concentration, favoring the mono-acylation reaction and minimizing the di-acylation side reaction.
-
pH and Base: The choice and amount of base used can influence the nucleophilicity of the hydrazine nitrogens. Careful control of pH is crucial, especially in aqueous or protic solvents, to achieve selective acylation.[4]
Q4: Can the choice of reagents help minimize diacylhydrazine formation?
A4: Yes, the choice of acylating agent is critical. Highly reactive acylating agents like acyl chlorides may lead to over-acylation. Using less reactive acylating agents, such as acyl azoles (e.g., acyl imidazoles), can significantly improve the selectivity for mono-acylation, resulting in minimal formation of di- and tri-acylated products.[1] Activated esters are another alternative that can offer better control over the acylation process compared to more reactive species.
Q5: How can I detect the presence of diacylhydrazine byproducts in my reaction mixture?
A5: Diacylhydrazine byproducts can be detected using standard analytical techniques:
-
Thin Layer Chromatography (TLC): Diacylhydrazines will typically have a different polarity compared to the starting materials and the desired mono-acylated product, resulting in a distinct spot on a TLC plate.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction mixture, allowing for the separation and quantification of the desired product and byproducts.
-
Mass Spectrometry (MS): Mass spectrometry can confirm the presence of the diacylhydrazine by identifying its corresponding molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the mono- and di-acylated products based on the chemical shifts and integration of the N-H protons and carbonyl carbons.
Q6: What are common methods to remove diacylhydrazine byproducts?
A6: If diacylhydrazine byproducts do form, they can often be removed through:
-
Chromatography: Column chromatography on silica (B1680970) gel is a common method for separating compounds with different polarities. A carefully selected solvent system can effectively separate the desired product from the diacylhydrazine byproduct.
-
Crystallization/Recrystallization: Differences in solubility between the desired product and the byproduct can be exploited through crystallization. The desired product may selectively crystallize out of a suitable solvent system, leaving the byproduct in the mother liquor.
-
Extraction: A liquid-liquid extraction with an appropriate choice of immiscible solvents and pH adjustment can sometimes be used to selectively separate the products based on their differing solubility and acid/base properties.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High yield of diacylhydrazine byproduct confirmed by LC-MS. | Excess of acylating agent. | Use a 1:1 or slightly less than stoichiometric amount of the acylating agent relative to the hydrazide. |
| Reaction temperature is too high. | Perform the reaction at a lower temperature, for example, 0 °C to 10 °C.[3] | |
| Acylating agent is too reactive. | Consider using a less reactive acylating agent, such as an acyl imidazole (B134444) or an activated ester, to improve selectivity for mono-acylation.[1] | |
| Rapid addition of the acylating agent. | Add the acylating agent dropwise over an extended period to maintain a low concentration in the reaction mixture. | |
| TLC shows a significant byproduct spot with a polarity close to the desired product. | Inefficient separation of structurally similar compounds. | Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution may be necessary. Consider using a different stationary phase, such as basic alumina, if the compounds are acid-sensitive. |
| Co-crystallization of product and byproduct. | Try recrystallization from a different solvent or a mixture of solvents. Seeding the solution with a pure crystal of the desired product may help. | |
| Difficulty in achieving selective mono-acylation in peptide synthesis. | Inappropriate coupling reagents or conditions. | In peptide synthesis involving hydrazides, use coupling conditions known to minimize side reactions. Adjusting the pH of the reaction buffer can improve chemoselectivity.[4] |
| Side reactions with protected amino acids. | Ensure that the protecting groups on amino acid side chains are stable to the reaction conditions and do not interfere with the desired acylation. |
Data on Byproduct Formation
The following table summarizes the influence of key reaction parameters on the formation of diacylhydrazine byproducts. This data is a qualitative summary based on established chemical principles.
| Parameter | Condition Favoring Mono-acylation (Desired Product) | Condition Favoring Di-acylation (Byproduct) |
| Stoichiometry (Acylating Agent : Hydrazide) | ≤ 1:1 | > 1:1 |
| Reaction Temperature | Low (e.g., 0-10 °C) | High (e.g., Room Temperature to Reflux) |
| Rate of Addition of Acylating Agent | Slow / Dropwise | Rapid / Bolus Addition |
| Reactivity of Acylating Agent | Moderate (e.g., Acyl Imidazole, Activated Ester) | High (e.g., Acyl Chloride, Anhydride) |
| Solvent | Aprotic solvents can sometimes offer better control. | Protic solvents may require careful pH control. |
Experimental Protocols
Protocol 1: General Method for Selective Mono-acylation to Minimize Diacylhydrazine Formation
This protocol describes the acylation of a hydrazide using an acyl chloride, with conditions optimized to favor the formation of the mono-acylated product.
Materials:
-
Substituted Hydrazide (1.0 eq)
-
Acyl Chloride (0.95 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the substituted hydrazide (1.0 eq) and the base (TEA or DIPEA, 1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Dissolve the acyl chloride (0.95 eq) in a separate flask with anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled hydrazide solution over a period of 30-60 minutes using a syringe pump or a dropping funnel.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification of a Product Contaminated with Diacylhydrazine Byproduct
This protocol outlines a general procedure for the purification of a desired mono-acylated product from a diacylhydrazine byproduct using column chromatography.
Materials:
-
Crude reaction mixture containing the desired product and diacylhydrazine byproduct.
-
Silica gel (for column chromatography).
-
A suitable solvent system (e.g., Hexane/Ethyl Acetate, DCM/Methanol). The optimal system should be determined by TLC analysis.
Procedure:
-
TLC Analysis: Develop a TLC method that provides good separation between the desired product and the diacylhydrazine byproduct. The byproduct is typically less polar than the mono-acylated product.
-
Column Preparation: Pack a glass column with silica gel using the less polar solvent of your chosen solvent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the solvent system or DCM and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with the less polar solvent. Gradually increase the polarity of the eluent (gradient elution) or use a pre-determined isocratic solvent mixture.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
References
- 1. US5166378A - Selective monoacylation of substituted hydrazines - Google Patents [patents.google.com]
- 2. EP0492839B1 - Selective acylation of hydrazines - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemoselective acylation of fully deprotected hydrazino acetyl peptides. Application to the synthesis of lipopetides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Carbohydrazide: A Safer and Effective Alternative to Hydrazine for Boiler Water Treatment
A comprehensive guide for researchers and industry professionals on the comparative performance of carbohydrazide and hydrazine (B178648) as oxygen scavengers in boiler systems.
In the critical domain of boiler water treatment, the effective removal of dissolved oxygen is paramount to prevent corrosion and ensure the longevity and efficiency of the system. For decades, hydrazine has been the traditional oxygen scavenger of choice. However, its classification as a probable human carcinogen has necessitated the adoption of safer alternatives. This guide provides a detailed comparison of this compound and hydrazine, presenting experimental data, methodologies, and a clear rationale for why this compound is now considered a superior option in terms of both safety and performance.
Executive Summary
This compound has emerged as a leading replacement for hydrazine, offering comparable, and in some conditions, superior oxygen scavenging capabilities without the associated health risks. It is a non-carcinogenic, solid compound that is easier and safer to handle than the highly toxic and volatile liquid hydrazine. Experimental evidence demonstrates that this compound is an effective oxygen scavenger and metal passivator, contributing to the formation of a protective magnetite layer on boiler surfaces. While the theoretical dosage of this compound required for oxygen scavenging is higher than that of hydrazine, its significantly improved safety profile and environmental benefits make it the preferred choice for modern boiler water treatment applications.
Performance Data: this compound vs. Hydrazine
The following table summarizes the key quantitative performance parameters of this compound and hydrazine based on available experimental data.
| Parameter | This compound | Hydrazine | Key Findings & Citations |
| Oxygen Scavenging Efficiency | At 227°-239° F and pH 10.5, 5.0 ppm of this compound achieved 98.7% oxygen removal, comparable to 10.0 ppm of hydrazine achieving 99.2% removal. | At the same conditions, 10.0 ppm of hydrazine resulted in 99.2% oxygen removal. | Data suggests that approximately half the concentration of this compound can achieve similar oxygen removal levels as hydrazine.[1] |
| Metal Passivation | Visual inspection of firerods in an experimental boiler showed this compound to be the most effective metal passivator, resulting in a "dull grey" appearance indicative of a protective oxide layer. | Hydrazine treatment resulted in a "light grey" appearance on the firerods. | Under the tested conditions, this compound demonstrated superior metal passivation capabilities compared to hydrazine.[1] |
| Thermal Stability & Decomposition | Thermally stable up to approximately 135°C (275°F). Above this temperature, it begins to hydrolyze to hydrazine and carbon dioxide. At temperatures exceeding 200°C (392°F), it decomposes into ammonia, nitrogen, and hydrogen.[1][2] | Decomposes at temperatures above 200°C (392°F) to form ammonia, nitrogen, and hydrogen. | This compound's decomposition to hydrazine at higher temperatures means it can still effectively scavenge oxygen throughout the boiler system.[1][2] |
| Iron and Copper Levels in Boiler Water | In a comparative study, the average iron and copper concentrations in boiler water treated with this compound were found to be 17 µg/kg and 4 µg/kg, respectively. | In the same study, the boiler water treated with hydrazine showed average iron and copper concentrations of 19 µg/kg and 6 µg/kg, respectively. | The study indicated that this compound treatment resulted in slightly lower levels of corrosion products (iron and copper) in the boiler water compared to hydrazine.[3] |
| Dosage Rate in a High-Pressure Boiler | A dosing rate of 0.7 mg/kg of this compound was found to be satisfactory for smooth boiler operation. | Not explicitly stated in the comparative study, but the focus was on maintaining a specific residual hydrazine level. | The optimal dosage of this compound was determined by monitoring the residual hydrazine concentration in the feedwater.[3] |
Experimental Protocols
The following methodologies are based on a comparative study conducted by Rahman et al. (2018) in two identical high-pressure boilers to evaluate the performance of this compound against hydrazine.
Objective
To assess the suitability and efficiency of this compound as a safe alternative to hydrazine for oxygen scavenging and corrosion control in high-pressure boilers.
Experimental Setup
-
Boilers: Two identical high-pressure water tube boilers were used.
-
Treatment: Boiler 1 was treated with this compound, while Boiler 2 was treated with hydrazine.
-
Monitoring: Water and steam samples were collected from various points in the boiler system, including the feedwater line, economizer inlet, boiler blowdown, and saturated steam line.
-
Parameters Analyzed: Dissolved oxygen, pH, conductivity, residual oxygen scavenger concentration, and concentrations of iron and copper.
-
Corrosion Assessment: Carbon steel coupons were placed in the boiler drum to evaluate the formation of a protective oxide layer and to determine the rate of corrosion by weight loss.
Procedure
-
Baseline Establishment: Before the trial, both boilers were operated under standard conditions with hydrazine treatment to establish baseline data for water chemistry and corrosion rates.
-
Treatment Implementation:
-
Boiler 1 (this compound): The hydrazine feed was discontinued, and a this compound-based oxygen scavenger was introduced. The initial dosage was based on feedwater oxygen levels and was subsequently optimized by monitoring the residual hydrazine concentration (a decomposition product of this compound) at the economizer inlet.
-
Boiler 2 (Hydrazine): Continued to be treated with hydrazine as the control.
-
-
Sampling and Analysis:
-
Regular grab samples of boiler water and feedwater were collected and analyzed for the parameters listed above.
-
Dissolved oxygen levels were continuously monitored using online analyzers.
-
-
Corrosion Coupon Analysis:
-
The pre-weighed carbon steel coupons were exposed to the boiler water for a specified period.
-
After exposure, the coupons were removed, cleaned according to standard procedures, and re-weighed to determine the weight loss due to corrosion.
-
The surface of the coupons was visually and microscopically examined to assess the characteristics of the protective oxide film.
-
-
Data Evaluation: The data from the this compound-treated boiler was compared with the data from the hydrazine-treated boiler and the baseline data to evaluate its performance in terms of oxygen scavenging, corrosion control, and overall impact on boiler water chemistry.
Rationale for this compound as a Safer Alternative
The primary driver for replacing hydrazine is its significant health and safety concerns. The following diagram illustrates the logical flow of why this compound is the preferred safer alternative.
Caption: Logical flow demonstrating this compound's advantages over hydrazine.
Signaling Pathways and Experimental Workflows
The primary chemical reactions and decomposition pathways for this compound and hydrazine in a boiler system are crucial to understanding their function as oxygen scavengers.
Oxygen Scavenging Reactions
Caption: Oxygen scavenging reactions of this compound and hydrazine.
Thermal Decomposition Pathways
Caption: Thermal decomposition pathways in a boiler environment.
Conclusion
The transition from hydrazine to this compound for boiler water oxygen scavenging represents a significant advancement in industrial safety and environmental responsibility without compromising operational efficiency. The data clearly indicates that this compound is a robust and effective corrosion inhibitor. Its favorable safety profile, ease of handling, and comparable performance make it an ideal choice for researchers, scientists, and drug development professionals seeking to maintain high standards of safety and efficacy in their operations. The adoption of this compound is a proactive step towards a safer and more sustainable approach to boiler water treatment.
References
A Comparative Guide to the Reduction Efficiency of Carbohydrazide and Sodium Borohydride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the selection of an appropriate reducing agent is paramount to achieving desired molecular transformations with high efficiency and selectivity. This guide provides a detailed comparison of two such agents: the well-established sodium borohydride (B1222165) and the less conventionally used carbohydrazide. While sodium borohydride is a cornerstone of organic synthesis for the reduction of aldehydes and ketones, this compound is primarily recognized for its role as an oxygen scavenger. This document aims to objectively compare their performance based on available experimental data, providing a clear perspective on their respective applications, strengths, and limitations.
Sodium Borohydride: The Versatile Standard for Carbonyl Reduction
Sodium borohydride (NaBH₄) is a mild and selective reducing agent, widely employed for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols.[1][2][3] Its ease of handling and compatibility with protic solvents like ethanol (B145695) and methanol (B129727) make it a staple in many synthetic laboratories.[4]
Quantitative Performance Data
The efficiency of sodium borohydride in reducing various carbonyl compounds is well-documented. Below is a summary of its performance with representative substrates.
| Substrate | Product | Solvent | Reaction Time | Yield (%) | Reference |
| 9-Fluorenone (B1672902) | 9-Fluorenol | 95% Ethanol | 15 min | >90 (crude) | [5] |
| 3-Nitroacetophenone | 1-(3-nitrophenyl)ethanol | Methanol | - | High | [6] |
| Benzil | Hydrobenzoin | 95% Ethanol | 10 min | ~66 | [4] |
| Aromatic Ketones (various) | Secondary Alcohols | 95% Ethanol | 15 min | Variable | [5] |
Mechanism of Action
The reduction of a carbonyl compound by sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate by the solvent.[5]
Experimental Protocol: Reduction of 9-Fluorenone
The following protocol is a representative example of a sodium borohydride reduction.
Materials:
-
9-Fluorenone (0.1 g)
-
95% Ethanol (1 mL)
-
Sodium borohydride (20 mg)
-
Water
-
Ice bath
Procedure:
-
Dissolve 0.1 g of 9-fluorenone in 1 mL of 95% ethanol in a suitable flask.
-
Cool the solution in an ice bath to form a fine suspension.[5]
-
Add 20 mg of sodium borohydride to the suspension.[5] The suspended solid should dissolve, and the reaction mixture may warm up.
-
After stirring for 15 minutes, add 1 mL of water.[5]
-
Heat the solution to boiling.
-
Add hot water dropwise until the solution becomes cloudy, indicating saturation.
-
Allow the solution to cool to room temperature, during which the product will crystallize.
-
Collect the crystalline product by vacuum filtration.[5]
This compound: An Emerging Reducing Agent with Niche Applications
This compound (OC(N₂H₃)₂) is primarily known as an oxygen scavenger in high-pressure boiler systems, where it serves as a safer alternative to hydrazine.[7][8][9] Its reducing properties are central to this application, as it reacts with dissolved oxygen to prevent corrosion.[7] While its use as a general reducing agent in organic synthesis is not widely documented, there is evidence of its efficacy in specific transformations, particularly the reduction of nitro and azo compounds.
Quantitative Performance Data
Direct quantitative comparisons of this compound's reduction efficiency for a broad range of functional groups against sodium borohydride are scarce in the literature. However, one study details its use in the reductive cleavage of azo, nitro, and sulfonate compounds for analytical purposes via reaction gas chromatography.
| Substrate Type | Product Type | Reaction Conditions | Efficiency | Reference |
| Azo compounds | Primary amines | High temperature, neat | Fast and quantitative | |
| Nitro compounds | Primary amines | High temperature, neat | Fast and quantitative | |
| Sulfonate compounds | Hydrocarbons | High temperature, neat | Fast and quantitative |
Mechanism of Action: Reduction of Nitro Compounds
The precise mechanism of this compound reduction of nitro compounds in a synthetic context is not extensively detailed. However, it is understood that at high temperatures, this compound decomposes, and these decomposition products are responsible for the reduction. The process likely involves a series of single-electron transfers and hydrogen atom transfers, analogous to reductions with hydrazine.
Experimental Protocol: General Conditions for Reduction
General Conditions:
-
Temperature: High temperatures are required to induce decomposition of the this compound.
-
Solvent: The reductions for analytical purposes were performed neat (without solvent).
-
Catalyst: In its oxygen scavenging applications, catalysts like hydroquinone (B1673460) or cobalt salts can be used to enhance the reaction rate at lower temperatures.[1] It is plausible that similar catalytic systems could be adapted for synthetic applications.
Comparative Summary and Conclusion
The comparison between sodium borohydride and this compound as reducing agents reveals two compounds with distinct and largely non-overlapping areas of application in their current, documented usage.
| Feature | Sodium Borohydride | This compound |
| Primary Substrates | Aldehydes, Ketones | Dissolved Oxygen, Azo compounds, Nitro compounds |
| Reactivity | Mild and selective for carbonyls | Strong reducing agent at high temperatures |
| Typical Solvents | Protic solvents (e.g., ethanol, methanol) | Aqueous systems (for oxygen scavenging), neat (for nitro/azo reduction) |
| Reaction Temperature | Room temperature to reflux | Elevated temperatures required for decomposition and reduction |
| Catalysis | Generally not required | Catalysts (e.g., hydroquinone, cobalt) can be used to lower reaction temperature |
| Safety | Relatively safe to handle | Can be explosive upon heating |
This compound, while a potent reducing agent, is primarily utilized in the specialized field of water treatment for oxygen scavenging. Its application in mainstream organic synthesis is currently limited to specific reductions, such as those of nitro and azo compounds, and lacks the broad substrate scope and well-defined, mild protocols associated with sodium borohydride. For researchers in drug development and other scientific fields, sodium borohydride offers a predictable and reliable tool for carbonyl reductions. The potential of this compound as a broader synthetic reagent remains an area open for future investigation, particularly with the development of catalytic systems that could enable its use under milder conditions.
References
- 1. US4269717A - Boiler additives for oxygen scavenging - Google Patents [patents.google.com]
- 2. atamankimya.com [atamankimya.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use - BLi-T [blitchem.com]
- 9. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: Carbohydrazide Method vs. Lectin Affinity Chromatography for Glycoprotein Quantification by Mass Spectrometry
For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative glycoproteomics, the choice of enrichment methodology is a critical determinant of experimental success. This guide provides an objective comparison of the carbohydrazide method against lectin affinity chromatography for the quantification of glycoproteins via mass spectrometry. By presenting supporting experimental data, detailed methodologies, and clear visual workflows, this document aims to empower informed decisions in the design of glycoproteomic studies.
The this compound method, a chemical enrichment strategy, and lectin affinity chromatography, a bioaffinity-based approach, are two of the most widely employed techniques for the selective isolation of glycoproteins from complex biological samples prior to mass spectrometric analysis. Each method possesses distinct advantages and limitations that influence its suitability for specific research applications. This guide will delve into a quantitative comparison of their performance, provide detailed experimental protocols, and visualize the respective workflows.
Comparative Quantitative Data
A key aspect of selecting a glycoprotein (B1211001) enrichment method is its performance in identifying and quantifying glycoproteins and their sites of glycosylation. A study by Xue et al. (2015b) provides a direct comparison of the hydrazide chemistry and lectin affinity enrichment methods using HepG2 cells. The results of this study are summarized below.[1]
| Performance Metric | This compound Method | Lectin Affinity Chromatography |
| Enrichment Efficiency | 76.7% | 54.6% |
| Identified Glycoproteins | 522 | 825 |
| Identified N-Glycosylation Sites | 1,014 | 1,879 |
These findings highlight a significant trade-off between the two techniques. While the this compound method demonstrates a higher overall enrichment efficiency, lectin affinity chromatography, in this particular study, identified a greater number of both glycoproteins and N-glycosylation sites.[1] This suggests that while the this compound method is more effective at capturing glycoproteins in general, lectin affinity may provide deeper coverage of the glycoproteome, albeit with a lower overall yield.[1] It is important to note that the two methods showed limited complementarity, with a combined analysis only marginally increasing the total number of identified glycoproteins and N-glycosylation sites.[1]
Experimental Protocols
This compound Method for Glycoprotein Enrichment
This protocol outlines the key steps for the enrichment of glycoproteins from a complex protein mixture using the this compound method.
1. Protein Solubilization and Denaturation:
-
Solubilize the protein sample in a denaturing buffer (e.g., 8 M urea (B33335), 100 mM Tris-HCl, pH 8.0).
-
Reduce disulfide bonds using dithiothreitol (B142953) (DTT) at a final concentration of 10 mM for 1 hour at 37°C.
-
Alkylate free sulfhydryl groups with iodoacetamide (B48618) at a final concentration of 20 mM for 30 minutes at room temperature in the dark.
2. Oxidation of Glycans:
-
Dilute the sample to reduce the urea concentration to below 2 M.
-
Add sodium periodate (B1199274) to a final concentration of 10 mM and incubate for 1 hour at room temperature in the dark to oxidize the cis-diol groups of the sugar moieties to aldehydes.
-
Quench the reaction by adding glycerol (B35011) to a final concentration of 20 mM.
3. Coupling to Hydrazide Resin:
-
Equilibrate hydrazide-functionalized beads (e.g., agarose (B213101) or magnetic beads) with a coupling buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5).
-
Add the oxidized glycoprotein sample to the equilibrated hydrazide beads.
-
Incubate for 12-16 hours at room temperature with gentle rotation to allow for the formation of a stable hydrazone bond between the aldehyde groups on the glycans and the hydrazide groups on the beads.
4. Washing and On-Bead Digestion:
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. This typically includes high-salt buffers, urea, and organic solvents.
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) containing a protease such as trypsin.
-
Incubate for 12-16 hours at 37°C to digest the captured glycoproteins into peptides.
5. Release of Formerly N-Glycosylated Peptides:
-
Wash the beads to remove non-glycosylated peptides.
-
To specifically release N-linked glycopeptides, treat the beads with Peptide-N-Glycosidase F (PNGase F), which cleaves the bond between the asparagine residue and the innermost GlcNAc of the N-glycan. This enzymatic release leaves the glycan attached to the bead while releasing the deglycosylated peptide, which now contains an aspartic acid residue at the former glycosylation site.
-
Alternatively, for the analysis of intact glycopeptides, chemical cleavage methods can be employed.
6. Mass Spectrometry Analysis:
-
Collect the released peptides and prepare them for LC-MS/MS analysis.
Lectin Affinity Chromatography for Glycoprotein Enrichment
This protocol provides a general outline for the enrichment of glycoproteins using lectin affinity chromatography. The choice of lectin(s) will depend on the specific glycan structures of interest.
1. Lectin Column Preparation:
-
Select a lectin or a combination of lectins with specificity for the glycan structures of interest (e.g., Concanavalin A for high-mannose structures, Wheat Germ Agglutinin for N-acetylglucosamine and sialic acid).
-
Pack a chromatography column with the chosen lectin-conjugated resin (e.g., Sepharose).
-
Equilibrate the column with a binding buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl2, 1 mM CaCl2, pH 7.4).
2. Sample Loading:
-
Solubilize the protein sample in the binding buffer. It is crucial to use a non-denaturing buffer to maintain the native conformation of the glycoproteins and the binding activity of the lectin.
-
Apply the protein sample to the equilibrated lectin column at a slow flow rate to allow for efficient binding of the glycoproteins to the lectin.
3. Washing:
-
Wash the column extensively with the binding buffer to remove unbound proteins. The washing process should be monitored (e.g., by UV absorbance at 280 nm) until the baseline returns to zero.
4. Elution:
-
Elute the bound glycoproteins from the column using a competitive sugar solution. The specific sugar and its concentration will depend on the lectin used (e.g., methyl-α-D-mannopyranoside for Concanavalin A).
-
Alternatively, elution can be achieved by changing the pH or ionic strength of the buffer, although this can be harsher and may denature the proteins.
5. Sample Preparation for Mass Spectrometry:
-
The eluted glycoprotein fraction can be subjected to in-solution tryptic digestion.
-
The resulting peptide mixture is then desalted and prepared for LC-MS/MS analysis.
Method Workflows
To visually represent the experimental processes, the following diagrams have been generated using the DOT language.
Caption: Workflow of the this compound method for glycoprotein enrichment.
References
A Head-to-Head Comparison: Carbohydrazide vs. Other Zero-Length Crosslinkers for In-Depth Protein Analysis
For researchers, scientists, and drug development professionals navigating the complexities of protein interactions, the choice of crosslinking chemistry is paramount. This guide provides a comprehensive comparison of carbohydrazide and other prominent zero-length crosslinkers, offering a deep dive into their mechanisms, applications, and performance backed by experimental data. Our goal is to empower you with the knowledge to select the optimal tool for your specific research needs, ensuring the integrity and accuracy of your findings.
Zero-length crosslinkers are invaluable reagents in structural biology and proteomics, creating covalent bonds between interacting amino acid residues without introducing a spacer arm. This provides highly precise distance constraints for mapping protein-protein interactions, defining binding interfaces, and elucidating the architecture of protein complexes.[1][2] Among these, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) is the most widely used system for directly coupling carboxyl and amine groups.[1][3] this compound, while also utilized in crosslinking workflows, operates through distinct chemical principles, primarily targeting carbonyl groups or acting as a short linker between two carboxyls.
Understanding the Chemistries: Distinct Mechanisms of Action
The fundamental difference between this compound and crosslinkers like EDC/NHS lies in their reactive targets and the nature of the bond they form.
This compound: A Versatile Tool for Carbonyl and Carboxyl Group Linkage
This compound is a homobifunctional reagent with a hydrazide group at each end. Its primary application in protein studies involves the crosslinking of glycoproteins. This is a two-step process that begins with the gentle oxidation of the sugar moieties (glycans) on the protein surface using sodium periodate (B1199274) (NaIO₄) to create reactive aldehyde groups. This compound then reacts with these aldehydes to form stable hydrazone bonds, effectively crosslinking glycoproteins or conjugating them to other molecules.[4]
Alternatively, this compound and other dihydrazides can be used to link two carboxylic acid residues (aspartate or glutamate) on one or more proteins. This method, however, is not a direct "zero-length" crosslinking of the proteins themselves. It requires the pre-activation of the carboxyl groups using EDC. The activated carboxyls then react with the hydrazide groups of this compound, which acts as a short spacer between the two acidic residues.[4]
EDC/NHS: The Quintessential Zero-Length Crosslinker
The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is a true zero-length crosslinking system.[1][3] The mechanism proceeds in two main steps:
-
Activation of Carboxyl Groups: EDC reacts with the carboxyl groups of aspartic acid, glutamic acid, or the C-terminus of a protein to form a highly reactive but unstable O-acylisourea intermediate.[1]
-
Amide Bond Formation: This intermediate can then directly react with a primary amine (from a lysine (B10760008) residue or the N-terminus of a nearby protein) to form a stable amide bond. The addition of NHS or Sulfo-NHS significantly improves the efficiency of this reaction by converting the unstable O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[5] This two-step approach allows for more controlled and efficient crosslinking.[5]
Performance Comparison: this compound vs. EDC/NHS
The choice between this compound and EDC/NHS depends on the specific application, the nature of the target proteins, and the desired outcome of the experiment.
| Feature | This compound | EDC/NHS | Other Zero-Length Crosslinkers (e.g., DCC) |
| Mechanism | Reacts with aldehydes (on oxidized glycoproteins) or links two EDC-activated carboxyl groups. | Directly couples carboxyl and amine groups. | Similar to EDC but often used in non-aqueous environments. |
| Spacer Arm Length | ~5.1 Å (when linking two carboxyls) | 0 Å | 0 Å |
| Target Residues | Aldehydes (from oxidized sugars), Asp, Glu (via EDC activation) | Asp, Glu, C-terminus & Lys, N-terminus | Asp, Glu, C-terminus & Lys, N-terminus |
| Reaction pH | Hydrazone formation: pH 5-7; EDC-activation: pH 4.5-6.0 | Activation: pH 4.5-7.2; Amine reaction: pH 7-8 | Varies depending on the specific reagent. |
| Reaction Time | Hydrazone formation: 2-4 hours to overnight; EDC-activation: minutes to hours | 15 minutes to 2 hours | Varies. |
| Specificity | High for aldehydes; dependent on EDC for carboxyls. | High for carboxyl and amine groups in close proximity. | High for target functional groups. |
| Side Reactions | Potential for side reactions if EDC is used for activation. | Hydrolysis of the active intermediate; potential for protein polymerization.[6] | Formation of insoluble byproducts (e.g., dicyclohexylurea with DCC). |
| Applications | Crosslinking glycoproteins, conjugating molecules to glycoproteins, linking acidic protein domains. | Mapping protein-protein interactions, studying protein conformation, creating stable protein conjugates. | Primarily in organic synthesis and manufacturing of NHS-ester reagents.[6] |
Experimental Protocols
Detailed methodologies are crucial for successful crosslinking experiments. Below are representative protocols for the different crosslinking strategies.
Protocol 1: Crosslinking of Glycoproteins using Periodate Oxidation and this compound
This protocol is designed for the specific crosslinking of glycoproteins.
Materials:
-
Glycoprotein (B1211001) of interest
-
Sodium meta-periodate (NaIO₄)
-
This compound
-
Oxidation Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)
-
Coupling Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.0)
-
Quenching solution (e.g., 1 M glycerol)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the glycoprotein in Oxidation Buffer to a final concentration of 1-10 mg/mL.
-
Oxidation: Add NaIO₄ to the glycoprotein solution to a final concentration of 10 mM. Incubate the reaction in the dark for 30 minutes at room temperature.
-
Quenching: Stop the oxidation reaction by adding glycerol (B35011) to a final concentration of 20 mM and incubate for 5 minutes.
-
Purification: Remove excess periodate and quenching reagent by passing the solution through a desalting column equilibrated with Coupling Buffer.
-
Crosslinking: Prepare a 100 mM stock solution of this compound in Coupling Buffer. Add the this compound solution to the oxidized glycoprotein to a final concentration of 10-50 mM.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other appropriate methods.
Protocol 2: EDC/NHS Crosslinking of Proteins
This protocol describes a general method for crosslinking proteins using EDC and NHS.
Materials:
-
Proteins of interest
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or hydroxylamine)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein(s) to be crosslinked in Activation Buffer at a concentration of 1-10 mg/mL.
-
Activation: Add EDC and NHS (or Sulfo-NHS) to the protein solution. A common starting point is a final concentration of 2-10 mM EDC and 5-25 mM NHS.
-
Incubation: Incubate the reaction for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Buffer Exchange (Optional but Recommended): Remove excess EDC and byproducts by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer. This step helps to control the reaction and minimize side products.
-
Crosslinking: If a second protein is to be crosslinked, add it to the activated protein solution. Adjust the pH to 7.2-8.0 if necessary. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other appropriate techniques.[7]
Visualizing the Workflows and Mechanisms
To further clarify the processes, the following diagrams illustrate the experimental workflows and chemical reactions.
Caption: Experimental workflows for this compound and EDC/NHS crosslinking.
Caption: Simplified chemical reaction mechanisms.
Conclusion: Selecting the Right Tool for the Job
Both this compound and EDC/NHS are powerful tools for protein crosslinking, but their applications are distinct.
-
This compound is the reagent of choice for studying glycoproteins and their interactions, offering high specificity for oxidized sugar moieties. It can also be employed as a short linker to connect two acidic residues in proteins, provided they are first activated by EDC.
-
EDC/NHS remains the gold standard for true zero-length crosslinking of proteins, directly and efficiently coupling carboxyl and amine groups. This makes it ideal for high-resolution mapping of protein-protein interaction sites and for creating stable, direct conjugates.
Ultimately, a thorough understanding of the chemistry, the nature of the proteins under investigation, and the specific research question will guide the selection of the most appropriate crosslinking strategy. By leveraging the strengths of each method, researchers can gain deeper insights into the intricate world of protein interactions.
References
- 1. New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes | Springer Nature Experiments [experiments.springernature.com]
- 4. Intra-molecular cross-linking of acidic residues for protein structure studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Protein Dynamics in Solution by Quantitative Crosslinking/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Carbohydrazide and DEHA as Oxygen Scavengers in High-Pressure Boilers
For Researchers, Scientists, and Drug Development Professionals
In the meticulous environment of high-pressure boiler systems, the control of dissolved oxygen is paramount to prevent corrosion and ensure operational integrity. The choice of an oxygen scavenger is critical, with performance, safety, and impact on water chemistry being key considerations. This guide provides an objective comparison of two prominent non-carcinogenic oxygen scavengers: Carbohydrazide and Diethylhydroxylamine (DEHA). The information herein is supported by experimental data to aid in the selection of the most suitable agent for specific high-pressure boiler applications.
Performance Comparison: this compound vs. DEHA
This compound and DEHA are both effective organic oxygen scavengers that offer significant advantages over traditional hydrazine (B178648) by providing enhanced safety profiles. Their performance characteristics, however, differ in several key aspects, from reaction kinetics to their impact on the boiler's water chemistry.
This compound is recognized for its direct and efficient reaction with oxygen, even at lower temperatures. Its primary reaction yields harmless byproducts: nitrogen, water, and carbon dioxide. At elevated temperatures, typically above 180°C (356°F), this compound can decompose to form hydrazine, which then also acts as an oxygen scavenger. This dual mechanism contributes to its effectiveness across a range of boiler conditions.
DEHA (Diethylhydroxylamine) is a volatile oxygen scavenger, a property that allows it to be carried over with steam, providing protection throughout the entire steam-condensate circuit. It is known for its metal passivation capabilities, forming a protective magnetite layer on steel surfaces. DEHA's reaction with oxygen is generally slower than that of this compound at lower temperatures but becomes more effective as the temperature and pH increase.
Quantitative Performance Data
The following tables summarize the key quantitative performance parameters of this compound and DEHA based on available experimental data.
| Parameter | This compound | DEHA (Diethylhydroxylamine) | Source(s) |
| Oxygen Scavenging Reaction | (NH₂NH)₂CO + 2O₂ → 2N₂ + 3H₂O + CO₂ | 4(C₂H₅)₂NOH + 9O₂ → 8CH₃COOH + 2N₂ + 6H₂O | [1] |
| Thermal Decomposition | Begins around 180°C (356°F) to form Hydrazine (N₂H₄) and Carbon Dioxide (CO₂) | Stable up to approximately 282°C (540°F); decomposes to diethylamine, ethylmethylamine, and eventually ammonia. | [1][2] |
| Reaction Kinetics Ranking (Initial Rate) | Faster than DEHA | Slower than this compound | [3] |
| Optimal pH for Reaction | Effective over a broad pH range | More effective at higher pH (e.g., pH > 8.5) | [2] |
| Passivation | Contributes to the formation of a passive magnetite (Fe₃O₄) layer. | Promotes the formation of a protective magnetite (Fe₃O₄) layer. | [4] |
| Volatility | Volatile | Volatile, providing protection in the steam-condensate system. | [5] |
| Water Chemistry Parameter | Effect of this compound | Effect of DEHA | Source(s) |
| pH | Can cause a slight decrease in pH due to the formation of carbonic acid from CO₂. | Can cause an increase in pH due to the formation of amines from its decomposition. | [1][3] |
| Conductivity | Can increase conductivity due to the formation of CO₂ and its subsequent dissociation. | Can increase conductivity due to the formation of organic acids (e.g., acetic acid) and amines. | [1][3] |
| Total Dissolved Solids (TDS) | Does not directly contribute to TDS. | Does not directly contribute to TDS. | [6] |
| Corrosion Products (Iron/Copper) | Shown to effectively reduce iron and copper levels in feedwater. | Effective in reducing corrosion, indicated by low iron levels. | [7] |
Experimental Protocols
The evaluation of oxygen scavenger performance is crucial for determining their efficacy under specific operational conditions. The following outlines a general experimental protocol for a comparative study in a high-pressure water loop, incorporating standard analytical methods.
High-Pressure Water Loop Test System
A closed-loop system capable of simulating the temperature, pressure, and flow conditions of a high-pressure boiler is utilized. The loop should be constructed from materials representative of boiler systems (e.g., carbon steel). Key components include a high-pressure pump, a heating section, a cooling section, and sampling points before and after the injection of the oxygen scavenger.
Water Chemistry Control and Monitoring
-
Deaeration: The feedwater is initially deaerated to a low dissolved oxygen level (e.g., < 10 ppb).
-
Chemical Injection: A precise concentration of the oxygen scavenger (this compound or DEHA) is injected into the feedwater.
-
Online Monitoring: Continuous monitoring of the following parameters is essential:
-
Dissolved Oxygen (DO) at the inlet and outlet of the test section.
-
pH and Conductivity.
-
Oxidation-Reduction Potential (ORP).
-
-
Grab Sampling: Water samples are collected at regular intervals for detailed analysis.
Analytical Methods
The following standard methods are recommended for the analysis of water samples:
-
Dissolved Oxygen: Electrochemical sensors (e.g., amperometric or luminescent dissolved oxygen sensors).
-
pH and Conductivity: Standard electrochemical probes.
-
Chloride and Sulfate: Ion Chromatography (as per ASTM D512 ).[8]
-
Silica: Colorimetric methods (as per ASTM D859 ).[9]
-
Iron and Copper: Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
Residual Oxygen Scavenger:
-
Total Dissolved Solids (TDS): Gravimetric methods (as per ASTM D1888 ).
Corrosion Assessment
-
Corrosion Coupons: Pre-weighed coupons of boiler materials (e.g., carbon steel) are inserted into the test loop. The weight loss over a defined period is used to calculate the corrosion rate.
-
Electrochemical Monitoring: Techniques such as Linear Polarization Resistance (LPR) can be used for real-time corrosion rate monitoring.
-
Surface Analysis: After the experiment, the surface of the corrosion coupons is analyzed using techniques like Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) to examine the morphology and composition of the protective oxide layer.
Visualizing the Chemistry and Process
To better understand the chemical behavior of these oxygen scavengers and the experimental approach to their evaluation, the following diagrams are provided.
References
- 1. content.ampp.org [content.ampp.org]
- 2. ionxchng.com [ionxchng.com]
- 3. cris.vtt.fi [cris.vtt.fi]
- 4. marinecare.nl [marinecare.nl]
- 5. Best Types of Boiler Oxygen Scavengers - Chardon Labs [chardonlabs.com]
- 6. Boiler Water Oxygen Scavengers - Sulphite, Tannin, DEHA, this compound [accepta.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound Boiler Water Test Kits | CHEMetrics [chemetrics.com]
- 11. DEHA Test Methods for Boiler Water Treatment | CHEMetrics [chemetrics.com]
A Head-to-Head Battle for Oxygen Removal: Carbohydrazide vs. Erythorbic Acid
In the critical pursuit of preventing oxidative degradation in various industrial and scientific applications, the selection of an effective oxygen scavenger is paramount. Among the array of available options, carbohydrazide and erythorbic acid have emerged as prominent contenders, each with distinct chemical properties and operational efficiencies. This guide provides a comprehensive comparison of their efficacy in oxygen removal, supported by available experimental data, detailed protocols, and visual representations of their chemical pathways and evaluation workflows.
Executive Summary
This compound and erythorbic acid are both effective oxygen scavengers, but their performance is dictated by different operational parameters. This compound is a volatile oxygen scavenger that is highly effective at elevated temperatures, making it a common choice for high-pressure boiler systems.[1] Its reaction with oxygen is reportedly faster than that of erythorbic acid. Erythorbic acid, a stereoisomer of ascorbic acid, is a non-volatile, food-grade antioxidant that demonstrates strong performance at alkaline pH levels.[2] The choice between the two is therefore highly dependent on the specific application, including temperature, pH, and regulatory requirements.
Performance Data: A Comparative Analysis
While direct, side-by-side quantitative data under identical conditions is limited in publicly available literature, a qualitative comparison of their initial reaction rates for oxygen scavenging has been reported as follows: This compound > Erythorbic Acid .
The following tables summarize the performance characteristics of each oxygen scavenger based on available studies.
Table 1: Performance Characteristics of this compound as an Oxygen Scavenger
| Parameter | Value / Observation | Conditions / Notes | Source |
| Reaction Rate | Relatively slow at low temperatures, increases with temperature. | At higher temperatures, it decomposes to hydrazine, which is also an oxygen scavenger.[1] | [1] |
| Optimal Temperature | Effective over a wide range of temperatures to which boiler water is subjected.[3] | Thermally stable up to 300°C.[4] | [3][4] |
| Optimal pH | Typically used in alkaline conditions found in boiler feedwater. | The reaction product, carbon dioxide, can form carbonic acid, potentially lowering the pH.[1] | [1] |
| Reaction Products | Nitrogen, Water, Carbon Dioxide. | These volatile byproducts do not contribute to dissolved solids in the system.[3][4] | [3][4] |
| Metal Passivation | Contributes to the formation of a passivating metal oxide film. | This provides an additional layer of corrosion protection.[5] | [5] |
| Toxicity | Considered a safer alternative to hydrazine. | Not classified as a carcinogen. | [4] |
Table 2: Performance Characteristics of Erythorbic Acid as an Oxygen Scavenger
| Parameter | Value / Observation | Conditions / Notes | Source |
| Reaction Rate | Slower than this compound. | Can be enhanced by the presence of catalysts such as transition metal ions. | [6] |
| Optimal Temperature | Effective at ambient and moderately elevated temperatures. | Data available for 20°C and 50°C.[7] | [7] |
| Optimal pH | Performance is highly dependent on pH; strong performance at pH 9 and 11. | Insufficient oxygen removal at pH 6.[2] | [2] |
| Reaction Products | Dehydroascorbic acid and further oxidation products. | Final products are water and carbon dioxide.[1] | [1][6] |
| Metal Passivation | Can passivate steel and copper surfaces. | Converts undesirable hematite (B75146) to a protective magnetite layer.[1] | [1] |
| Toxicity | Food-grade antioxidant (E315). | A stereoisomer of Vitamin C. |
Chemical Mechanisms of Oxygen Removal
The efficacy of these scavengers lies in their chemical reactions with dissolved oxygen, which are illustrated below.
Experimental Protocols for Efficacy Evaluation
To quantitatively assess the performance of oxygen scavengers, a standardized experimental protocol is crucial. The following outlines a general methodology for such an evaluation.
Objective: To determine and compare the oxygen scavenging efficacy of this compound and erythorbic acid under controlled laboratory conditions.
Materials and Equipment:
-
High-purity water, deaerated
-
This compound
-
Erythorbic acid
-
pH buffer solutions
-
Dissolved oxygen (DO) meter with a high-precision probe
-
Sealed reaction vessel with ports for sampling and injection
-
Magnetic stirrer and stir bar
-
Constant temperature water bath
-
Syringes for injection of scavenger solutions
-
Data logging software
Experimental Workflow:
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound and erythorbic acid of known concentrations in deaerated, high-purity water.
-
System Setup: Fill the reaction vessel with a known volume of deaerated water. Place the vessel in the constant temperature water bath and allow the temperature to equilibrate.
-
Initial Conditions: Adjust the pH of the water to the desired level using appropriate buffers. Begin stirring at a constant rate.
-
Oxygenation: If necessary, introduce a controlled amount of air or oxygen to achieve a specific initial dissolved oxygen concentration.
-
Initiation of Scavenging: Once the initial DO level is stable, inject a precise volume of the oxygen scavenger stock solution into the vessel to achieve the target concentration.
-
Data Acquisition: Immediately start recording the dissolved oxygen concentration over time using the DO meter and data logging software. Continue monitoring until the DO level stabilizes or reaches a predetermined endpoint.
-
Data Analysis: Plot the dissolved oxygen concentration as a function of time. From this data, the initial reaction rate and the overall oxygen removal efficiency can be calculated.
-
Repeatability: Repeat the experiment under different conditions (e.g., varying temperature, pH, and scavenger concentration) to fully characterize the performance of each scavenger.
Conclusion
Both this compound and erythorbic acid offer viable solutions for oxygen removal, with their optimal performance being dictated by the specific chemical and physical environment of the application. This compound's volatility and high-temperature efficacy make it well-suited for industrial boiler systems, while erythorbic acid's non-volatile, food-grade nature and effectiveness in alkaline conditions present advantages in other areas. A thorough evaluation of the operational parameters and desired outcomes is essential for selecting the most appropriate oxygen scavenger.
References
- 1. marinecare.nl [marinecare.nl]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. This compound As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use - BLi-T [blitchem.com]
- 5. atamankimya.com [atamankimya.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Safer, More Stable Alternative: Comparing Carbohydrazide and Sodium Cyanoborohydride for Reductive Amination
For researchers, scientists, and drug development professionals, the synthesis of amines via reductive amination is a cornerstone of molecular construction. The choice of reducing agent is critical, directly influencing reaction efficiency, safety, and scalability. While sodium cyanoborohydride (NaBH₃CN) has long been a common choice for one-pot reductive aminations, concerns over its high toxicity have prompted a search for safer alternatives. This guide provides an objective comparison of carbohydrazide and sodium cyanoborohydride, presenting their distinct advantages and disadvantages supported by available data and experimental insights.
The primary advantage of this compound lies in its significantly improved safety profile. Unlike sodium cyanoborohydride, which can release highly toxic hydrogen cyanide gas, particularly under acidic conditions, this compound and its byproducts are considered less hazardous. This distinction is crucial in both laboratory and large-scale production environments where operator safety and waste disposal are paramount.
Beyond safety, the reaction pathways of these two reagents differ fundamentally, impacting their application and workflow. Sodium cyanoborohydride is favored for its ability to selectively reduce iminium ions in the presence of aldehydes and ketones, making it ideal for one-pot reactions.[1][2] In contrast, this compound reacts with carbonyl compounds to form a highly stable hydrazone intermediate. This stability circumvents the rapid hydrolysis often seen with imine intermediates, a common issue in aqueous environments.[3][4] However, this stability necessitates a two-step process to arrive at the final saturated amine: formation of the hydrazone, followed by its reduction.
Performance and Yield: A Comparative Overview
Direct, side-by-side quantitative comparisons of the entire reductive amination process for both reagents on the same substrates are limited in published literature. However, by collating data from various studies, we can construct an indicative performance comparison.
Sodium cyanoborohydride is well-documented to provide good to excellent yields in one-pot reductive aminations. For instance, the reaction of benzaldehyde (B42025) with ethylamine (B1201723) in the presence of NaBH₃CN has been reported to yield N-ethylbenzylamine at 91%.[5] Similarly, the synthesis of N,N-dimethylcyclohexylamine from cyclohexanone (B45756) and dimethylamine (B145610) using NaBH₃CN proceeds with high yield.[6]
Data Presentation: this compound vs. Sodium Cyanoborohydride
| Feature | This compound | Sodium Cyanoborohydride |
| Reaction Type | Typically a two-step process (Hydrazone formation then reduction) | One-pot reductive amination |
| Intermediate | Stable carbohydrazone | Unstable iminium ion |
| Safety Profile | Significantly lower toxicity; not a cyanide source[5][7] | High toxicity; potential for HCN release[8] |
| Selectivity | Forms stable hydrazone, reduction is a separate step | Selectively reduces iminium ions over carbonyls[1][2] |
| Indicative Yield | Hydrazone formation: ~90%[3][4]. Overall yield depends on reduction step. | Benzaldehyde -> N-ethylbenzylamine: 91%[5] |
| Workflow | Two distinct reaction and workup steps | Single reaction and workup |
| Stability of Intermediate | High stability of hydrazone, allows for isolation[3][4] | Low stability of imine, requires in-situ reduction |
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Cyanoborohydride
This protocol is a general guideline for the direct reductive amination of an aldehyde with a primary amine.
Materials:
-
Aldehyde (e.g., Benzaldehyde) (1.0 equiv)
-
Primary Amine (e.g., Ethylamine) (1.2 equiv)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv)
-
Methanol (B129727) (as solvent)
-
Glacial Acetic Acid (to adjust pH)
-
Dichloromethane (B109758) (for extraction)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Stir plate and stir bar
-
Round bottom flask
-
Apparatus for extraction and filtration
Procedure:
-
In a round bottom flask, dissolve the aldehyde (1.0 equiv) and the amine (1.2 equiv) in methanol.
-
Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid while stirring.
-
In a well-ventilated fume hood, add the sodium cyanoborohydride (1.5 equiv) portion-wise to the stirred solution. Gas evolution may be observed.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous mixture with dichloromethane (3 x volume of methanol).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude amine product.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Two-Step Reductive Amination using this compound and Sodium Borohydride (B1222165)
This protocol outlines the formation of a carbohydrazone followed by its reduction to the corresponding substituted hydrazine (B178648).
Step A: Formation of the Carbohydrazone
Materials:
-
Aldehyde (e.g., Benzaldehyde) (1.0 equiv)
-
This compound (1.0 equiv)
-
Ethanol (B145695) (as solvent)
-
Glacial Acetic Acid (catalytic amount)
-
Stir plate and stir bar
-
Round bottom flask with reflux condenser
Procedure:
-
Dissolve the this compound (1.0 equiv) in ethanol in a round bottom flask. Gentle heating may be required.
-
Add the aldehyde (1.0 equiv) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC for the disappearance of the aldehyde.
-
Cool the reaction mixture to room temperature. The carbohydrazone product may precipitate.
-
Collect the solid product by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography.
Step B: Reduction of the Carbohydrazone
Materials:
-
Carbohydrazone from Step A (1.0 equiv)
-
Sodium Borohydride (NaBH₄) (2.0-3.0 equiv)
-
Methanol or Ethanol (as solvent)
-
Stir plate and stir bar
-
Round bottom flask
Procedure:
-
Suspend the carbohydrazone (1.0 equiv) in methanol or ethanol in a round bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add sodium borohydride (2.0-3.0 equiv) in small portions to the stirred suspension.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully add water to quench the excess sodium borohydride.
-
Concentrate the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude substituted hydrazine product.
-
Purify as necessary by column chromatography.
Signaling Pathways and Experimental Workflows
Caption: Comparative reaction pathways for reductive amination.
Caption: High-level experimental workflows.
Conclusion
The choice between this compound and sodium cyanoborohydride for reductive amination hinges on a trade-off between reaction efficiency and safety. Sodium cyanoborohydride offers the convenience of a one-pot procedure with generally high yields. However, its significant toxicity is a major drawback that requires stringent handling and disposal protocols.
This compound presents a much safer alternative, a critical consideration in modern drug development and manufacturing. While it typically requires a two-step process, the high stability of the hydrazone intermediate can be advantageous, allowing for purification at an intermediate stage and potentially leading to cleaner final products. The efficiency of both the hydrazone formation and its subsequent reduction suggests that the overall yields can be competitive.
For applications where safety is a primary concern and a two-step workflow is acceptable, this compound is a compelling alternative to sodium cyanoborohydride for the synthesis of amine-containing molecules. Further optimization of the hydrazone reduction step could enhance the overall efficiency of this safer pathway.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of oligosaccharide labeling employing reductive amination and hydrazone formation chemistries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Performance Analysis of Commercial Carbohydrazide-Based Oxygen Scavengers
For Researchers, Scientists, and Drug Development Professionals
In industrial water treatment, particularly in boiler feedwater systems, the removal of dissolved oxygen is critical to prevent corrosion and ensure operational efficiency. While various chemical oxygen scavengers are available, carbohydrazide-based formulations have gained prominence as a safer and effective alternative to traditional hydrazine (B178648). This guide provides a comparative overview of the performance of different commercial this compound-based oxygen scavengers, supported by available experimental data and detailed methodologies for performance evaluation.
Performance Comparison of Oxygen Scavengers
The selection of an appropriate oxygen scavenger depends on several factors including operating temperature, pressure, water chemistry, and safety requirements. The following table summarizes the performance characteristics of this compound in comparison to other commonly used oxygen scavengers. It is important to note that performance of commercial formulations may vary due to the presence of catalysts and other proprietary additives.
| Feature | This compound-Based | Diethylhydroxylamine (DEHA) | Hydrazine | Sodium Sulfite |
| Oxygen Scavenging Efficiency | High; can be more effective than hydrazine at lower temperatures.[1] | Good, with reaction rates dependent on pH and temperature.[2] | High, especially at elevated temperatures. | Very high and rapid, especially when catalyzed. |
| Reaction Byproducts | Nitrogen, Water, Carbon Dioxide.[3][4] | Nitrogen, Water, Acetic Acid, Ammonia (B1221849).[2] | Nitrogen, Water, Ammonia. | Sodium Sulfate. |
| Contribution to TDS | No (volatile).[3][5] | Yes (acetate formation).[2] | No (volatile). | Yes. |
| Metal Passivation | Yes, forms a protective magnetite layer.[2][3] | Yes, passivates both steel and copper surfaces.[2] | Yes, forms a protective magnetite layer. | No. |
| Thermal Stability | Decomposes to hydrazine at higher temperatures (>150-200°C).[2][3] | Decomposes at temperatures above 540°F. | Decomposes to ammonia at high temperatures. | Stable at boiler operating temperatures. |
| Safety Profile | Considered a safer alternative to hydrazine; not classified as a carcinogen.[3][4] | Low toxicity compared to hydrazine. | Toxic and a suspected carcinogen.[6] | Generally considered safe to handle. |
| Commercial Products | NALFLEET™ 9-002[7], CB29 / AT-2565[8] | Various suppliers | Various suppliers | Various suppliers |
Quantitative Performance Data
Direct comparative studies of different commercial this compound formulations are not widely published. However, a patent provides data on the oxygen removal efficiency of a this compound formulation compared to hydrazine under specific experimental conditions.
Table 1: Comparison of Oxygen Removal Efficiency of this compound vs. Hydrazine [1]
| Scavenger | Scavenger:O₂ Ratio (ppm/ppm) | Initial O₂ (ppm) | Final O₂ (ppm) | % O₂ Removal |
| Catalyzed Hydrazine | 9.9 / 1 | 7.4 | 0.06 | 99.2 |
| 1.0 / 1 | 7.4 | 2.02 | 72.7 | |
| Hydrazine | 10.0 / 1 | 7.4 | 0.06 | 99.2 |
| 0.9 / 1 | 7.4 | 2.18 | 70.5 | |
| Catalyzed this compound | 5.0 / 1 | 7.7 | 0.10 | 98.7 |
| 0.55 / 1 | 7.7 | 3.50 | 54.5 | |
| This compound | 5.0 / 1 | 7.7 | 0.10 | 98.7 |
| 0.5 / 1 | 7.7 | 3.28 | 57.4 |
Experimental Conditions: Water temperature maintained at approximately 227°-239° F (108°-115° C) and pH at about 10.5.[1]
This data indicates that at the given conditions, this compound can achieve comparable oxygen removal to hydrazine, although at different scavenger-to-oxygen ratios.
Experimental Protocols
To facilitate independent comparative studies, the following detailed methodologies for key experiments are provided.
Determination of Oxygen Scavenging Efficiency
This protocol outlines a method to determine the effectiveness of an oxygen scavenger by measuring the reduction in dissolved oxygen over time.
Objective: To quantify the rate and extent of dissolved oxygen removal by a this compound-based oxygen scavenger.
Materials:
-
High-pressure reactor or autoclave with sampling capabilities.
-
Dissolved Oxygen (DO) meter (electrochemical or optical).[9][10]
-
Temperature and pH probes.
-
Syringes and filters for sample collection.
-
Test water with a known initial dissolved oxygen concentration (e.g., deionized water saturated with air).
-
Commercial this compound-based oxygen scavenger solution of known concentration.
-
Nitrogen gas for deaeration (optional).
Procedure:
-
System Preparation:
-
Clean the reactor vessel thoroughly.
-
Fill the reactor with a known volume of the test water.
-
If necessary, deaerate the water with nitrogen to achieve a specific starting DO level.
-
-
Initial Measurements:
-
Measure and record the initial dissolved oxygen concentration, temperature, and pH of the water.
-
-
Scavenger Addition:
-
Inject a predetermined volume of the oxygen scavenger solution into the reactor to achieve the desired dosage (e.g., based on stoichiometric ratio or manufacturer's recommendation).
-
-
Reaction and Sampling:
-
Start the reactor's agitator and heating system to maintain the desired experimental temperature and pressure.
-
Collect water samples at regular time intervals (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Dissolved Oxygen Measurement:
-
Data Analysis:
-
Plot the dissolved oxygen concentration as a function of time.
-
Calculate the oxygen scavenging rate and the total percentage of oxygen removed.
-
Evaluation of Metal Passivation
This protocol provides a method to assess the ability of the oxygen scavenger to form a protective oxide layer on metal surfaces.
Objective: To visually and analytically evaluate the formation of a passivating magnetite layer on steel coupons.
Materials:
-
High-pressure, high-temperature (HPHT) autoclave.
-
Pre-weighed and cleaned carbon steel coupons.
-
Test water representative of boiler feedwater.
-
This compound-based oxygen scavenger.
-
Scanning Electron Microscope (SEM) and X-ray Diffraction (XRD) for surface analysis.
Procedure:
-
Coupon Preparation:
-
Clean carbon steel coupons by degreasing, acid pickling, and rinsing with deionized water.
-
Dry and weigh the coupons accurately.
-
-
Experimental Setup:
-
Suspend the prepared coupons in the HPHT autoclave filled with the test water.
-
Add the specified dosage of the this compound-based oxygen scavenger.
-
-
Exposure:
-
Seal the autoclave and operate it at the desired temperature and pressure for a specified duration (e.g., 24-72 hours) to simulate boiler conditions.
-
-
Post-Exposure Analysis:
-
After the exposure period, carefully remove the coupons.
-
Visually inspect the coupons for the formation of a uniform, dark-colored (magnetite) layer.
-
Dry and re-weigh the coupons to determine the change in mass.
-
Analyze the surface of the coupons using SEM to observe the morphology of the oxide layer and XRD to confirm the presence of magnetite (Fe₃O₄).
-
Visualizations
Chemical Reaction Pathway of this compound as an Oxygen Scavenger
Caption: Reaction of this compound with oxygen to form nitrogen, water, and carbon dioxide.
Experimental Workflow for Evaluating Oxygen Scavenger Performance
Caption: Workflow for assessing oxygen scavenging efficiency and metal passivation properties.
References
- 1. US4269717A - Boiler additives for oxygen scavenging - Google Patents [patents.google.com]
- 2. marinecare.nl [marinecare.nl]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. This compound As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use - BLi-T [blitchem.com]
- 5. atamankimya.com [atamankimya.com]
- 6. cdn.hach.com [cdn.hach.com]
- 7. OXYGEN SCAVENGER 25 LTR(9002) [wilhelmsen.com]
- 8. Boiler Water Oxygen Scavenger (Hydrazine Replacement) [accepta.com]
- 9. How Do You Measure Water Dissolved Oxygen in Water? A Comprehensive Guide - SPECSENS [specsens.com]
- 10. atlas-scientific.com [atlas-scientific.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. mlsu.ac.in [mlsu.ac.in]
cross-validation of carbohydrazide-based assays with other analytical techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of carbohydrazide-based assays with other prominent analytical techniques for the quantification of carbonyl compounds, a key marker for oxidative stress in biological samples and a critical parameter in various industrial applications. While direct comparative data for the parent compound, this compound, is limited in analytical literature, this guide focuses on its derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) and fluorescent hydrazides, which are widely employed for their reactivity with aldehydes and ketones. The performance of these hydrazide-based methods is objectively compared against established techniques including Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC).
Data Presentation: Quantitative Comparison of Analytical Techniques
The following tables summarize the quantitative performance of various hydrazide-based assays in comparison to alternative methods for the detection of protein carbonyls and other aldehydes.
Table 1: Comparison of Hydrazide-Based Assays for Protein Carbonyl Detection
| Performance Metric | Rhodamine B Hydrazide (RBH) Fluorometric Assay | Fluorescein-5-thiosemicarbazide (FTC) Fluorometric Assay | DNPH Spectrophotometric Assay | Protein Carbonyl ELISA |
| Principle | Fluorometric detection of hydrazone adduct | Fluorometric detection of hydrazone adduct | Colorimetric detection of hydrazone adduct | Immunoassay with anti-DNP antibody |
| Detection Limit | As low as 0.4 pmol of carbonyls[1][2][3][4] | Significantly higher than RBH assay[1][2][3][4] | ~0.15 nmol of carbonyls/mg of BSA | Requires as little as 5 µg of protein[5][6] |
| Linear Range | Not explicitly stated, but highly sensitive | Not explicitly stated | Dependent on protein concentration | 0-3.36 nmol carbonyls/mg protein[5][6] |
| Sample Requirement | As low as 2.5 µg of protein[1][2][3][4] | At least 1000-fold higher than RBH assay[1][2][3][4] | 0.5–2.0 mg of protein per assay | As low as 5 µg of protein[5][6] |
| Reaction Time | 1 hour[1][2][3][4] | 24 hours[1] | ~1 hour for derivatization[7] | Several hours (including incubations) |
| Throughput | High (microplate compatible) | Moderate | Moderate | High (96-well plate format) |
| Interferences | Not interfered by heme proteins or DNA[1][2][3][4] | Potential for interference | Heme proteins can interfere[7] | Reduced interference due to antibody specificity |
| Cost | Reagent-dependent | Reagent-dependent | Relatively inexpensive | More expensive than spectrophotometric method[7] |
Table 2: Comparison of DNPH-Derivatization with HPLC for Aldehyde Quantification
| Performance Metric | DNPH Spectrophotometric Assay | HPLC with UV/Vis Detection (after DNPH derivatization) |
| Principle | Total carbonyl quantification by absorbance | Separation and quantification of individual aldehyde-DNPH adducts |
| Specificity | Measures total carbonyl content | High, allows for quantification of specific aldehydes |
| Sensitivity (LOD) | Dependent on the molar extinction coefficient of the hydrazone | Generally in the low ng/mL to µg/mL range[8] |
| Linearity | Good for total carbonyls | Excellent, with correlation coefficients often >0.999[8] |
| Throughput | High | Lower, due to chromatographic separation times |
| Instrumentation | Spectrophotometer | HPLC system with UV/Vis detector |
| Application | General measure of oxidative stress | Detailed analysis of specific carbonyl compounds in complex mixtures |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and cross-validation in your own laboratory settings.
Protocol 1: Rhodamine B Hydrazide (RBH) Fluorometric Assay for Protein Carbonyls
This protocol is adapted from a method demonstrating superior sensitivity and speed compared to older fluorescent hydrazide assays.[1][3]
-
Sample Preparation : Prepare protein samples in a suitable buffer. The assay is sensitive enough for protein quantities as low as 2.5 µg.
-
Derivatization :
-
To the protein sample, add the RBH reagent. The reaction is typically carried out at a slightly acidic pH (e.g., pH 3).
-
Incubate the mixture for 1 hour at room temperature, protected from light.
-
-
Protein Precipitation :
-
Precipitate the proteins using a combination of deoxycholate (DOC) and trichloroacetic acid (TCA) to ensure efficient recovery.
-
-
Washing : Wash the protein pellet to remove unreacted RBH.
-
Solubilization and Measurement :
-
Solubilize the protein carbonyl-RBH hydrazone pellet in a solution containing guanidine (B92328) hydrochloride (e.g., near saturation at pH 5). Guanidine-HCl significantly enhances the fluorescence of the hydrazone.[1][3]
-
Measure the fluorescence using an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 585 nm.
-
-
Quantification : Determine the carbonyl content by comparing the fluorescence of the sample to a standard curve generated with known concentrations of carbonylated protein.
Protocol 2: DNPH Spectrophotometric Assay for Protein Carbonyls
This is a classic and widely used method for determining total protein carbonylation.[7]
-
Sample Preparation : Prepare protein samples to a concentration of 1-10 mg/mL. For each sample, prepare a blank containing the same protein sample but without DNPH.
-
Derivatization :
-
To 250 µL of the protein sample, add 1.0 mL of a 2 mg/mL DNPH solution in an acidic diluent.
-
Incubate for 45 minutes at room temperature in the dark, with occasional mixing.
-
-
Protein Precipitation :
-
Add 1.25 mL of Trichloroacetic Acid (TCA) solution (e.g., 20% w/v) to precipitate the proteins.
-
Incubate on ice for 10 minutes, then centrifuge to pellet the protein.
-
-
Washing :
-
Discard the supernatant and wash the protein pellet multiple times (e.g., 5 times) with 1 mL of an ethanol/ethyl acetate (B1210297) (1:1, v/v) solution to remove any unreacted DNPH.
-
-
Solubilization and Measurement :
-
Resuspend the final protein pellet in a protein solubilization solution, such as 6 M guanidine hydrochloride.
-
Measure the absorbance of the resulting 2,4-dinitrophenylhydrazone adducts at approximately 375 nm.
-
-
Calculation : Calculate the carbonyl content using the molar extinction coefficient of DNPH (22,000 M⁻¹ cm⁻¹).[7]
Protocol 3: Protein Carbonyl ELISA
This immunoassay-based method offers high sensitivity and is suitable for samples with low protein concentrations.
-
Plate Coating :
-
Dilute protein samples to a concentration of approximately 10 µg/mL in a suitable buffer (e.g., 1X PBS).
-
Add 100 µL of the diluted samples and standards (reduced and oxidized BSA) to the wells of a 96-well protein binding plate.
-
Incubate to allow the proteins to adsorb to the well surface (e.g., at 37°C for at least 2 hours or at 4°C overnight).
-
-
Derivatization :
-
Wash the wells to remove unbound protein.
-
Add the DNPH working solution to each well and incubate to allow the derivatization of carbonyl groups on the adsorbed proteins.
-
-
Immunodetection :
-
Wash the wells to remove excess DNPH.
-
Block non-specific binding sites with a blocking solution.
-
Add a primary antibody that specifically recognizes the DNP moiety of the derivatized proteins.
-
Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Signal Development and Measurement :
-
Wash the wells and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Quantification : Determine the protein carbonyl concentration in the samples by comparing their absorbance to the standard curve generated from the reduced/oxidized BSA standards.
Protocol 4: HPLC Analysis of Aldehydes after DNPH Derivatization
This method allows for the separation and quantification of specific aldehydes in a sample.
-
Sample Collection and Derivatization :
-
Collect the sample (e.g., air, water, or an extract of a solid matrix).
-
Derivatize the carbonyl compounds in the sample by passing it through a cartridge impregnated with DNPH or by reacting it with a DNPH solution. The reaction is typically carried out under acidic conditions.
-
-
Extraction : Elute the DNPH-derivatized aldehydes (hydrazones) from the collection medium using a suitable solvent, such as acetonitrile (B52724).
-
HPLC Analysis :
-
Column : Use a C18 reverse-phase column.
-
Mobile Phase : A gradient of acetonitrile and water is commonly used.
-
Detection : Monitor the eluent at approximately 360 nm, the wavelength of maximum absorbance for the dinitrophenylhydrazones.
-
-
Quantification : Identify and quantify the individual aldehydes by comparing the retention times and peak areas of the sample chromatogram with those of a standard mixture of known aldehyde-DNPH derivatives.
Mandatory Visualization
The following diagrams illustrate the fundamental chemical reaction and a general experimental workflow for this compound-based assays.
Caption: General reaction of a carbonyl with a hydrazide to form a stable hydrazone.
Caption: Comparative workflows for carbonyl quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein carbonyl determination by a rhodamine B hydrazide-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein carbonyl determination by a rhodamine B hydrazide-based fluorometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. High sensitivity enzyme-linked immunosorbent assay (ELISA) method for measuring protein carbonyl in samples with low amounts of protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein carbonylation detection methods: A comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Safety Operating Guide
Proper Disposal of Carbohydrazide: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of carbohydrazide, a compound commonly used as an oxygen scavenger in water treatment and as a chemical intermediate. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
This compound presents several hazards, including being harmful if swallowed or in contact with skin, causing skin and eye irritation, and potentially triggering allergic skin reactions.[1][2][3] Furthermore, it is toxic to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment.[1][4]
Immediate Safety and Handling
Before handling this compound for any purpose, including disposal, it is imperative to observe the following safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile or chloroprene), and ANSI Z87.1-compliant safety goggles.[4][5] A face shield should be used in situations where there is a splash hazard.[4][5]
-
Ventilation: All handling of this compound, especially in powder form, must be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[4][5]
-
Avoid Contamination: Prevent contact with strong oxidizing agents, as this may create a fire or explosion hazard.[6]
Step-by-Step Disposal Procedure
The primary and mandated method for the disposal of this compound and any contaminated materials is through a licensed hazardous waste disposal facility.[4][5] Do not attempt to dispose of this chemical via standard laboratory drains or in regular trash. [1][4][6]
-
Waste Segregation and Collection:
-
Labeling:
-
Container Management:
-
Keep the hazardous waste container securely sealed at all times, except when adding waste.[5]
-
Store the container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[5]
-
For liquid waste solutions containing this compound, ensure secondary containment is used.[5]
-
-
Arranging for Disposal:
Spill and Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Clear the area of personnel and ensure adequate ventilation. Remove all sources of ignition.[1][6]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains or waterways.[1][4][6]
-
Cleanup:
-
For minor spills, use dry cleanup procedures to avoid generating dust.[6]
-
For larger spills, contain the spill with inert material such as sand, earth, or vermiculite.[6]
-
Carefully sweep or vacuum the spilled material and place it into a suitable, sealed, and labeled container for disposal as hazardous waste.[1][4]
-
-
Decontamination: After cleanup, decontaminate and launder all protective clothing and equipment before storing and reusing.[6]
Environmental Hazard Data
This compound is classified as an environmentally hazardous substance due to its toxicity to aquatic organisms.[4][8]
| Organism | Test Type | Result | Exposure Time |
| Lepomis macrochirus (Bluegill) | LC50 | 190.0 mg/L | 96 hours |
| Daphnia magna (Water flea) | LC50 | 96 mg/L | 48 hours |
| Desmodesmus subspicatus (Green algae) | EC50 | 9.5 mg/L | 72 hours |
Table 1: Aquatic Toxicity of this compound.[4]
This compound Waste Management Workflow
Caption: Logical workflow for the safe management and disposal of this compound waste.
Disclaimer: This information is intended as a guide for trained laboratory professionals. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound before handling. Disposal procedures must comply with all applicable regulations.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 3. oxidationtech.com [oxidationtech.com]
- 4. atamankimya.com [atamankimya.com]
- 5. This compound As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use - BLi-T [blitchem.com]
- 6. Boiler Water Oxygen Scavenger (Hydrazine Replacement) [accepta.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]
Personal protective equipment for handling Carbohydrazide
Essential Safety and Handling Guide for Carbohydrazide
This guide provides crucial safety, operational, and disposal information for laboratory professionals handling this compound. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact. This compound is a chemical compound used as an oxygen scavenger in water treatment and as an intermediate in the synthesis of various organic compounds.[1] While it is considered a safer alternative to hydrazine, it is not without hazards and requires careful handling.[2][3]
Hazard Identification
This compound presents several potential hazards:
-
Health Hazards: Harmful if swallowed, inhaled, or in contact with skin.[4] It causes skin irritation and serious eye irritation, and may cause an allergic skin reaction.[4][5][6]
-
Physical Hazards: The substance may explode upon heating.[4][7] As a dry powder, it can form combustible dust concentrations in the air and build static electricity during transfer operations.[4][5]
-
Environmental Hazards: It is toxic to aquatic life with long-lasting effects.[4][5][6]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Item | Specification | Rationale |
| Eye & Face Protection | Chemical Splash Goggles or Safety Glasses with Side Shields | Must meet OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may be required for larger quantities or splash risks.[8][9] | Protects eyes from dust, splashes, and airborne particles.[8] Contact lenses should not be worn as they can absorb and concentrate irritants.[7] |
| Hand Protection | Impervious Chemical-Resistant Gloves | Nitrile, Butyl rubber, or PVC gloves are recommended.[7][8] For prolonged contact, a glove with a protection class of 5 or higher (breakthrough time >240 mins) is advised.[7] | Protects against skin contact, absorption, and allergic reactions.[5][8] Contaminated gloves should be replaced immediately.[7] |
| Body Protection | Laboratory Coat or Protective Suit | A long-sleeved, properly fitted lab coat is required.[8] For larger quantities or significant spill risk, a chemical-resistant apron or protective suit is recommended.[8] | Prevents contamination of personal clothing and skin.[8] |
| Respiratory Protection | NIOSH/MSHA-approved Respirator | Required when ventilation is inadequate, when dust is generated outside of a fume hood, or if irritation is experienced.[5][8][9] | Prevents inhalation of harmful dusts and mists.[5][7] |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe footwear must be worn at all times in the laboratory.[8] | Protects feet from spills and falling objects. |
Operational Plan: Handling Protocol
Follow this step-by-step procedure for the safe handling of this compound in a laboratory setting.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[7][9] A chemical fume hood is required for all operations that may generate dust, such as weighing or transferring.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order before beginning work.[5]
-
Avoid Ignition Sources: Keep the chemical away from heat and all sources of ignition.[5] Use non-sparking tools for handling.[5]
-
Material Assessment: Review the Safety Data Sheet (SDS) for this compound before starting any new procedure.
Handling the Chemical
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Minimize Dust: Handle the material carefully to minimize dust generation and accumulation.[5] Avoid clearing dusty surfaces with compressed air.[5]
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or other ventilated enclosure.
-
Avoid Contact: Prevent all personal contact with the substance, including inhalation and ingestion.[7] Do not eat, drink, or smoke in the handling area.[7][10]
Post-Handling and Decontamination
-
Clean Up: Clean the work area thoroughly after handling is complete.
-
Remove PPE: Remove PPE carefully to avoid cross-contamination. Contaminated work clothing should not be allowed out of the workplace and must be laundered separately before reuse.[5][7]
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling and before leaving the laboratory.[7][9]
Storage and Disposal Plans
Storage Plan
-
Store this compound in its original, tightly sealed container.[7][9]
-
Keep the container in a cool, dry, and well-ventilated area.[7][9] Refrigerated storage (below 4°C/39°F) may be recommended.[4][9]
-
Store away from incompatible materials, particularly strong oxidizing agents and strong acids.[5][7]
-
Protect containers from physical damage and inspect them regularly for leaks.[7]
Disposal Plan
-
Waste Collection: Collect all this compound waste, including contaminated materials and residues, in a suitable, clearly labeled, and sealed container for disposal.[7][9]
-
Environmental Protection: Do not allow the chemical or its waste to enter drains, sewers, or waterways, as it is toxic to aquatic life.[5][6][11]
-
Regulatory Compliance: Dispose of all waste materials in accordance with local, state, and federal regulations.[5] This must be done through a licensed and approved waste disposal contractor.[12]
Emergency Procedures
-
Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[5] Seek immediate medical attention.[9]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water.[9][12] If skin irritation or a rash occurs, get medical advice.[5]
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[4][9]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Do not induce vomiting. Seek immediate medical attention.[9]
-
Spills:
-
Minor Spills: Clean up spills immediately.[9] Use dry clean-up procedures; avoid generating dust.[7] Collect the material into a labeled container for disposal.[7]
-
Major Spills: Evacuate the area and move upwind.[7] Alert emergency responders.[7] Wear a self-contained breathing apparatus (SCBA) and a full chemical splash suit.[5] Contain the spill with sand or earth and prevent it from entering waterways.[7]
-
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. atamankimya.com [atamankimya.com]
- 2. This compound As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use - BLi-T [blitchem.com]
- 3. nbinno.com [nbinno.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. redox.com [redox.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
- 11. chemicalbook.com [chemicalbook.com]
- 12. files.dep.state.pa.us [files.dep.state.pa.us]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
